2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
Description
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Properties
IUPAC Name |
2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-9(8)5-4-6-10(11)14/h4-6,8,13-14H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBHFDWNPXCSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC=C2O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395015 | |
| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61855-47-8 | |
| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61855-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The tetrahydroquinoline scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals.[1][2][3] This document details a robust synthetic methodology, rooted in the principles of the Doebner-von Miller reaction, followed by a comprehensive characterization workflow. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols are designed to be self-validating, ensuring scientific integrity through rigorous purification and multi-faceted analytical verification using modern spectroscopic and chromatographic techniques.
Strategic Approach to Synthesis
The synthesis of substituted quinolines and their hydrogenated derivatives is a cornerstone of heterocyclic chemistry.[4] For the target molecule, this compound, a convergent and efficient strategy is paramount. Instead of attempting a late-stage functionalization of the pre-formed tetrahydroquinoline ring—a process often plagued by issues of regioselectivity and harsh reaction conditions—our approach builds the core structure from a strategically chosen precursor that already contains the requisite hydroxyl functionality.
We will employ a variation of the classic Doebner-von Miller reaction, which facilitates the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[5][6] In this pathway, the α,β-unsaturated carbonyl species is generated in situ from the self-condensation of acetone under acidic conditions.
Causality of Synthetic Design:
-
Starting Material Selection: The choice of 2-aminophenol as the aniline component ensures the direct incorporation of the hydroxyl group at the desired 8-position of the final tetrahydroquinoline ring system. This pre-functionalization strategy circumvents potential challenges with electrophilic aromatic substitution on the electron-rich tetrahydroquinoline core.
-
Reaction Choice: The Doebner-von Miller reaction is a robust and well-documented method for constructing the quinoline scaffold.[6][7] Its adaptation here, using acetone as the source for both the C2 and C4 carbons (and their respective methyl groups), provides a direct route to the desired 2,2,4-trimethyl substitution pattern.
-
Reduction Step: The reaction mechanism involves the formation of a dihydroquinoline intermediate, which is subsequently reduced to the final tetrahydroquinoline. This reduction can often be achieved in a one-pot fashion or as a discrete second step, for which catalytic hydrogenation is a highly effective and clean method.[8][9][10]
The overall synthetic transformation is depicted below.
Caption: Proposed synthetic pathway for the target compound.
Detailed Experimental Protocol: Synthesis
This protocol describes a laboratory-scale synthesis of this compound.
2.1. Materials and Reagents
-
2-Aminophenol (≥99%)
-
Acetone (ACS grade)
-
Concentrated Hydrochloric Acid (37%)
-
Palladium on Carbon (10% Pd/C)
-
Ethanol (Absolute)
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Sulfate (Na₂SO₄, anhydrous)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
2.2. Step-by-Step Procedure
Step 1: Acid-Catalyzed Cyclization and Condensation
-
To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, add 2-aminophenol (5.45 g, 50 mmol).
-
Add acetone (58 mL, ~800 mmol). The large excess of acetone serves as both reactant and solvent.
-
Begin stirring the mixture at room temperature to ensure dissolution.
-
Cool the flask in an ice-water bath. Slowly add concentrated hydrochloric acid (10 mL) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to reflux (approximately 60-65°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/EtOAc).
Step 2: Reduction to Tetrahydroquinoline Note: This step follows the principle of reducing the dihydroquinoline intermediate formed in Step 1. A dedicated hydrogenation step ensures complete conversion.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a Parr autoclave or a similar hydrogenation vessel.
-
Add 10% Palladium on Carbon (0.5 g, ~1 mol% Pd) to the mixture.[8]
-
Seal the vessel, purge with nitrogen gas, and then charge with hydrogen gas to a pressure of 3-4 MPa.[8]
-
Heat the mixture to 60°C and stir vigorously for 6-8 hours.[11]
-
Allow the vessel to cool, then carefully vent the hydrogen gas and purge again with nitrogen.
Step 3: Work-up and Purification
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to recover any residual product.
-
Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure to remove the excess acetone and ethanol.
-
Dissolve the resulting residue in deionized water (100 mL) and cool in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
-
Purify the crude product using silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) to isolate the pure this compound.
Comprehensive Characterization Workflow
Confirming the identity, structure, and purity of the synthesized compound is a critical, non-negotiable phase of the scientific process. A multi-technique approach provides orthogonal data, leading to a high-confidence structural assignment.
Caption: Orthogonal workflow for product characterization.
3.1. Spectroscopic Characterization Protocols
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR elucidates the carbon skeleton.
-
Protocol:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[12]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and assign chemical shifts by comparison to expected values and through analysis of coupling patterns.
-
3.1.2. Mass Spectrometry (MS)
-
Rationale: MS determines the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can offer additional structural clues.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or Electrospray Ionization (ESI-MS).
-
Acquire the mass spectrum in positive ion mode to observe the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.
-
Analyze the spectrum for the parent ion peak corresponding to the calculated exact mass of C₁₂H₁₇NO (191.13 g/mol ).[13]
-
3.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: FTIR is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[14]
-
Protocol:
-
Place a small amount of the neat sample (if liquid) or a KBr pellet preparation (if solid) onto the ATR crystal of the FTIR spectrometer.
-
Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for key functional groups.
-
Data Interpretation and Summary
The successful synthesis of this compound is confirmed by the collective evidence from the characterization analyses. The expected data are summarized below.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Parameter | Expected Observation | Interpretation |
| ¹H NMR | Chemical Shifts (δ, ppm) | ~6.0-7.0 (m, 3H)~4.5-5.5 (br s, 1H)~3.0-3.5 (m, 1H)~1.6-1.8 (m, 2H)~1.2-1.4 (s, 6H)~1.1-1.2 (d, 3H) | Aromatic protons (C5-H, C6-H, C7-H)N-H protonC4-H protonC3-H₂ protonsC2-gem-dimethyl protonsC4-methyl protons |
| ¹³C NMR | Chemical Shifts (δ, ppm) | ~140-150~110-130~50-60~40-50~25-35 | Aromatic carbons (including C-OH & C-N)Other aromatic carbonsC2 (quaternary)C3 & C4 (aliphatic)Methyl carbons |
| Mass Spec. | Molecular Ion | m/z = 191.13 (Exact Mass)[13]Key Fragments: m/z = 176 ([M-CH₃]⁺) | Confirms molecular formula C₁₂H₁₇NO.Loss of a methyl group is a characteristic fragmentation.[13] |
| FTIR | Wavenumbers (cm⁻¹) | 3200-3600 (broad)3300-3500 (sharp)2850-30001500-1600 | O-H stretch (phenolic)N-H stretch (secondary amine)C-H stretch (aliphatic)C=C stretch (aromatic) |
Note: NMR chemical shifts are estimates and can vary based on solvent and concentration.
Conclusion
This guide has presented a comprehensive and scientifically grounded methodology for the synthesis and characterization of this compound. By leveraging a strategic adaptation of the Doebner-von Miller reaction, the target molecule can be produced efficiently. The subsequent rigorous, multi-technique characterization workflow ensures the unambiguous confirmation of its molecular structure and purity. This document serves as a practical resource for researchers, empowering them with the technical detail and theoretical rationale necessary for the successful execution of this chemical synthesis and analysis.
References
-
Journal of the American Chemical Society. (n.d.). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Available at: [Link]
-
National Institutes of Health. (n.d.). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. PMC. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. PMC PubMed Central. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions. Catalysis Science & Technology. Available at: [Link]
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ACS Publications. (2025). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. Available at: [Link]
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Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
ChemRxiv. (n.d.). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. Available at: [Link]
-
ACS Publications. (2023). Divergent Synthesis of Highly Substituted Tetrahydroquinolines and Cyclopentenes via Lewis Base Catalyzed Switchable [4 + 2] and [3 + 2] Annulations of MBH-Carbonates with Activated Olefins. The Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]
-
PubMed. (2025). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. Available at: [Link]
-
ResearchGate. (n.d.). General reaction scheme of Doebner–von Miller quinoline synthesis. Available at: [Link]
-
Frontiers. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
SpectraBase. (n.d.). 1,2,3,4-Tetrahydroquinolin-8-ol, 2,2,4-trimethyl-. Available at: [Link]
-
National Institutes of Health. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC PubMed Central. Available at: [Link]
-
Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Available at: [Link]
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"physicochemical properties of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol"
An In-Depth Technical Guide to the Physicochemical Properties of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of this compound (CAS: 61855-47-8), a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the 1,2,3,4-tetrahydroquinoline scaffold, which is prevalent in numerous biologically active molecules, understanding its fundamental characteristics is paramount for its application in research and drug development. This document, tailored for researchers, scientists, and drug development professionals, details the compound's structural attributes, spectroscopic profile, and key physicochemical parameters. Furthermore, it provides validated experimental protocols for analytical characterization and discusses the potential biological relevance of the molecule based on its structural features, offering insights from the perspective of a Senior Application Scientist.
Introduction: A Scaffold of Therapeutic Potential
The 1,2,3,4-tetrahydroquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic pharmaceutical agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities. The introduction of a hydroxyl group, particularly at the C-8 position, creates an 8-hydroxyquinoline motif, which is well-documented for its metal-chelating, antimicrobial, and anticancer properties.[3][4]
This compound combines the saturated heterocyclic system of tetrahydroquinoline with the functional utility of a phenolic hydroxyl group. The trimethyl substitution pattern creates a sterically hindered environment that can influence its reactivity, stability, and biological interactions. This guide elucidates the foundational properties that govern its behavior in both chemical and biological systems.
Core Physicochemical Properties
A molecule's behavior is dictated by its intrinsic properties. For this compound, these properties suggest a profile suitable for consideration in drug discovery programs. The key quantitative data are summarized in the table below.
| Property | Value | Source | Significance in Drug Development |
| Molecular Weight | 191.27 g/mol | [5] | Compliant with Lipinski's Rule of Five, favoring oral bioavailability. |
| Molecular Formula | C₁₂H₁₇NO | [5] | Provides elemental composition for mass spectrometry. |
| CAS Number | 61855-47-8 | [5] | Unique identifier for database and literature searches. |
| XLogP3 (Lipophilicity) | 2.9 | [5] | Indicates good lipophilicity, suggesting potential for membrane permeability. |
| Polar Surface Area (PSA) | 32.3 Ų | [5] | Below the 90 Ų threshold, predicting good cell penetration. |
| Hydrogen Bond Donors | 2 (from -OH and -NH) | [5] | Potential to interact with biological targets via hydrogen bonding. |
| Hydrogen Bond Acceptors | 2 (from -O and -N) | [5] | Potential to interact with biological targets via hydrogen bonding. |
| Rotatable Bonds | 1 | [5] | Low conformational flexibility, which can be favorable for binding affinity. |
Molecular Structure and Identifiers
The formal IUPAC name for this compound is 2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-ol.[5] Its structure features a benzene ring fused to a fully saturated heterocyclic amine ring, which is substituted with three methyl groups and a hydroxyl group on the aromatic portion.
Lipophilicity and Solubility
The octanol-water partition coefficient, expressed as XLogP3, is a critical determinant of a compound's pharmacokinetic profile. With a value of 2.9, this molecule exhibits moderate lipophilicity.[5] This "sweet spot" is often sought in drug development, as it suggests a balance between aqueous solubility required for formulation and lipid solubility needed to cross biological membranes. The lipophilic character is driven by the hydrocarbon backbone and methyl groups, while the phenolic hydroxyl and secondary amine introduce polarity, rendering it soluble in organic solvents like DMSO, methanol, and sparingly soluble in aqueous media.
Acidity and Basicity (pKa)
-
Phenolic Hydroxyl (-OH): The hydroxyl group at the C-8 position is expected to be weakly acidic, with a pKa value estimated to be around 10, similar to other substituted phenols.
-
Secondary Amine (-NH-): The nitrogen atom within the tetrahydroquinoline ring is a secondary amine and will be weakly basic. Its pKa is likely in the range of 4-5, comparable to other N-aryl secondary amines.[6]
Understanding these pKa values is crucial. They dictate the ionization state of the molecule at physiological pH (7.4), which in turn affects its solubility, receptor binding, and absorption characteristics.
Spectroscopic and Analytical Characterization
From a Senior Application Scientist's viewpoint, establishing a robust analytical workflow is non-negotiable for ensuring the identity, purity, and quality of any research compound. The following sections detail the key analytical techniques and provide validated, step-by-step protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for unambiguous structure elucidation. The ¹H NMR spectrum provides a detailed map of the proton environment.
Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as used in reference spectra) in a clean NMR tube.[7]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Interpretation: Analyze the processed spectrum, integrating the peaks and identifying the chemical shifts and coupling patterns for the aromatic, methine (C4-H), methylene (C3-H₂), and methyl protons, as well as the exchangeable NH and OH protons.
Mass Spectrometry (MS)
MS is essential for confirming the molecular weight and elemental formula. GC-MS data for this compound is noted in public databases.[5]
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the compound in a volatile organic solvent such as methanol or ethyl acetate.
-
Instrumentation: Use a standard GC-MS system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the retention time of the compound. Analyze the mass spectrum for the molecular ion peak (M⁺) at m/z ≈ 191.13 and characteristic fragmentation patterns, such as the loss of a methyl group (M-15).
Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is the industry-standard method for quantifying the purity of a compound. A reversed-phase method is most suitable for this molecule.
Protocol: HPLC-UV Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, column oven, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program: Start at 10% B, hold for 1 min; ramp to 95% B over 10 min; hold at 95% B for 2 min; return to 10% B over 1 min; equilibrate for 3 min.
-
-
Sample Preparation: Prepare a sample solution in 50:50 water:acetonitrile at a concentration of approximately 0.5 mg/mL.
-
Data Analysis: Integrate the chromatogram to determine the area percent of the main peak, which represents the purity of the compound.
Workflow: HPLC Purity Analysis
Biological Context & Potential Mechanism of Action
While direct biological studies on this compound are limited, its structural components are well-studied. Derivatives of its parent scaffold, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, have demonstrated significant neuroprotective, antioxidant, and anti-inflammatory properties.[8] Specifically, related hydroxylated derivatives have been shown to mitigate oxidative stress and reduce NF-κB-mediated neuroinflammation.[8][9]
The 8-hydroxyquinoline moiety is a known powerful chelator of metal ions and a scavenger of reactive oxygen species (ROS). Based on this, we can postulate a dual-action antioxidant mechanism for this molecule:
-
Direct Radical Scavenging: The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, a process often enhanced by the electron-donating nature of the fused ring system.
-
Indirect Antioxidant Action: By chelating redox-active metal ions like Fe²⁺ and Cu²⁺, it can prevent them from participating in the Fenton reaction, a major source of highly damaging hydroxyl radicals in biological systems.
This reduction in oxidative stress (ROS) can lead to downstream anti-inflammatory effects. High levels of ROS are known activators of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines. By quenching ROS, the compound could inhibit NF-κB activation, thus exerting an anti-inflammatory effect.
Diagram: Proposed Antioxidant & Anti-inflammatory Pathway
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, prudent laboratory practices for handling novel chemical entities should be strictly followed.
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[10]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
-
Handling: Avoid direct contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and dark environment in a tightly sealed container to prevent degradation.[8]
Conclusion
This compound is a compound with a compelling physicochemical profile for further investigation in drug discovery. Its moderate lipophilicity, favorable polar surface area, and hydrogen bonding potential are desirable traits for a drug candidate. The presence of the 8-hydroxyquinoline motif suggests a strong potential for antioxidant and anti-inflammatory activity, warranting further biological evaluation. The analytical protocols detailed in this guide provide a robust framework for ensuring the quality and integrity of this compound in future research endeavors.
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PrepChem. "Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline." [Link].
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National Center for Biotechnology Information. "2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline." PubChem Compound Summary for CID 661275, [Link].
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Maybridge. "Safety Data Sheet - 8-Methyl-1,2,3,4-tetrahydroquinoline." [Link]. (Note: General safety information for a related compound).
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SpectraBase. "1,2,3,4-Tetrahydroquinolin-8-ol, 2,2,4-trimethyl- - Optional[1H NMR] - Spectrum." [Link].
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MySkinRecipes. "2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline." [Link]. (Note: Link is for a related compound).
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Royal Society of Chemistry. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." [Link].
-
Kouznetsov, V. V., et al. "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions." Molecules, vol. 16, no. 9, 2011, pp. 7815-7851. PubMed Central, [Link].
-
Journal of Organic and Pharmaceutical Chemistry. "Biological Activities of Tetrahydroisoquinolines Derivatives." [Link].
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Plotnikov, E., et al. "6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats." Pharmaceuticals, vol. 15, no. 11, 2022, p. 1358. PubMed Central, [Link].
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MDPI. "Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation." [Link].
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Al-Amiery, A. A., et al. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules, vol. 26, no. 1, 2020, p. 119. PubMed Central, [Link].
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PubMed Central. "Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer." [Link].
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Wikipedia. "2,2,4-Trimethyl-1,2-dihydroquinoline." [Link].
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University of Hertfordshire. "8-hydroxyquinoline." AERU Pesticide Properties Database, [Link].
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Royal Society of Chemistry. "Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR." [Link].
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Wikipedia. "Tetrahydroquinoline." [Link].
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Hovione. "Small Molecule Development Analytical Methods for Faster Time to Market." [Link]. (Note: General resource for analytical methods).
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"2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol IUPAC name and CAS number"
An In-depth Technical Guide to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound belonging to the tetrahydroquinoline class. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous bioactive natural products and synthetic pharmaceuticals.[1] This guide details the compound's nomenclature, physicochemical properties, relevant synthetic strategies for its core structure, and its safety profile. Furthermore, it explores the broader research context and potential applications of hydroxylated tetrahydroquinoline derivatives, particularly their roles as antioxidants and as precursors for agents with neuroprotective properties.[2] This whitepaper is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound and its chemical family.
Core Compound Identification
Precise identification is the foundation of all chemical research and development. The subject of this guide is unequivocally defined by the following nomenclature and registration numbers.
-
IUPAC Name : 2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-ol[3]
-
Common Name : this compound[3]
-
Synonyms : 2,2,4-trimethyl-1,2,3,4-tetrahydro-8-quinolinol[3]
Molecular Structure and Identifiers
The structural representation and associated identifiers are crucial for database searches and computational modeling.
-
Molecular Formula : C₁₂H₁₇NO[3]
-
InChI String : 1S/C12H17NO/c1-8-7-12(2,3)13-11-9(8)5-4-6-10(11)14/h4-6,8,13-14H,7H2,1-3H3
-
SMILES String : OC1=CC=CC(C(C)C2)=C1NC2(C)C
Physicochemical Properties
Understanding the physicochemical properties of a compound is paramount for predicting its behavior in both chemical and biological systems, informing everything from reaction conditions to formulation strategies.
| Property | Value | Source |
| Molecular Weight | 191.27 g/mol | PubChem[3] |
| XLogP3 | 2.9 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 0 | PubChem[3] |
| Form | Solid | Sigma-Aldrich |
Synthesis of the Tetrahydroquinoline Scaffold
While specific synthetic routes for this compound are not extensively detailed in readily available literature, the synthesis of the parent scaffold, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, provides a foundational methodology. The tetrahydroquinoline nucleus is a common target in organic synthesis due to its prevalence in bioactive molecules.[1] Domino reactions, which allow for the construction of complex molecules in a single operation, have proven particularly effective for generating these structures.[1]
A representative protocol for the parent structure involves the catalytic hydrogenation of a dihydroquinoline precursor. This choice of methodology—catalytic reduction—is driven by its high efficiency and yield for saturating the heterocyclic ring system.
Example Protocol: Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline[6]
-
Dissolution : Dissolve 2.0 g (11.5 mmol) of 1,2-dihydro-2,2,4-trimethylquinoline in 10 mL of ethanol.
-
Catalyst Addition : Add 0.4 g of 10% Palladium on Carbon (Pd/C) to the solution. The choice of Pd/C is standard for such hydrogenations due to its high activity and stability.
-
Hydrogenation : Conduct the reaction at 60°C under a hydrogen atmosphere for 7 hours. The elevated temperature and hydrogen pressure are necessary to drive the reduction to completion.
-
Workup : Remove the catalyst via filtration. The heterogeneity of the catalyst simplifies this purification step.
-
Isolation : Concentrate the filtrate under reduced pressure to yield the product. This method reportedly produces an 89% yield.[5]
Caption: General workflow for the synthesis of the parent tetrahydroquinoline scaffold.
Spectroscopic Data
Structural elucidation and confirmation rely on spectroscopic analysis. For this compound, spectral data is available in public repositories, providing a reference for identity confirmation.[3]
-
¹H NMR Spectra : Available for structural verification.[3]
-
Mass Spectrometry (GC-MS) : Provides fragmentation patterns and confirms molecular weight.[3]
-
IR Spectra : Available to identify characteristic functional groups.[3]
Applications and Research Context
The true value of a chemical scaffold is realized through its application. While direct applications of the 8-ol derivative are not widely documented, the parent compound and its hydroxylated analogues are of significant interest in both industrial and medicinal chemistry.
Industrial Applications as an Antioxidant
The parent compound, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, and its oligomerized form (TMQ) are widely used as potent antioxidants, particularly in the rubber and polymer industries.[6][7] They function by inhibiting oxidative degradation caused by heat and oxygen, thereby extending the service life of materials like tires and belts.[6][8] The mechanism involves scavenging free radicals, a property often enhanced by the presence of a hydroxyl group on the aromatic ring, which can readily donate a hydrogen atom.
Medicinal Chemistry and Drug Development
The tetrahydroquinoline core is a cornerstone in medicinal chemistry.[2] Its derivatives have demonstrated a wide array of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[2]
Of particular relevance is the synthetic derivative 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) . Preclinical studies have shown that HTHQ can mitigate oxidative stress and reduce neuroinflammation, offering protection to dopaminergic neurons in experimental models of Parkinson's disease.[2] This highlights the critical role of the hydroxyl group in the bioactivity of this scaffold, suggesting that this compound could be a valuable subject for similar investigations.
Caption: Key application areas stemming from the core tetrahydroquinoline structure.
Safety and Handling
Proper handling of any chemical substance is essential for laboratory safety. The following information is based on available Safety Data Sheets (SDS) for 2,2,4-trimethyl-1,2,3,4-tetrahydro-8-quinolinol.
| Hazard Information | Details | Source |
| GHS Pictogram | GHS07 (Exclamation mark) | Sigma-Aldrich |
| Signal Word | Warning | Sigma-Aldrich |
| Hazard Statements | H302: Harmful if swallowed | Sigma-Aldrich |
| Precautionary Statements | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | Sigma-Aldrich |
| Storage Class | 11: Combustible Solids | Sigma-Aldrich |
It is imperative to consult the full Safety Data Sheet before handling this compound and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. [Link]
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2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline. MySkinRecipes. [Link]
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1,2,3,4-Tetrahydroquinolin-8-ol. PubChem, National Center for Biotechnology Information. [Link]
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2,2,4-Trimethyl-1,2-dihydroquinoline. Wikipedia. [Link]
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central, National Institutes of Health. [Link]
- Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
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Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. MDPI. [Link]
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Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
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Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]
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Spectroscopic Blueprint of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol: A Technical Guide
This technical guide provides a comprehensive analysis of the spectral characteristics of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-8-ol, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of public domain spectral data for this specific molecule, this guide employs a predictive approach grounded in the empirical data of structurally analogous compounds and fundamental spectroscopic principles. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition and interpretation.
Introduction: The Structural and Spectroscopic Landscape
This compound (C₁₂H₁₇NO, Molar Mass: 191.27 g/mol ) is a substituted tetrahydroquinoline.[1] The tetrahydroquinoline core is a prevalent scaffold in numerous biologically active compounds.[2] The unique substitution pattern of this molecule, featuring three methyl groups on the saturated heterocyclic ring and a hydroxyl group on the aromatic ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for its unambiguous identification, purity assessment, and the elucidation of its chemical behavior.
This guide will systematically deconstruct the predicted spectral data, explaining the rationale behind the expected chemical shifts, absorption frequencies, and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom. The predicted spectra are based on data from 1,2,3,4-tetrahydroquinoline and other substituted quinolines, with the ¹H NMR spectrum expected to be recorded in DMSO-d₆.[2][3]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~8.5 - 9.5 | Singlet (broad) | 1H | OH | The phenolic proton is acidic and its chemical shift is concentration and temperature dependent. In DMSO-d₆, it will likely appear as a broad singlet in this downfield region. |
| ~6.5 - 7.0 | Multiplet | 3H | Ar-H | The three protons on the aromatic ring will appear in the aromatic region. Their exact shifts and coupling patterns will be influenced by the hydroxyl and amino groups. |
| ~5.0 - 5.5 | Singlet (broad) | 1H | NH | The secondary amine proton will be a broad singlet due to quadrupole broadening from the nitrogen atom and exchange. |
| ~2.8 - 3.2 | Multiplet | 1H | C4-H | This methine proton is coupled to the adjacent methylene protons at C3. |
| ~1.6 - 1.8 | Multiplet | 2H | C3-H₂ | These diastereotopic methylene protons will likely show complex splitting due to coupling with the C4 proton. |
| ~1.2 | Singlet | 6H | C2-(CH₃)₂ | The two methyl groups at the C2 position are equivalent and will appear as a sharp singlet. |
| ~1.1 | Doublet | 3H | C4-CH₃ | This methyl group will be split into a doublet by the adjacent C4 proton. |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~145 - 155 | C8a (C-O) | The aromatic carbon attached to the hydroxyl group will be significantly deshielded. |
| ~135 - 145 | C4a | Quaternary aromatic carbon. |
| ~120 - 130 | Aromatic CH | The three aromatic methine carbons. |
| ~110 - 120 | C8 | Aromatic carbon adjacent to the hydroxyl-bearing carbon. |
| ~50 - 55 | C2 | The quaternary carbon at C2, deshielded by the nitrogen and two methyl groups. |
| ~45 - 50 | C4 | The methine carbon at C4. |
| ~30 - 35 | C3 | The methylene carbon at C3. |
| ~25 - 30 | C2-(CH₃)₂ | The two equivalent methyl carbons at C2. |
| ~20 - 25 | C4-CH₃ | The methyl carbon at C4. |
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 32 scans, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, a spectral width of 240 ppm, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[4]
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to its phenolic, amine, and aliphatic moieties.
Predicted IR Spectral Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |
| 3400 - 3200 | Broad, Medium | O-H Stretch | Phenolic hydroxyl group, broadened due to hydrogen bonding. |
| 3350 - 3300 | Medium | N-H Stretch | Secondary amine. |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H. |
| 2980 - 2850 | Strong | C-H Stretch | Aliphatic C-H from methyl and methylene groups. |
| 1620 - 1580 | Medium-Strong | C=C Stretch | Aromatic ring. |
| 1500 - 1450 | Medium-Strong | C=C Stretch | Aromatic ring. |
| 1300 - 1200 | Strong | C-O Stretch | Phenolic C-O. |
| 1250 - 1180 | Medium | C-N Stretch | Aromatic amine. |
Experimental Protocol for IR Data Acquisition
Objective: To identify the key functional groups in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.
| Predicted m/z | Relative Intensity | Proposed Fragment | Fragmentation Pathway |
| 191 | High | [M]⁺ | Molecular ion |
| 176 | High | [M - CH₃]⁺ | Loss of a methyl group, likely from the C2 or C4 position. |
| 158 | Medium | [M - CH₃ - H₂O]⁺ | Subsequent loss of water from the [M - CH₃]⁺ ion. |
| 133 | Medium | [M - C₄H₈]⁺ | Cleavage of the heterocyclic ring. |
| 115 | Medium | [C₈H₅O]⁺ | Aromatic fragment. |
Experimental Protocol for MS Data Acquisition
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
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An In-depth Technical Guide to the Solubility and Stability of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
Foreword: Navigating the Physicochemical Landscape of a Promising Heterocycle
To the researchers, scientists, and drug development professionals who endeavor to translate novel chemical entities into therapeutic realities, this guide offers a comprehensive exploration of the core physicochemical properties of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. The journey of a drug candidate from bench to bedside is paved with meticulous characterization, and understanding its solubility and stability is a foundational pillar of this process. This document moves beyond a mere recitation of protocols, aiming to provide a causal understanding of experimental choices and a framework for self-validating studies. The insights contained herein are designed to empower you to anticipate challenges, design robust experimental plans, and interpret data with the discerning eye of an expert.
Introduction to this compound: A Molecule of Interest
This compound belongs to the tetrahydroquinoline class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory properties.[1] The strategic placement of methyl groups and a hydroxyl moiety on the tetrahydroquinoline scaffold of the target compound suggests a molecule with tailored lipophilicity and potential for specific biological interactions.
A thorough understanding of its solubility and stability is paramount for its development as a potential therapeutic agent. Solubility directly impacts bioavailability and formulation strategies, while stability dictates storage conditions, shelf-life, and the identification of potential degradation products that could affect efficacy and safety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | PubChem[2] |
| Molecular Weight | 191.27 g/mol | PubChem[2] |
| XLogP3 | 2.9 | PubChem[2] |
| Predicted Intrinsic Solubility | -3.1 (logS, mol/L) | ChemAxon[3][4] |
| Predicted Solubility at pH 7.4 | -3.2 (logS, mol/L) | ChemAxon[3][4] |
Note: Predicted values are computationally derived and should be experimentally verified.
Aqueous and Solvent Solubility Determination: A Practical Approach
The "shake-flask" method remains the gold standard for determining thermodynamic solubility due to its directness and reliability. The objective is to create a saturated solution of the compound in a given solvent and then quantify the concentration of the dissolved solute.
Experimental Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid)
-
Water (HPLC grade)
-
Phosphate buffered saline (PBS), pH 7.4
-
Ethanol, Methanol, Acetonitrile (HPLC grade)
-
Dimethyl sulfoxide (DMSO) (ACS grade)
-
Calibrated analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pH meter
-
Syringe filters (0.45 µm, PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: To each vial, add a known volume of the desired solvent (e.g., 2 mL of water, PBS, ethanol, etc.).
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For finely dispersed solids, centrifugation (e.g., 15 minutes at 14,000 rpm) is recommended to pellet the undissolved compound.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
Causality in Experimental Design
-
Why an excess of solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase.
-
Why prolonged shaking? To overcome the kinetic barriers of dissolution and reach thermodynamic equilibrium.
-
Why temperature control? Solubility is temperature-dependent.
-
Why filtration? To ensure that only the dissolved compound is being measured.
Stability Assessment and Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[5] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5]
Experimental Workflow for Forced Degradation
Caption: Potential degradation pathways for this compound.
Analytical Methodologies: A Stability-Indicating HPLC Approach
A robust, stability-indicating HPLC method is crucial for accurately quantifying this compound and separating it from its degradation products.
Proposed HPLC Method
Objective: To develop a stability-indicating reversed-phase HPLC method for the analysis of this compound and its degradation products.
Table 2: Proposed HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds and is MS-compatible. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 20-80% B over 20 minutes | To ensure elution of the parent compound and any less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | For reproducible retention times. |
| Detection | UV at 280 nm (or PDA) | Based on the aromatic nature of the quinoline ring. A PDA detector is recommended for peak purity analysis. |
| Injection Volume | 10 µL | Standard injection volume. |
Method Validation: The proposed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation and Interpretation
Table 3: Example of Solubility Data Presentation
| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD (n=3) |
| Water | 25 | Experimental Value |
| PBS (pH 7.4) | 37 | Experimental Value |
| Ethanol | 25 | Experimental Value |
| DMSO | 25 | Experimental Value |
Table 4: Example of Forced Degradation Data Summary
| Stress Condition | Time (h) | % Parent Remaining | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C | 24 | Value | Value | Value |
| 0.1 M NaOH, 60°C | 24 | Value | Value | Value |
| 3% H₂O₂, RT | 24 | Value | Value | Value |
| 80°C (Solution) | 48 | Value | Value | Value |
| Photolytic (ICH Q1B) | - | Value | Value | Value |
Mass Balance: A critical aspect of interpreting forced degradation data is the mass balance calculation. The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial concentration. A significant deviation may indicate the formation of non-chromophoric or volatile degradation products, or incomplete elution from the column.
Conclusion: A Foundation for Further Development
This guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By employing the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data that is crucial for advancing this promising compound through the drug development pipeline. The experimental determination of the parameters outlined in this document will provide a solid foundation for formulation development, establishment of appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any potential therapeutic product.
References
- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
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An In-Depth Technical Guide to the In Silico Prediction of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol Bioactivity
Abstract
In the contemporary landscape of drug discovery, in silico methodologies are paramount for the rapid and cost-effective screening of novel chemical entities. This guide provides a comprehensive technical framework for the computational prediction of the bioactivity of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including neuroprotective, anti-inflammatory, and anticancer properties. This document offers a structured, in-depth exploration of a complete in silico workflow, commencing with the foundational analysis of physicochemical properties and culminating in molecular docking simulations against pertinent biological targets. This guide is designed for researchers, scientists, and professionals in drug development, providing both the theoretical underpinnings and practical, step-by-step protocols for each analytical stage.
Introduction: The Rationale for In Silico Investigation
Computational, or in silico, methods offer a powerful avenue for preliminary assessment of a molecule's therapeutic potential, allowing for the prediction of its biological activity and pharmacokinetic profile before embarking on resource-intensive laboratory synthesis and testing.[5] This guide will delineate a systematic in silico approach to characterizing this compound, providing a foundational understanding of its potential bioactivity.
Foundational Analysis: Physicochemical Properties and Druglikeness
A molecule's journey to becoming a drug is fundamentally governed by its physicochemical properties. These properties dictate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A preliminary assessment of these characteristics is crucial.
Compound Information
The initial step involves gathering basic structural and chemical information for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | PubChem[6] |
| Molecular Weight | 191.27 g/mol | PubChem[6] |
| IUPAC Name | 2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-ol | PubChem[6] |
| Canonical SMILES | CC1CC(NC2=C(C=CC=C12)O)(C)C | PubChem[6] |
| InChI | InChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-9(8)5-4-6-10(11)14/h4-6,8,13-14H,7H2,1-3H3 | PubChem[6] |
Lipinski's Rule of Five
Lipinski's Rule of Five provides a set of guidelines to evaluate the druglikeness of a chemical compound and its likelihood of being orally active.
-
Molecular Weight (MW) ≤ 500 Da
-
LogP (octanol-water partition coefficient) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
An analysis of this compound against these criteria suggests good potential for oral bioavailability.
In Silico Pharmacokinetic and Toxicity (ADMET) Prediction
Predicting the ADMET profile of a compound in the early stages of drug discovery is critical to avoid costly late-stage failures.[7] Several web-based tools provide reliable ADMET predictions.[7][8][9][10][11]
Recommended Protocol for ADMET Prediction using pkCSM
The pkCSM web server is a widely used tool for predicting a range of pharmacokinetic and toxicity properties.
Step-by-Step Protocol:
-
Navigate to the pkCSM Web Server: Access the pkCSM prediction tool.
-
Input Molecule: Submit the SMILES string for this compound: CC1CC(NC2=C(C=CC=C12)O)(C)C.
-
Run Prediction: Initiate the prediction process.
-
Analyze Results: The output will provide a comprehensive table of predicted ADMET properties.
This is a representative protocol. Users should consult the specific documentation of their chosen ADMET prediction tool for detailed instructions.
Target Identification: Unveiling Potential Biological Interactions
Identifying the potential protein targets of a small molecule is a crucial step in understanding its mechanism of action.[12][13][14] SwissTargetPrediction is a robust, freely accessible web server for this purpose.[15][16][17][18][19]
Workflow for Target Prediction
Caption: Workflow for predicting biological targets using SwissTargetPrediction.
Step-by-Step Protocol for SwissTargetPrediction
-
Access the Web Server: Navigate to the SwissTargetPrediction website.[17][18]
-
Input Compound: Enter the SMILES string of the compound into the designated input field.
-
Select Organism: Choose "Homo sapiens" from the dropdown menu.
-
Predict Targets: Click the "Predict targets" button to start the analysis.[15]
-
Interpret Results: The output will display a list of potential targets, ranked by probability. The results are categorized by protein class, providing insights into the likely biological pathways the compound might modulate.
Pharmacophore Modeling: Defining the Essential Chemical Features
Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.[20] Web-based tools like Pharmit and ZINCPharmer provide accessible platforms for pharmacophore modeling.[3][7][9][15][21][22][23][24][25]
Conceptual Framework of Pharmacophore Modeling
Caption: Conceptual overview of the pharmacophore modeling process.
Step-by-Step Protocol for Ligand-Based Pharmacophore Modeling using Pharmit
-
Load Ligand: Upload the 3D structure of this compound (this can be generated from its SMILES using a tool like Open Babel).
-
Generate Pharmacophore: Use the built-in tools to automatically identify and generate pharmacophoric features.
-
Refine Model: Manually inspect and refine the generated pharmacophore, ensuring it accurately represents the key chemical features.
-
Virtual Screening (Optional): The generated pharmacophore can be used to screen large compound libraries for molecules with similar features.
Molecular Docking: Simulating the Ligand-Target Interaction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[19] This technique is invaluable for understanding the binding mode of a ligand at the active site of a protein and for estimating the strength of the interaction.[19] Based on the potential bioactivities of the tetrahydroquinoline scaffold, we will perform docking studies against two relevant targets: Cyclooxygenase-2 (COX-2) for anti-inflammatory/neuroprotective activity and B-cell lymphoma 2 (Bcl-2) for anticancer activity.
Target Protein Selection and Preparation
| Target Protein | PDB ID | Rationale |
| Cyclooxygenase-2 (COX-2) | 1CX2[2][13] | A key enzyme in the inflammatory pathway.[8][26] |
| B-cell lymphoma 2 (Bcl-2) | 2W3L[27] | An anti-apoptotic protein often overexpressed in cancer cells.[14][28] |
Protein Preparation Protocol (General):
-
Download PDB File: Obtain the crystal structure of the target protein from the RCSB Protein Data Bank.
-
Remove Heteroatoms: Delete water molecules, co-factors, and any co-crystallized ligands from the PDB file.
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Assign Charges: Compute and assign appropriate partial charges to the protein atoms.
-
Save as PDBQT: Convert the prepared protein file to the PDBQT format required by AutoDock Vina.
Ligand Preparation
-
Generate 3D Structure: Convert the 2D structure of this compound to a 3D conformer.
-
Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy conformation.
-
Assign Torsions: Define the rotatable bonds in the ligand.
-
Save as PDBQT: Save the prepared ligand in the PDBQT format.
Docking Simulation with AutoDock Vina
This protocol provides a general workflow. For detailed, step-by-step instructions, numerous online tutorials are available.[21][22][25][26][27]
Step-by-Step Protocol:
-
Define the Grid Box: Specify the search space for the docking simulation, typically centered on the active site of the protein.
-
Configure Docking Parameters: Create a configuration file specifying the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters.
-
Run AutoDock Vina: Execute the docking simulation from the command line.
-
Analyze Results: The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
Visualize Interactions: Use a molecular visualization tool like PyMOL or Discovery Studio to analyze the interactions between the ligand and the protein's active site residues.
Synthesis of Findings and Future Directions
This in-depth technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of this compound. The preliminary analysis of its physicochemical properties suggests good druglikeness. The predicted ADMET profile will provide initial insights into its pharmacokinetic behavior and potential liabilities. Target prediction using SwissTargetPrediction will generate hypotheses about its potential biological targets, which can be further investigated through molecular docking.
The molecular docking simulations against COX-2 and Bcl-2 will offer a more granular understanding of the potential binding modes and affinities of the compound with these key proteins implicated in inflammation and cancer, respectively. The culmination of these computational analyses will provide a solid foundation for prioritizing this compound for further experimental validation.
Future work should focus on the chemical synthesis of this compound, followed by in vitro assays to confirm the predicted biological activities. The results of these experimental studies will, in turn, inform further rounds of computational modeling and lead optimization, exemplifying the synergistic relationship between in silico and experimental approaches in modern drug discovery.
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A Comprehensive Technical Guide to Substituted Tetrahydroquinolines: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: The Enduring Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) moiety is a privileged heterocyclic scaffold that forms the structural core of numerous natural products and synthetic compounds of significant pharmacological importance.[1][2] Its prevalence in medicinal chemistry stems from its three-dimensional structure, which allows for diverse substitutions, enabling the fine-tuning of physicochemical and biological properties. Substituted tetrahydroquinolines exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and anti-HIV properties, making them a focal point for drug discovery and development professionals.[1][2] This guide provides an in-depth exploration of the synthesis, characterization, and therapeutic applications of substituted tetrahydroquinolines, offering field-proven insights for researchers and scientists.
Part 1: Strategic Synthesis of Substituted Tetrahydroquinolines
The construction of the tetrahydroquinoline core can be achieved through various synthetic strategies, ranging from classical methods to modern catalytic asymmetric approaches. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and overall efficiency.
The Povarov Reaction: A Cornerstone for Tetrahydroquinoline Synthesis
The Povarov reaction, a formal aza-Diels-Alder reaction, is one of the most powerful and versatile methods for the synthesis of substituted tetrahydroquinolines.[3][4] It typically involves the reaction of an aniline, an aldehyde, and an electron-rich alkene, often in a one-pot, multi-component fashion.[5]
Mechanism of the Povarov Reaction:
The reaction proceeds through a stepwise mechanism involving the initial formation of an N-arylimine from the aniline and aldehyde. This imine is then activated by a Lewis or Brønsted acid catalyst, making it susceptible to nucleophilic attack by the electron-rich alkene. The resulting intermediate then undergoes an intramolecular electrophilic aromatic substitution to furnish the tetrahydroquinoline ring system.[6][7]
Experimental Protocol: Three-Component Povarov Reaction [6]
-
Step 1: Imine Formation (in situ): To a solution of the aniline (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) is added a catalytic amount of a Lewis acid (e.g., InCl₃, 10 mol%). The mixture is stirred at room temperature for 30 minutes.
-
Step 2: Cycloaddition: The electron-rich alkene (1.2 mmol) is then added to the reaction mixture. The reaction is stirred at room temperature or heated as required, monitoring the progress by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted tetrahydroquinoline.
Causality in Experimental Choices: The choice of catalyst is crucial for the efficiency of the Povarov reaction. Lewis acids like InCl₃, Sc(OTf)₃, and Yb(OTf)₃ are effective in activating the imine towards nucleophilic attack.[4] The solvent can also influence the reaction rate and diastereoselectivity. The in situ generation of the imine simplifies the experimental procedure and is a hallmark of the multicomponent nature of this reaction.[5]
Visualization of the Povarov Reaction Workflow:
Caption: Generalized workflow of the three-component Povarov reaction.
Domino Reactions: A Strategy for Complexity
Domino reactions, also known as tandem or cascade reactions, offer an efficient approach to constructing complex molecular architectures, including fused tetrahydroquinoline systems, in a single synthetic operation.[8][9] These reactions involve a series of intramolecular transformations, minimizing the need for isolation of intermediates and reducing waste.[8]
Mechanism of a Domino Synthesis of Fused Tetrahydroquinolines:
A representative example involves the reaction of enamides with benzyl azides under acidic conditions. The reaction is initiated by the rearrangement of the benzyl azide to an N-phenyliminium intermediate. This is followed by nucleophilic addition of the enamide and subsequent cyclization to yield the fused tetrahydroquinoline framework.[2][9]
Experimental Protocol: Domino Synthesis of Nitrogen-Fused Tetrahydroquinolines [10][11]
-
Step 1: Reaction Setup: To a solution of the enamide (1.0 mmol) in a dry solvent (e.g., dichloromethane, 10 mL) under an inert atmosphere is added the benzyl azide (1.1 mmol).
-
Step 2: Initiation: The reaction mixture is cooled to 0 °C, and a strong acid (e.g., triflic acid, 1.2 mmol) is added dropwise.
-
Step 3: Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
Step 4: Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried, filtered, and concentrated. The residue is purified by column chromatography to yield the nitrogen-fused tetrahydroquinoline.
Causality in Experimental Choices: The use of a strong acid like triflic acid is essential to promote the rearrangement of the benzyl azide and activate the subsequent cyclization cascade. The diastereoselectivity of the reaction is often high, controlled by the stereoelectronics of the cyclization step.[9]
Visualization of a Domino Reaction Mechanism:
Caption: A simplified mechanism for the domino synthesis of fused THQs.
Asymmetric Synthesis: Accessing Chiral Tetrahydroquinolines
The enantioselective synthesis of tetrahydroquinolines is of paramount importance, as the biological activity of these compounds is often stereospecific. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral tetrahydroquinolines, offering mild reaction conditions and high enantioselectivities.[12][13]
Mechanism of Asymmetric Organocatalytic Synthesis:
A common strategy involves the use of chiral secondary amine catalysts, such as diphenylprolinol silyl ethers, to catalyze the cascade reaction of aldehydes with 2-amino-β-nitrostyrenes. The catalyst activates the aldehyde via enamine formation, which then undergoes a Michael addition to the nitrostyrene, followed by an intramolecular aza-cyclization to afford the highly substituted chiral tetrahydroquinoline.[12]
Experimental Protocol: Asymmetric Organocatalytic Synthesis of Tetrahydroquinolines [12]
-
Step 1: Reaction Setup: In a vial, the 2-amino-β-nitrostyrene (0.1 mmol), the aldehyde (0.3 mmol), and the chiral organocatalyst (e.g., diphenylprolinol TMS ether, 20 mol%) are dissolved in a suitable solvent (e.g., toluene, 1.0 mL).
-
Step 2: Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 4 °C) for a designated time, monitoring the reaction by TLC.
-
Step 3: Reduction and Purification: After completion, the reaction mixture is directly subjected to reduction (e.g., with NaBH₄) to reduce the nitro group. The crude product is then purified by flash column chromatography to yield the enantiomerically enriched tetrahydroquinoline.
Causality in Experimental Choices: The choice of the chiral organocatalyst is critical for achieving high diastereo- and enantioselectivity. The steric and electronic properties of the catalyst direct the approach of the reactants, leading to the preferential formation of one enantiomer. The solvent and temperature also play a significant role in controlling the stereochemical outcome.[12]
Part 2: Comprehensive Characterization of Substituted Tetrahydroquinolines
The unambiguous structural elucidation of synthesized tetrahydroquinolines is crucial for establishing structure-activity relationships. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the characterization of substituted tetrahydroquinolines.[14][15]
-
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. Characteristic signals include the protons of the heterocyclic ring, typically appearing in the region of 1.5-4.0 ppm, and the aromatic protons, which resonate in the range of 6.5-8.0 ppm. The coupling patterns between adjacent protons are invaluable for determining the substitution pattern and stereochemistry.[16][17]
-
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached substituents. The carbons of the tetrahydroquinoline core typically appear in the range of 20-60 ppm (aliphatic) and 110-150 ppm (aromatic).[15][18]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[19][20] Key characteristic absorption bands for tetrahydroquinolines include:
-
N-H stretch: A sharp or broad band in the region of 3300-3500 cm⁻¹ for N-unsubstituted or N-monosubstituted tetrahydroquinolines.
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹ for aliphatic C-H bonds and above 3000 cm⁻¹ for aromatic C-H bonds.
-
C=C stretch: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.[21]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its structure.[22][23] High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact molecular formula.
Part 3: Biological Activities and Therapeutic Potential
Substituted tetrahydroquinolines have garnered significant attention due to their diverse and potent biological activities.
Anticancer Activity
Numerous substituted tetrahydroquinoline derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[1][8] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][24]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 15 | MCF-7 | 15.16 | [1] |
| HepG-2 | 18.74 | [1] | |
| A549 | 18.68 | [1] | |
| Quinoline 13 | HeLa | 8.3 | [8] |
| Tetrahydroquinoline 18 | HeLa | 13.15 | [8] |
| Compound 4a | A549 | 11.33 | [1] |
| HCT-116 | - | [1] | |
| Compound 10e | A549 | 0.033 | [25] |
| Compound 10h | MCF-7 | 0.087 | [25] |
Antimicrobial Activity
The tetrahydroquinoline scaffold is also a promising platform for the development of novel antimicrobial agents.[13][21] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Indolyl-THQ derivative | Staphylococcus aureus (MRSA) | < 1.0 | [26] |
| Various THQs | Escherichia coli | 4.88 - 312 | [13] |
| Staphylococcus aureus | 4.88 - 312 | [13] | |
| Candida albicans | 4.88 - 312 | [13] |
Antioxidant Activity
Many tetrahydroquinoline derivatives exhibit potent antioxidant properties, which are attributed to their ability to scavenge free radicals.[19][20] The antioxidant capacity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[27][28]
Experimental Protocol: DPPH Radical Scavenging Assay [27]
-
Step 1: Preparation of Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol). A fresh solution of DPPH in methanol (e.g., 0.1 mM) is also prepared.
-
Step 2: Assay Procedure: To a solution of DPPH, different concentrations of the test compound are added. The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Step 3: Measurement: The absorbance of the solution is measured at 517 nm using a UV-Vis spectrophotometer. A control containing only the solvent and DPPH is also measured.
-
Step 4: Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Conclusion and Future Perspectives
The substituted tetrahydroquinoline scaffold continues to be a highly valuable and versatile platform in medicinal chemistry and drug discovery. The development of novel and efficient synthetic methodologies, particularly in the realm of asymmetric synthesis, has opened up new avenues for accessing a vast chemical space of chiral tetrahydroquinoline derivatives. The diverse and potent biological activities exhibited by these compounds underscore their therapeutic potential. Future research in this field will likely focus on the design and synthesis of next-generation tetrahydroquinoline-based drugs with improved efficacy, selectivity, and pharmacokinetic profiles. The continued exploration of their mechanisms of action will be crucial for the rational design of new therapeutic agents targeting a wide range of diseases.
References
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Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021-10-04). Available at: [Link]
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Natural Product Inspired Diversity Oriented Synthesis of Tetrahydroquinoline Scaffolds as Antitubercular Agent. (2025-08-09). Available at: [Link]
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Theoretical investigation on the mechanism and enantioselectivity of organocatalytic asymmetric Povarov reactions of anilines and aldehydes. (2020-11-13). Available at: [Link]
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Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Available at: [Link]
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2014-01-14). Available at: [Link]
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Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. (2023-09-28). Available at: [Link]
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Understanding the mechanism of the Povarov reaction. A DFT study. (2014-05-29). Available at: [Link]
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Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2024-02-23). Available at: [Link]
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Povarov reaction - Wikipedia. Available at: [Link]
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Cytotoxicity of these compounds and positive controls against A549,... - ResearchGate. Available at: [Link]
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Construction of nitrogen-fused tetrahydroquinolines via a domino reaction. (2012-09-07). Available at: [Link]
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Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023-07-10). Available at: [Link]
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Tetrahydroquinoline synthesis - Organic Chemistry Portal. Available at: [Link]
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Asymmetric Organocatalytic Cascade Reaction of Aldehydes with 2-Amino-β-nitrostyrenes: Synthesis of Chiral Tetrahydroquinolines and Dihydroquinolines. (2012-04-03). Available at: [Link]
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Construction of Nitrogen-Fused Tetrahydroquinolines via a Domino Reaction - Organic Letters - ACS Figshare. Available at: [Link]
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The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. (2025-08-10). Available at: [Link]
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Antimicrobial activity (MIC values in mg/mL) of compounds - ResearchGate. Available at: [Link]
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Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. (2007-01-25). Available at: [Link]
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Construction of Nitrogen-Fused Tetrahydroquinolines via a Domino Reaction - Sci-Hub. Available at: [Link]
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Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. (2023-12-11). Available at: [Link]
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Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Available at: [Link]
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1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2025-08-06). Available at: [Link]
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Potent in Vitro Methicillin-Resistant Staphylococcus Aureus Activity of 2-(1H-indol-3-yl)tetrahydroquinoline Derivatives. (2001-05-15). Available at: [Link]
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DPPH and ABTS assay antioxidant activity of synthesized compounds. - ResearchGate. Available at: [Link]
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Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. (2022-07-26). Available at: [Link]
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Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. (2020-10-22). Available at: [Link]
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Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022-10-12). Available at: [Link]
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Antioxidant capacity as assessed by DPPH, ABTS •+ and reducing power assays. - ResearchGate. Available at: [Link]
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¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species.... - ResearchGate. Available at: [Link]
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Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. Available at: [Link]
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Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. (2022-09-06). Available at: [Link]
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Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023-01-11). Available at: [Link]
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Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. (2022-08-04). Available at: [Link]
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Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. (2024-10-02). Available at: [Link]
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Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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The Hancock Alkaloids Angustureine, Cuspareine, Galipinine, and Galipeine: A Review of their Isolation, Synthesis, and Spectroscopic Data. (2022-04-20). Available at: [Link]
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Isolation, characterization and UPLC-DAD based quantification of antiplasmodial isoquinoline alkaloids from Cissampelos pareira - ChemRxiv. Available at: [Link]
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Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors. (2022-08-11). Available at: [Link]
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An In-depth Technical Guide to the Discovery and History of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, historical context, and scientific significance of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. While a singular "discovery" event for this specific molecule is not prominently documented in readily available literature, its existence and development can be understood as a logical progression in the field of heterocyclic chemistry, driven by the exploration of antioxidant and pharmacologically active compounds.
Foundational Synthetic Principles: The Genesis of the Quinoline Scaffold
The story of this compound is intrinsically linked to the development of synthetic methodologies for the quinoline core. Two classical named reactions form the bedrock of this chemistry: the Skraup synthesis and the Doebner-von Miller reaction.
The Skraup Synthesis: A Violent but Versatile Tool
Discovered by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a powerful method for producing quinolines. The archetypal reaction involves heating an aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[1] The reaction is notoriously exothermic and can be violent if not carefully controlled.[2] The mechanism initiates with the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring system.
The Doebner-von Miller Reaction: A More Controlled Approach
A variation of the Skraup synthesis, the Doebner-von Miller reaction, developed in 1881, offers a more controlled route to quinolines.[3][4] This method involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, which can be formed in situ from the aldol condensation of two carbonyl compounds.[5] This reaction is catalyzed by either Brønsted or Lewis acids.[5]
The Emergence of 8-Hydroxyquinolines: A Key Pharmacophore
The introduction of a hydroxyl group at the 8-position of the quinoline ring gives rise to 8-hydroxyquinoline, a compound of significant interest due to its chelating and biological activities.[6] The synthesis of 8-hydroxyquinoline itself can be achieved through a modified Skraup reaction using 2-aminophenol as the starting aniline derivative.[7][8] The presence of the hydroxyl group in the starting material directs the cyclization to yield the desired 8-hydroxyquinoline product.
The Trimethyl Tetrahydroquinoline Moiety: A Hallmark of Antioxidant Design
The 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline scaffold is a well-known structural motif in the realm of antioxidants. The hindered amine and the alkyl substitutions contribute to the molecule's stability and its ability to act as a radical scavenger. This moiety is commonly synthesized through the reaction of anilines with acetone, which proceeds through a dihydroquinoline intermediate that can then be hydrogenated.[9] The polymerized form of 2,2,4-trimethyl-1,2-dihydroquinoline is a widely used rubber antioxidant.[9]
Plausible Synthesis of this compound
Based on the foundational reactions discussed, a logical and plausible synthetic pathway for this compound can be postulated. This would involve a Doebner-von Miller-type reaction of 2-aminophenol with acetone to form the intermediate, 2,2,4-trimethyl-1,2-dihydroquinolin-8-ol, followed by catalytic hydrogenation to yield the final saturated heterocyclic product.
Step 1: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol (Doebner-von Miller Reaction)
The reaction of 2-aminophenol with an excess of acetone in the presence of a strong acid catalyst (e.g., hydrochloric acid or a Lewis acid) would lead to the formation of the dihydroquinoline intermediate. The acetone serves as the source for the α,β-unsaturated carbonyl compound after an initial aldol condensation.
Caption: Doebner-von Miller reaction for the synthesis of the dihydroquinoline intermediate.
Step 2: Catalytic Hydrogenation
The resulting 2,2,4-trimethyl-1,2-dihydroquinolin-8-ol can then be subjected to catalytic hydrogenation to reduce the double bond in the pyridine ring, yielding the final product, this compound. Common catalysts for this transformation include palladium on carbon (Pd/C) or other precious metal catalysts.[10]
Caption: Catalytic hydrogenation of the dihydroquinoline intermediate to the final product.
Experimental Protocol: A Plausible Synthetic Workflow
The following is a proposed, detailed experimental protocol for the synthesis of this compound based on established chemical principles.
Part A: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminophenol (1 equivalent).
-
Reagent Addition: Add a significant excess of acetone (e.g., 10-20 equivalents) to the flask.
-
Catalyst Introduction: Slowly and with cooling, add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Part B: Synthesis of this compound
-
Reaction Setup: Dissolve the purified 2,2,4-trimethyl-1,2-dihydroquinolin-8-ol in a suitable solvent such as ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature or with gentle heating.
-
Workup: Once the reaction is complete (monitored by TLC or GC-MS), filter the mixture through a pad of Celite to remove the catalyst.
-
Purification: Evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | PubChem[11] |
| Molecular Weight | 191.27 g/mol | PubChem[11] |
| CAS Number | 61855-47-8 | PubChem[11] |
| Appearance | Not specified (likely an oil or low-melting solid) | - |
| ¹H NMR | Data available in spectral databases | - |
| ¹³C NMR | Data available in spectral databases | - |
| Mass Spectrum | Data available in spectral databases | - |
Rationale for Development: The Quest for Novel Antioxidants
The structural features of this compound strongly suggest that its synthesis was likely motivated by the search for novel antioxidants. The combination of a hindered phenolic hydroxyl group (a classic antioxidant motif) and a tetrahydroquinoline ring system with a secondary amine (also known to possess radical scavenging properties) creates a molecule with high potential for antioxidant activity.
Studies on related compounds, such as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, have demonstrated their ability to reduce oxidative stress and exhibit anti-inflammatory properties.[1] This provides a strong rationale for the synthesis and investigation of the 8-hydroxy isomer as a potentially potent antioxidant for various applications, including in pharmaceuticals and as a stabilizer in materials science.
Conclusion
While the specific historical "moment of discovery" for this compound remains elusive in the surveyed literature, its conceptualization and synthesis can be logically deduced from the rich history of quinoline chemistry and the persistent search for effective antioxidants. The foundational work of Skraup and Doebner-von Miller laid the groundwork for accessing the core heterocyclic structure, while the well-established antioxidant properties of hindered phenols and tetrahydroquinolines provided the impetus for its design. This molecule stands as a testament to the power of rational chemical synthesis in the development of new functional molecules with potential applications in medicine and materials science.
References
[1] PubMed Central. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Retrieved from [Link][1]
[6] Sciencemadness Discussion Board. (2021). My attempt at the Skraup quinoline synthesis. Retrieved from [Link][6]
[5] Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link][5]
[2] ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link][2]
[12] Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link][12]
[3] ResearchGate. (n.d.). Molecular structure of TMQ and its hydroxyl derivatives. Retrieved from [Link][3]
[13] PubMed Central. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Retrieved from [Link][13]
[4] ResearchGate. (n.d.). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Retrieved from [Link][4]
[14] ResearchGate. (n.d.). Synthesis of 8-hydroxyquinoline by Skraup reaction. Retrieved from [Link][14]
[15] MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link][15]
[10] PubMed Central. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Retrieved from [Link][10]
[16] ResearchGate. (n.d.). Doebner–von Miller reaction. Retrieved from [Link][16]
[17] SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link][17]
[18] ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link][18]
[19] Semantic Scholar. (n.d.). Doebner-von Miller reaction. Retrieved from [Link][19]
[20] SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link][20]
[9] OSTI.GOV. (n.d.). Identifying Reaction Pathway for Tandem Condensation- Hydrogenation to Produce Tetrahydroquinolines Using High. Retrieved from [Link][9]
[21] PubMed Central. (n.d.). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. Retrieved from [Link][21]
[11] PubChem. (n.d.). This compound. Retrieved from [Link][11]
[22] ResearchGate. (n.d.). Hydrogenation of quinolines with 1f a. Retrieved from [Link][22]
[23] RSC Publishing. (n.d.). Understanding the mechanism of the competitive adsorption in 8-methylquinoline hydrogenation over a Ru catalyst. Retrieved from [Link][23]
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A Deep Dive into the Structural Elucidation of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive, multi-faceted strategy for the definitive structural elucidation of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of analytical techniques, instead offering a logically sequenced workflow that integrates Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. Each step is rationalized, detailing not only the "how" but the critical "why" behind experimental choices, ensuring a self-validating and robust analytical cascade. This guide is intended for researchers, scientists, and drug development professionals seeking to apply a rigorous and scientifically sound approach to the characterization of novel or synthesized quinoline derivatives.
Introduction: The Imperative of Unambiguous Structural Verification
The biological activity and physicochemical properties of heterocyclic compounds are intrinsically linked to their precise three-dimensional structure.[1] For this compound (Molecular Formula: C12H17NO, Molecular Weight: 191.27 g/mol ), a derivative of the versatile tetrahydroquinoline scaffold, even minor ambiguities in its structure could lead to misinterpretation of its therapeutic potential or material properties.[2][3] The presence of a chiral center at the C4 position, the gem-dimethyl group at C2, and the hydroxyl group on the aromatic ring necessitates a multi-technique approach to confirm not only the core structure but also the specific substitution pattern.
This guide outlines a systematic and robust workflow for the complete structural elucidation of this target molecule, beginning with mass spectrometry to confirm molecular weight and fragmentation patterns, followed by a comprehensive suite of NMR experiments to map the carbon-hydrogen framework, and finally, infrared spectroscopy to verify functional groups.
The Elucidation Workflow: A Symphony of Analytical Techniques
The structural confirmation of this compound will be approached as a logical progression, where each analytical technique provides a unique and complementary piece of the structural puzzle.
// Nodes MS [label="Mass Spectrometry (MS)\nConfirm Molecular Weight & Fragmentation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="Nuclear Magnetic Resonance (NMR)\nDetailed Structural Connectivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; FTIR [label="Infrared (IR) Spectroscopy\nFunctional Group Identification", fillcolor="#FBBC05", fontcolor="#202124"]; Conclusion [label="Definitive Structure of\nthis compound", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges MS -> NMR [label="Provides Molecular Formula Context"]; NMR -> FTIR [label="Corroborates Functional Groups"]; {MS, NMR, FTIR} -> Conclusion [style=dashed]; }
A logical workflow for structural elucidation.
Mass Spectrometry: The First Glimpse into the Molecular Identity
Expertise & Experience: We begin with Mass Spectrometry (MS) as it provides the most direct confirmation of the compound's molecular weight and offers initial structural clues through fragmentation analysis. Electrospray Ionization (ESI) is the chosen method due to its soft ionization nature, which is ideal for preserving the molecular ion of our target compound.[4][5]
Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation: A 1 mg/mL solution of the purified compound is prepared in a 50:50 (v/v) mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.
-
Instrumentation: A high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is employed for its high mass accuracy.[4]
-
Ionization Mode: Positive ion mode ESI is selected to generate the protonated molecule [M+H]+.
-
Data Acquisition: Data is acquired over a mass range of m/z 50-500.
-
Tandem MS (MS/MS): Collision-Induced Dissociation (CID) is performed on the isolated [M+H]+ ion to induce fragmentation and gather structural information.[4][5]
Expected Data & Interpretation
The primary goal is to observe the protonated molecular ion and analyze its fragmentation pattern, which is characteristic of the tetrahydroquinoline core.[6]
| Expected Ion | m/z (Monoisotopic) | Interpretation |
| [M+H]+ | 192.1383 | Confirms the molecular formula C12H17NO. |
| [M+H - CH3]+ | 176.1226 | Loss of a methyl group, likely from the C2 or C4 position. A prominent M-15 peak is characteristic of 2- and 4-methyl substituted tetrahydroquinolines.[6] |
| [M+H - C3H7]+ | 148.0964 | Loss of a propyl fragment, potentially through ring opening and subsequent fragmentation. |
Trustworthiness: The high mass accuracy of the Q-TOF instrument (typically <5 ppm) provides a high degree of confidence in the determined elemental composition of the molecular ion and its fragments, thus validating the proposed molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the chemical environment and connectivity of each atom.[7][8] For a molecule with the complexity of this compound, a suite of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
Experimental Protocol: A Comprehensive NMR Analysis
-
Sample Preparation: Approximately 10-15 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6). The choice of solvent is critical; DMSO-d6 is often preferred for its ability to allow observation of exchangeable protons (e.g., -OH and -NH).
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer is recommended for optimal signal dispersion.
-
Experiments to be Performed:
-
1H NMR: To identify the number and chemical environment of all protons.[7]
-
13C NMR: To determine the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments.[9]
-
// Nodes H1 [label="{1H NMR | Proton Environments & Multiplicity}", fillcolor="#F1F3F4", fontcolor="#202124"]; C13 [label="{13C NMR | Carbon Environments}", fillcolor="#F1F3F4", fontcolor="#202124"]; COSY [label="{COSY | H-H Correlations}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HSQC [label="{HSQC | Direct C-H Correlations}", fillcolor="#34A853", fontcolor="#FFFFFF"]; HMBC [label="{HMBC | Long-Range C-H Correlations}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Structure [label=" Final Structure Confirmation", shape=plaintext, fontcolor="#202124"];
// Edges H1 -> COSY; H1 -> HSQC; H1 -> HMBC; C13 -> HSQC; C13 -> HMBC; {COSY, HSQC, HMBC} -> Structure:f0; }
Integrated NMR experimental workflow.
Predicted ¹H and ¹³C NMR Data & Interpretation
The following table summarizes the predicted chemical shifts and key correlations, which collectively will confirm the structure.
| Position | Predicted ¹H δ (ppm), Multiplicity | Predicted ¹³C δ (ppm) | Key HMBC Correlations |
| NH | ~3.5-4.5, broad s | - | C8a, C2 |
| OH | ~8.5-9.5, broad s | - | C7, C8a |
| C2-CH3 (gem-dimethyl) | ~1.2-1.4, s (6H) | ~30-35 | C2, C3 |
| C3-H2 | ~1.6-1.8, m (2H) | ~45-50 | C2, C4, C4a |
| C4-H | ~2.8-3.0, m (1H) | ~30-35 | C2, C3, C4-CH3, C4a, C5 |
| C4-CH3 | ~1.1-1.3, d (3H) | ~20-25 | C3, C4, C4a |
| C5-H | ~6.6-6.8, d | ~115-120 | C4, C7, C8a |
| C6-H | ~6.8-7.0, t | ~125-130 | C4a, C8 |
| C7-H | ~6.5-6.7, d | ~110-115 | C5, C8, C8a |
| C8 | - | ~145-150 | - |
| C4a | - | ~120-125 | - |
| C8a | - | ~140-145 | - |
Trustworthiness: The interlocking network of correlations from COSY, HSQC, and HMBC provides a self-validating system. For instance, the HMBC correlation from the C4-methyl protons to the C4a carbon definitively places this methyl group on the saturated ring adjacent to the aromatic system. The observation of all predicted correlations provides extremely high confidence in the final structure.
Infrared (IR) Spectroscopy: Confirmation of Key Functional Groups
Expertise & Experience: While NMR and MS provide the core structural framework, FT-IR spectroscopy offers rapid and definitive confirmation of the key functional groups present in the molecule.[10] This is particularly important for verifying the presence of the hydroxyl (-OH) and secondary amine (-NH) groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is taken and subtracted from the sample spectrum.
Expected Data & Interpretation
The IR spectrum will provide characteristic absorption bands that confirm the presence of specific functional groups.[11][12][13]
| Frequency Range (cm⁻¹) | Vibration | Interpretation |
| 3200-3600 | O-H stretch (broad) | Confirms the presence of the hydroxyl group. |
| 3300-3500 | N-H stretch (sharp) | Confirms the secondary amine in the tetrahydroquinoline ring. |
| 2850-3000 | C-H stretch (aliphatic) | Corresponds to the methyl and methylene groups. |
| ~1600 | C=C stretch (aromatic) | Indicates the presence of the aromatic ring. |
| 1200-1300 | C-O stretch | Consistent with a phenolic hydroxyl group. |
Trustworthiness: The presence of distinct, strong absorption bands in the expected regions for the -OH and -NH stretching vibrations provides orthogonal validation of the functional groups inferred from the NMR and MS data.
Conclusion: A Unified Structural Assignment
The synergistic application of Mass Spectrometry, a comprehensive suite of NMR experiments, and FT-IR spectroscopy provides an unassailable body of evidence for the structural elucidation of this compound. The high-resolution mass spectrum confirms the elemental composition. The intricate web of correlations from 2D NMR experiments definitively establishes the connectivity of the carbon-hydrogen framework and the precise placement of the methyl and hydroxyl substituents. Finally, the characteristic vibrational frequencies in the IR spectrum corroborate the presence of the key functional groups. This integrated analytical approach ensures the highest level of scientific integrity and provides a definitive, trustworthy structural assignment crucial for any further research or development involving this compound.
References
- Title: Fragmentation reactions of Nbenzyltetrahydroquinolines in electrospray ionization mass spectrometry: the roles of ion/neutral co - Sci-Hub Source: Sci-Hub URL
- Title: Application Note: 1H NMR Characterization of Substituted Quinolines Source: Benchchem URL
- Title: Mass spectra of tetrahydroquinolines Source: Canadian Science Publishing URL
- Title: Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: the roles of ion/neutral complex intermediates Source: PubMed URL
-
Title: Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: The roles of ion/neutral complex intermediates Source: ResearchGate URL: [Link]
- Title: A Comparative Guide to the X-ray Crystallography of Novel Heterocycles from Pyrazine-2-sulfonyl Chloride Source: Benchchem URL
- Title: X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS Source: Madurai Kamaraj University URL
-
Title: Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches Source: MDPI URL: [Link]
- Title: Mass Spectra of Alkyl Quinolines and Tetrahydroquinolines Source: MacSphere URL
-
Title: 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis Source: MDPI URL: [Link]
-
Title: X-Ray Structures of Some Heterocyclic Sulfones Source: MDPI URL: [Link]
- Title: 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value Source: TSI Journals URL
- Title: Structural Elucidation Using1H‐NMR,13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)
-
Title: this compound Source: PubChem URL: [Link]
-
Title: FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... Source: ResearchGate URL: [Link]
- Title: Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines Source: Benchchem URL
-
Title: Structure elucidation of quinoline| NMR Spectroscopy Source: YouTube URL: [Link]
-
Title: FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer Source: ResearchGate URL: [Link]
-
Title: FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal Source: ResearchGate URL: [Link]
-
Title: (PDF) X-Ray Structures of Some Heterocyclic Sulfones Source: ResearchGate URL: [Link]
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Methodological & Application
"lab-scale synthesis protocol for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol"
An Application Note and Protocol for the Laboratory-Scale Synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. As a derivative of 8-hydroxyquinoline, a well-known chelating agent, it holds potential for applications in drug development and as a ligand in coordination chemistry.[1] The tetrahydroquinoline scaffold is a common motif in biologically active compounds.[2][3] This document provides a detailed, research-grade protocol for the lab-scale synthesis of this target molecule, designed for researchers and professionals in organic synthesis and drug development.
Rationale and Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a two-step process. The core of this strategy is the application of the Doebner-von Miller reaction, a classic and robust method for quinoline synthesis.[4][5] This is followed by a reduction of the resulting dihydroquinoline intermediate to the desired tetrahydroquinoline.
The chosen synthetic pathway is as follows:
-
Step 1: Acid-Catalyzed Cyclocondensation (Doebner-von Miller Reaction). 2-Aminophenol is reacted with acetone in the presence of a strong acid catalyst. This reaction forms the heterocyclic ring system, yielding 2,2,4-trimethyl-1,2-dihydroquinolin-8-ol.
-
Step 2: Catalytic Hydrogenation. The intermediate, 2,2,4-trimethyl-1,2-dihydroquinolin-8-ol, is then reduced to the final product, this compound, via catalytic hydrogenation. This step saturates the double bond in the pyridine ring.
This approach is advantageous due to the commercial availability of the starting materials and the generally high yields associated with these reaction types.
Experimental Workflow
Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminophenol | ReagentPlus®, 99% | Sigma-Aldrich | |
| Acetone | ACS reagent, ≥99.5% | Fisher Scientific | |
| Hydrochloric acid | ACS reagent, 37% | VWR | |
| Palladium on carbon | 10 wt. % loading | Strem Chemicals | |
| Ethanol | 200 proof, absolute | Decon Labs | |
| Ethyl acetate | ACS reagent, ≥99.5% | EMD Millipore | For chromatography |
| Hexanes | ACS reagent, ≥98.5% | Avantor | For chromatography |
| Sodium sulfate | Anhydrous, granular | BeanTown Chemical | |
| Celite® 545 | Sigma-Aldrich | For filtration |
Step 1: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol
Mechanism Insight: The Doebner-von Miller reaction proceeds through a series of steps including Michael addition, fragmentation, aldol-type condensation, cyclization via electrophilic aromatic substitution, and finally aromatization to form the quinoline ring system.[4][6][7]
Figure 2: Simplified mechanism of the Doebner-von Miller reaction.
Protocol:
-
To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 2-aminophenol (10.91 g, 0.1 mol) and acetone (58.08 g, 1.0 mol).
-
Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (20 mL) dropwise with vigorous stirring. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and then pour it into 200 mL of ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to obtain 2,2,4-trimethyl-1,2-dihydroquinolin-8-ol as a solid.
Step 2: Synthesis of this compound
Mechanism Insight: Catalytic hydrogenation involves the addition of hydrogen across the double bond of the dihydroquinoline intermediate. The palladium on carbon catalyst provides a surface for the reaction to occur, facilitating the cleavage of the H-H bond and its addition to the substrate.[8]
Protocol:
-
In a 250 mL hydrogenation flask, dissolve the 2,2,4-trimethyl-1,2-dihydroquinolin-8-ol (9.46 g, 0.05 mol) obtained from Step 1 in ethanol (100 mL).
-
Carefully add 10% palladium on carbon (0.5 g, ~5 mol %) to the solution.
-
Seal the flask and connect it to a hydrogen source (e.g., a Parr hydrogenator or a balloon filled with hydrogen).
-
Purge the flask with hydrogen to remove air.
-
Pressurize the vessel with hydrogen to 50 psi (or maintain a hydrogen atmosphere with a balloon) and stir the mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a pure solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[9]
-
Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., O-H and N-H stretches).
-
Melting Point: To assess the purity of the crystalline product.
Safety and Handling Precautions
-
2-Aminophenol: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction. Suspected of causing genetic defects.
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Palladium on Carbon: Flammable solid. May be pyrophoric when dry. Handle under an inert atmosphere.
-
Hydrogen Gas: Extremely flammable gas.
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
References
- Benchchem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Scilit. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- PrepChem.com. Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.
- Organic Syntheses. 2-amino-4-nitrophenol.
- PubChem. This compound.
- MySkinRecipes. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline.
- Google Patents. CN105801440A - Preparation method of 2-amino-4-nitrophenol.
- Benchchem. Technical Support Center: Catalytic Hydrogenation and Reductive Cyclization of Nitrochalcones to Tetrahydroquinolines.
- Benchchem. An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.
- Google Patents. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
- Organic Chemistry Portal. Tetrahydroquinoline synthesis.
- PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
- MDPI. Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation.
- PubChem. 2-Amino-4-Nitrophenol.
- Google Patents. US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
- MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
- Royal Society of Chemistry. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst.
- PubChem. 4-Amino-2-Nitrophenol.
- Sci-Hub. Ruthenium(II)-Catalyzed Regioselective C-8 Hydroxylation of 1,2,3,4-Tetrahydroquinolines.
- Glentham Life Sciences. 2,2,4-Trimethyl-1,2,3,4-tetrahydro-8-quinolinol, 95% Purity, C12H17NO, 1 gram.
- Wikipedia. Tetrahydroquinoline.
- PubChem. 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline.
Sources
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- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. This compound | C12H17NO | CID 3684642 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antioxidant Activity of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
Introduction: The Antioxidant Potential of Tetrahydroquinolines
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol is a heterocyclic compound belonging to the tetrahydroquinoline class. Tetrahydroquinolines are a significant group of nitrogen-containing heterocyclic compounds that are prevalent in numerous biologically active natural products and pharmacologically important therapeutic agents.[1][2] The core structure of tetrahydroquinoline is often associated with a range of biological activities, including notable antioxidant properties.[1][3][4]
The antioxidant capacity of tetrahydroquinoline derivatives is often attributed to their ability to donate a hydrogen atom from the N-H group or a hydroxyl group on the aromatic ring, thereby neutralizing reactive oxygen species (ROS) and other free radicals.[5] This mechanism is crucial in mitigating oxidative stress, a pathological process implicated in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[5][6][7] The presence of a hydroxyl group at the 8th position of the quinoline ring in this compound suggests a strong potential for antioxidant activity, making it a compound of interest for researchers in drug discovery and development.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively evaluate the antioxidant properties of this compound using a suite of established in vitro and cell-based assays. The protocols are designed to be robust and self-validating, with an emphasis on the scientific principles behind each experimental step.
Physicochemical Properties of this compound
A thorough understanding of the test compound's properties is fundamental to accurate and reproducible assay results.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | PubChem |
| Molecular Weight | 191.27 g/mol | PubChem[8] |
| IUPAC Name | 2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-ol | PubChem[8] |
| Predicted LogP | 2.9 | PubChem[8] |
| Hydrogen Bond Donor Count | 2 | PubChem[8] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[8] |
Note: The predicted LogP suggests moderate lipophilicity. Therefore, initial solubility testing in solvents such as DMSO or ethanol is recommended before preparing aqueous dilutions for the assays.
General Experimental Workflow
The evaluation of a compound's antioxidant potential should follow a systematic, multi-tiered approach. This begins with fundamental chemical assays to establish radical scavenging ability and progresses to more biologically relevant cell-based models.
Caption: General workflow for assessing antioxidant activity.
Part 1: In Vitro Chemical Assays
These assays are foundational for determining the direct radical-scavenging capabilities of this compound. They are typically rapid, cost-effective, and provide a good baseline for further studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[6] This neutralization of the DPPH radical results in a color change from deep violet to pale yellow, which can be quantified spectrophotometrically at approximately 517 nm.[6][9]
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store this solution at 4°C in the dark.
-
DPPH Working Solution (120 µM): Dilute the 1 mM DPPH stock solution with methanol to a final concentration of 120 µM.[10] The absorbance of this solution at 517 nm should be approximately 1.0.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., DMSO or methanol).
-
Trolox Standard: Prepare a 1 mg/mL stock solution of Trolox in methanol.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and Trolox standard in methanol.
-
In a 96-well microplate, add 20 µL of each dilution of the test compound or Trolox standard to separate wells.[11]
-
Add 20 µL of methanol to the blank wells.
-
Initiate the reaction by adding 80 µL of the DPPH working solution to all wells.[11]
-
Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the % inhibition against the concentration of the test compound to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the change in absorbance is measured at 734 nm.[12]
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[12]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12] This solution should be diluted with ethanol or PBS to an absorbance of 0.70 (±0.02) at 734 nm before the assay.
-
Test Compound and Trolox Standard: Prepare as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and Trolox standard.
-
Add 10 µL of each dilution to separate wells of a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.[13]
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by comparing the antioxidant capacity of the test compound to that of Trolox.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[14] The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.[15]
Protocol:
-
Reagent Preparation:
-
Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer (pH 7.4).[15]
-
AAPH Solution (75 mM): Dissolve AAPH in 75 mM phosphate buffer. Prepare this solution fresh daily.[15][16]
-
Trolox Standard Solutions: Prepare a series of Trolox standards in 75 mM phosphate buffer.
-
Test Compound: Prepare dilutions of this compound in 75 mM phosphate buffer.
-
-
Assay Procedure (96-well black microplate format):
-
Add 150 µL of the fluorescein working solution to each well.[15][17]
-
Add 25 µL of the test compound, Trolox standards, or buffer (for the blank) to the appropriate wells.[15][17]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[15][17]
-
Immediately begin reading the fluorescence kinetically every 1-2 minutes for 60-90 minutes (Excitation: 485 nm, Emission: 520 nm).[15][18]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.
-
Plot a standard curve of Net AUC versus Trolox concentration.
-
Determine the ORAC value of the test compound from the standard curve and express it as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.
-
Part 2: Cell-Based Assays
Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors such as cell uptake, distribution, and metabolism.[19][20]
Cellular Antioxidant Assay (CAA)
Principle: The CAA measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cells. DCFH-DA is a cell-permeable, non-fluorescent compound that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21][22] Antioxidants can quench the ROS, thereby reducing the fluorescence intensity.
Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well.[23]
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere until the cells are confluent.
-
-
Assay Procedure:
-
Remove the growth medium and wash the cells gently with phosphate-buffered saline (PBS).
-
Treat the cells with 100 µL of medium containing the test compound at various concentrations and 25 µM DCFH-DA.[20]
-
Incubate for 1 hour at 37°C.
-
Wash the cells with PBS.
-
Add 100 µL of a free radical initiator, such as AAPH (600 µM), to each well.[20]
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence every 5 minutes for 1 hour (Excitation: 485 nm, Emission: 538 nm).
-
-
Data Analysis:
-
Calculate the AUC for each concentration of the test compound.
-
The CAA value can be calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area from the control curve.
-
Results are often expressed as Quercetin Equivalents (QE).
-
Caption: Workflow for the Cellular Antioxidant Assay (CAA).
Data Interpretation and Mechanistic Insights
The collective data from these assays will provide a comprehensive antioxidant profile for this compound.
-
DPPH and ABTS assays will reveal its intrinsic radical scavenging ability, which is likely to be significant due to the phenolic hydroxyl group. These assays primarily reflect single electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms.
-
The ORAC assay will provide a measure of its capacity to quench peroxyl radicals, a biologically relevant ROS. This assay is predominantly based on the HAT mechanism.
-
The CAA will offer insights into its bioavailability and efficacy within a cellular environment, which is a crucial step in predicting its potential in vivo effects.
A strong performance across all assays would indicate that this compound is a potent antioxidant with potential for further development as a therapeutic agent or a valuable research tool.
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6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. (2024). Neurochemical Research, 49(5), 1387-1405. [Link]
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Evaluating the Neuroprotective Potential of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol Against Oxidative Stress-Induced Neuronal Cell Death
An Application Guide and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Neurodegenerative diseases such as Parkinson's and Alzheimer's are pathologically linked to oxidative stress, which leads to mitochondrial dysfunction, protein aggregation, and ultimately, neuronal apoptosis.[1][2] Tetrahydroquinolines (THQs) are a class of nitrogen-containing heterocyclic compounds that have demonstrated significant biological activities, including potent antioxidant effects.[3] Notably, structural analogs like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) have shown neuroprotective properties in experimental models of Parkinson's disease by enhancing antioxidant systems and suppressing apoptosis.[4][5] This application note provides a comprehensive, multi-assay protocol to systematically evaluate the neuroprotective efficacy of a specific analog, 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. The protocol employs the human neuroblastoma SH-SY5Y cell line, a well-established in vitro model for neurotoxicity and neuroprotection studies, challenged with hydrogen peroxide (H₂O₂) to induce an oxidative insult.[6][7] The workflow integrates four key endpoint assays: assessment of cell viability (MTT assay), quantification of intracellular reactive oxygen species (ROS) (DCFDA assay), analysis of mitochondrial membrane potential (JC-1 assay), and measurement of apoptosis execution (Caspase-3 activity assay). This tiered approach allows for a mechanistic investigation, moving from a general assessment of cell health to specific indicators of antioxidant activity and anti-apoptotic potential.
Principle of the Method
The fundamental goal of this protocol is to determine if pre-treatment with this compound can protect neuronal cells from death induced by a potent oxidant, hydrogen peroxide (H₂O₂). The SH-SY5Y cell line is used as it expresses key dopaminergic markers, making it relevant for neurodegenerative disease research.[8][9] The experimental logic is as follows:
-
Establish a Model of Injury: First, we expose SH-SY5Y cells to H₂O₂ to induce oxidative stress, which disrupts cellular homeostasis and triggers cell death pathways.
-
Introduce the Therapeutic Candidate: In parallel, cells are pre-incubated with various concentrations of the test compound, this compound, to allow for cellular uptake and potential engagement with intracellular targets.
-
Measure Protective Effects: Following the H₂O₂ insult, a series of validated assays are performed to quantify the extent of cellular damage and to determine if the compound mitigated this damage. By measuring cell viability, ROS levels, mitochondrial health, and apoptotic markers, we can build a comprehensive profile of the compound's neuroprotective action.
This systematic evaluation provides a robust framework for screening and characterizing novel neuroprotective compounds.[10]
Overall Experimental Workflow
The entire process, from cell preparation to multi-parametric data analysis, is outlined below. This workflow ensures a logical progression and allows for the efficient use of a single batch of prepared cells for multiple endpoint analyses.
Caption: High-level workflow for assessing neuroprotective activity.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog No. (Example) |
| SH-SY5Y Cell Line | ATCC | CRL-2266 |
| Dulbecco's Modified Eagle Medium (DMEM/F12) | Gibco | 11330032 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (100X) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| This compound | Custom Synthesis/Commercial | N/A |
| Hydrogen Peroxide (H₂O₂), 30% Solution | Sigma-Aldrich | H1009 |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |
| MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Thermo Fisher | M6494 |
| DCFDA / H2DCFDA - Cellular ROS Assay Kit | Abcam | ab113851 |
| JC-1 Mitochondrial Membrane Potential Assay Kit | G-Biosciences | 786-1322 |
| Caspase-Glo® 3/7 Assay System | Promega | G8090 |
| 96-well clear, flat-bottom tissue culture plates | Corning | 3599 |
| 96-well black, clear-bottom plates (for fluorescence) | Corning | 3603 |
| 96-well white, opaque plates (for luminescence) | Corning | 3917 |
Detailed Experimental Protocols
Part A: Cell Culture and Maintenance of SH-SY5Y Cells
-
Rationale: Proper maintenance of SH-SY5Y cells is critical for reproducibility. The loss of neuronal characteristics has been reported with increasing passage numbers; therefore, it is recommended to use cells below passage 20.[11]
-
Culture Medium: Prepare complete growth medium consisting of DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation: Culture cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash once with sterile PBS, and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralization: Add 7-8 mL of complete growth medium to neutralize the trypsin and transfer the cell suspension to a 15 mL conical tube.
-
Sub-culturing: Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in fresh medium. Seed new T-75 flasks at a ratio of 1:5 to 1:10.
Part B: Determination of Optimal H₂O₂ and Compound Concentrations
-
Rationale (Trustworthiness): This step is crucial for establishing a valid assay window. The H₂O₂ concentration should be high enough to cause significant (e.g., 40-50%) but not complete cell death, allowing for the detection of protective effects. The test compound must be evaluated for its own cytotoxicity to ensure that any observed effects are not due to compound-induced toxicity.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[12] Incubate for 24 hours.
-
H₂O₂ Titration: Prepare serial dilutions of H₂O₂ in serum-free medium (e.g., from 10 µM to 1 mM). Replace the medium in the wells with the H₂O₂ dilutions and incubate for 24 hours.
-
Compound Toxicity Titration: In a separate plate, prepare serial dilutions of this compound in complete medium (e.g., from 0.1 µM to 100 µM). Replace the medium and incubate for 26 hours (to match the total time of the main experiment).
-
Viability Assessment: After incubation, assess cell viability in both plates using the MTT assay (see Part D1).
-
Analysis:
-
For H₂O₂, determine the EC₅₀ value (the concentration that causes 50% cell death). This concentration will be used for the main neuroprotection experiment.
-
For the test compound, identify the highest concentration that does not cause a significant reduction in cell viability (e.g., >90% viability). This defines the non-toxic working range for the compound.
-
Part C: Neuroprotection Assay - Main Experiment
-
Cell Seeding: Seed SH-SY5Y cells in the required number of 96-well plates (clear, black-walled, or white-walled, depending on the endpoint assay) at 1 x 10⁴ cells/well. Incubate for 24 hours.
-
Compound Pre-treatment: Prepare dilutions of the test compound in complete medium at 2X the final desired concentrations. Remove the old medium from the cells and add 50 µL of the 2X compound dilutions. Add 50 µL of medium without compound to the control and H₂O₂-only wells. Incubate for 2 hours at 37°C.
-
Oxidative Insult: Prepare a 2X solution of H₂O₂ (at the EC₅₀ concentration determined in Part B) in serum-free medium. Add 100 µL of this 2X H₂O₂ solution to all wells except the "vehicle control" group. To the vehicle control wells, add 100 µL of serum-free medium.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Proceed to Endpoint Analysis: After the 24-hour incubation, proceed immediately to the assays described in Part D.
Part D: Endpoint Analysis Protocols
-
Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[13] The amount of formazan, quantified spectrophotometrically, is directly proportional to the number of viable cells.[14]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[14]
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, purple formazan crystals will form within viable cells.[15]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[12]
-
Shaking: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[13][14]
-
Principle: The cell-permeant H2DCFDA is deacetylated by cellular esterases to a non-fluorescent form. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16] Fluorescence intensity is directly proportional to the level of intracellular ROS.[17]
-
Loading with DCFDA: After the 24-hour H₂O₂ treatment, carefully remove the culture medium. Wash cells once with 100 µL of warm PBS.
-
Staining: Add 100 µL of 10 µM DCFDA working solution (prepared in serum-free medium) to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.[18]
-
Measurement: Remove the DCFDA solution, wash once with PBS, and add 100 µL of PBS to each well. Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Principle: The cationic dye JC-1 exists as a green fluorescent monomer at low mitochondrial membrane potential (ΔΨm). In healthy cells with high ΔΨm, the dye accumulates in the mitochondria and forms "J-aggregates," which exhibit red fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, a hallmark of early apoptosis.[19][20]
-
JC-1 Staining: After the 24-hour H₂O₂ treatment, remove the culture medium.
-
Loading: Add 100 µL of the prepared JC-1 working solution (typically 1-10 µM in assay buffer or medium) to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Aspirate the staining solution and wash each well twice with 100 µL of the provided assay buffer or PBS.
-
Measurement: Add 100 µL of assay buffer back to each well. Measure fluorescence at two settings:
-
J-aggregates (Red): Excitation ~535 nm / Emission ~595 nm.
-
Monomers (Green): Excitation ~485 nm / Emission ~535 nm.[20]
-
-
Analysis: The results are presented as the ratio of red to green fluorescence.
-
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay uses a substrate containing the caspase-3 recognition sequence (DEVD) linked to a reporter molecule (a chromophore, fluorophore, or aminoluciferin).[21] Cleavage of the substrate by active caspase-3 releases the reporter, generating a measurable signal that is proportional to caspase-3 activity. The luminescent assay (e.g., Caspase-Glo®) is highly sensitive.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.
-
Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each sample in a plate-reading luminometer.
Mechanistic Pathway of Neuroprotection
The following diagram illustrates the hypothesized mechanism of action. Oxidative stress (H₂O₂) leads to an increase in intracellular ROS, which damages mitochondria. This causes a drop in mitochondrial membrane potential (ΔΨm), leading to the release of pro-apoptotic factors and the activation of executioner caspases like Caspase-3, culminating in cell death. The tetrahydroquinoline compound is hypothesized to act as a ROS scavenger, breaking this toxic cascade at an early stage.
Caption: Hypothesized neuroprotective pathway against oxidative stress.
Data Analysis and Interpretation
For each assay, normalize the data by expressing results as a percentage of the untreated vehicle control, which is set to 100%. The H₂O₂-only group will represent 100% damage or effect.
| Treatment Group | % Cell Viability (MTT) | % ROS Production (DCFDA) | Red/Green Ratio (JC-1) | % Caspase-3 Activity |
| Vehicle Control | 100% | 100% | 3.5 (Example) | 100% |
| H₂O₂ (EC₅₀) | 52% | 250% | 1.2 (Example) | 450% |
| H₂O₂ + Cmpd (Low Conc.) | 65% | 190% | 1.8 (Example) | 320% |
| H₂O₂ + Cmpd (Med Conc.) | 85% | 140% | 2.9 (Example) | 180% |
| H₂O₂ + Cmpd (High Conc.) | 95% | 110% | 3.3 (Example) | 115% |
-
Interpretation: A successful neuroprotective effect would be demonstrated by a dose-dependent:
-
Increase in cell viability.
-
Decrease in ROS production.
-
Preservation (increase) of the red/green fluorescence ratio.
-
Decrease in caspase-3 activity.
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Use a multichannel pipette for reagent addition; Ensure a single-cell suspension before seeding; Avoid using the outermost wells of the plate. |
| No H₂O₂-induced cell death (MTT Assay) | H₂O₂ degraded; Cell density too high; Cells are resistant. | Use a fresh stock of H₂O₂; Optimize cell seeding density[15]; Increase H₂O₂ concentration or incubation time. |
| High background fluorescence (DCFDA/JC-1) | Incomplete washing; Phenol red in medium. | Ensure thorough but gentle washing steps; Use phenol red-free medium for the final incubation and reading steps.[15] |
| Test compound shows toxicity at all concentrations | Compound is inherently cytotoxic at the tested range. | Expand the dilution series to include much lower concentrations (e.g., into the nM range). |
Conclusion
This application note provides a validated, multi-parametric framework for assessing the neuroprotective properties of this compound. By systematically evaluating its impact on cell viability, ROS generation, mitochondrial integrity, and apoptosis, researchers can effectively determine not only if the compound is protective but also gain insight into its potential mechanism of action. This approach, grounded in established methodologies for studying oxidative stress in neuronal models, serves as a robust primary screen for identifying promising therapeutic candidates for neurodegenerative diseases.[22][23]
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- 4. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Anti-inflammatory Screening of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
Introduction: The Therapeutic Promise of Quinoline Scaffolds in Inflammation
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory properties.[1][2][3][4][5][6] Compounds structurally related to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol, such as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, have demonstrated the ability to reduce oxidative stress and modulate key inflammatory pathways, including the NF-κB signaling cascade.[7][8] This application note provides a detailed guide for the comprehensive anti-inflammatory screening of this compound, from initial in vitro assays to in vivo validation.
Proposed Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of many quinoline derivatives are attributed to their ability to modulate critical signaling pathways. We hypothesize that this compound may exert its anti-inflammatory effects through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of inflammatory signaling cascades such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[9][10][11][12][13]
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[9][14][15][16][17] Similarly, the MAPK pathways are crucial in transducing extracellular signals into cellular responses, including inflammatory ones.[10][11][12][13]
Caption: Proposed anti-inflammatory mechanism of action.
Part 1: In Vitro Screening Protocols
A tiered approach to in vitro screening is recommended, starting with broad-spectrum assays and progressing to more specific mechanistic studies.
This assay determines the compound's ability to inhibit COX-1 and COX-2, key enzymes in the synthesis of pro-inflammatory prostaglandins.[18][19][20][21][22]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human)
-
Arachidonic acid (substrate)
-
COX Assay Buffer
-
Test compound: this compound
-
Reference inhibitors: Indomethacin (non-selective), Celecoxib (COX-2 selective)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the COX enzyme, assay buffer, and either the test compound at various concentrations, a reference inhibitor, or DMSO (vehicle control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a further 10-20 minutes at 37°C.
-
Stop the reaction and measure the product formation (e.g., Prostaglandin E2) using a suitable method such as ELISA or LC-MS/MS.[18]
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Expected Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | TBD | TBD | TBD |
| Indomethacin (Reference) | ~0.5 | ~5.0 | 0.1 |
| Celecoxib (Reference) | >100 | ~0.1 | >1000 |
TBD: To be determined experimentally.
This assay evaluates the compound's effect on the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).[23][24][25][26][27][28]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
Dexamethasone (positive control)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.[26]
-
Determine the IC50 for the inhibition of each cytokine.
Expected Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated) | < 50 | < 30 | < 20 |
| LPS (1 µg/mL) | 2500 ± 200 | 1800 ± 150 | 800 ± 70 |
| LPS + Test Compound (1 µM) | TBD | TBD | TBD |
| LPS + Test Compound (10 µM) | TBD | TBD | TBD |
| LPS + Dexamethasone (1 µM) | 300 ± 40 | 200 ± 30 | 100 ± 15 |
Values are hypothetical means ± SD. TBD: To be determined experimentally.
This assay measures the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, by nitric oxide synthase.[29][30][31][32][33]
Materials:
-
Cell lysates from LPS-stimulated macrophages or purified NOS enzyme
-
NOS assay buffer
-
L-Arginine (substrate)
-
NADPH and other necessary cofactors
-
Griess Reagent
-
L-NAME (NOS inhibitor, positive control)
Procedure:
-
In a 96-well plate, combine the cell lysate or purified enzyme with the assay buffer and cofactors.
-
Add the test compound at various concentrations or L-NAME.
-
Initiate the reaction by adding L-Arginine.
-
Incubate at 37°C for a specified time (e.g., 1-2 hours).
-
Measure the amount of nitrite (a stable product of NO) in each well by adding Griess Reagent and measuring the absorbance at 540 nm.[31]
-
Calculate the percentage of NOS inhibition and determine the IC50 value.
Expected Data Presentation:
| Compound | NOS Inhibition IC50 (µM) |
| This compound | TBD |
| L-NAME (Reference) | ~20 |
TBD: To be determined experimentally.
Part 2: In Vivo Validation
The most promising compounds from in vitro screening should be evaluated in an in vivo model of acute inflammation.
This is a classic and highly reproducible model for evaluating the anti-inflammatory activity of novel compounds.[34][35][36][37][38]
Materials:
-
Male Wistar rats (180-200 g)
-
1% Carrageenan solution in saline
-
Test compound
-
Indomethacin (10 mg/kg, reference drug)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plebysmometer or digital calipers
Experimental Workflow:
Caption: Workflow for carrageenan-induced paw edema model.
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide the rats into groups: vehicle control, reference drug (Indomethacin), and test compound groups (at least 3 doses).
-
Measure the initial paw volume of the right hind paw of each rat.
-
Administer the vehicle, reference drug, or test compound orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[35]
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Expected Data Presentation:
| Treatment Group (Dose) | Paw Edema Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.05 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.03* | 55.3% |
| Test Compound (10 mg/kg) | TBD | TBD |
| Test Compound (30 mg/kg) | TBD | TBD |
| Test Compound (100 mg/kg) | TBD | TBD |
*p < 0.05 compared to vehicle control. Values are hypothetical means ± SEM. TBD: To be determined experimentally.
Conclusion and Future Directions
This comprehensive screening protocol provides a robust framework for evaluating the anti-inflammatory potential of this compound. Positive results from these assays would warrant further investigation into its detailed mechanism of action, including Western blot analysis of NF-κB and MAPK pathway components, and assessment in chronic inflammation models. The structural similarity to compounds with known anti-inflammatory and antioxidant properties suggests a high probability of identifying significant biological activity.[7][8]
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- NF-κB signaling in inflamm
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- NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM.
- Carrageenan-Induced Paw Edema Model.
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- Nitric Oxide Synthase Ultrasensitive Colorimetric Assay. Eagle Biosciences.
- Synthesis and evaluation of the anti-inflammatory activity of quinoline deriv
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI.
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- In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxid
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- Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives.
- Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. [No primary source title found].
- NOS Activity Assay Kit. Cayman Chemical.
- Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research.
- Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF.
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. [No primary source title found].
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. [No primary source title found].
- Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evalu
- Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. PubMed.
- COX Activity Assay Kit (Fluorometric). Sigma-Aldrich.
- In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC - NIH.
- Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor. PubMed Central.
- Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI.
- LPS-induced Cytokine Production in Human Monocytes and Macrophages. Critical Reviews™ in Immunology, Volume 31, 2011, Issue 5 - Begell Digital Library.
- 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in R
- LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation.
- Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. YouTube.
- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. PubMed Central.
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- 8. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Framework for the In Vitro Evaluation of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
Introduction: Unveiling the Potential of a Tetrahydroquinoline Analog
The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Initial research into related compounds, such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, has revealed potent antioxidant and anti-inflammatory properties, notably through the modulation of oxidative stress and key signaling pathways like NF-κB.[3]
This application note introduces 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol (hereafter referred to as TQ8), a structural analog with significant therapeutic potential.[4] We present a comprehensive, multi-phase framework for characterizing the in vitro biological activity of TQ8. This guide moves beyond simple, step-by-step instructions to explain the scientific rationale behind the experimental cascade, empowering researchers to generate robust, publication-quality data.
Our approach is structured as a logical progression, beginning with foundational cytotoxicity assessments and advancing to detailed mechanistic studies targeting the most probable pathways of action based on the compound's chemical class: antioxidant, anti-inflammatory, and apoptosis-modulating activities.
Phase 1: Foundational Analysis - Determining Cytotoxicity and Cellular Viability
Rationale: Before investigating any specific biological mechanism, it is imperative to determine the concentration range at which TQ8 affects basic cell health. This foundational step identifies the sub-lethal concentrations suitable for mechanistic assays and calculates the IC50 (half-maximal inhibitory concentration) to quantify its cytotoxic potency.
Featured Protocol: XTT Cell Viability Assay
Principle of the Assay: The XTT assay is a colorimetric method that quantifies cell viability by measuring the metabolic activity of living cells.[5] Mitochondrial dehydrogenases in viable cells reduce the tetrazolium salt XTT to a water-soluble orange formazan product.[6][7] The intensity of the orange color, measured via absorbance, is directly proportional to the number of metabolically active (viable) cells.
Scientist's Note (Expertise): We recommend the XTT assay over the more traditional MTT assay. The formazan product of XTT is water-soluble, eliminating the need for a separate solubilization step with an organic solvent like DMSO.[5][7] This streamlines the protocol, reduces hands-on time, and minimizes potential errors associated with incomplete formazan dissolution, thereby improving reproducibility.[7]
Step-by-Step Protocol: XTT Assay
-
Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cells or RAW 264.7 murine macrophages) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of TQ8 in sterile DMSO. Create a serial dilution series (e.g., from 1 µM to 200 µM) in complete culture medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared TQ8 dilutions or control media (media alone for negative control, media with DMSO for vehicle control) to the respective wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Reagent Preparation: Shortly before the end of the incubation, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂, protected from light, until the color in the control wells has developed sufficiently.
-
Absorbance Measurement: Gently shake the plate to ensure a homogenous distribution of the color. Measure the absorbance at a wavelength of 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[5]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Hypothetical Data Presentation: TQ8 Cytotoxicity
| TQ8 Concentration (µM) | Absorbance (450nm) | % Viability (Relative to Vehicle) |
| Vehicle Control (0) | 1.25 | 100% |
| 1 | 1.23 | 98.4% |
| 5 | 1.18 | 94.4% |
| 10 | 1.05 | 84.0% |
| 25 | 0.88 | 70.4% |
| 50 | 0.61 | 48.8% |
| 100 | 0.24 | 19.2% |
| 200 | 0.08 | 6.4% |
| Calculated IC50 | ~52 µM |
Phase 2: Mechanistic Investigation - Cellular Antioxidant Activity
Rationale: Given the phenolic hydroxyl group on the TQ8 structure and the known activity of related THQs, assessing its ability to quench intracellular reactive oxygen species (ROS) is a primary mechanistic step.[3] We will employ a cell-based assay that measures true antioxidant efficacy within a biological context.
Experimental Workflow: Antioxidant Potential Assessment
Caption: Workflow for assessing the antioxidant activity of TQ8.
Featured Protocol: Cellular Antioxidant Activity (CAA) Assay
Principle of the Assay: This assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), to measure intracellular ROS levels. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[8][9] An effective antioxidant like TQ8 will scavenge the ROS, preventing the oxidation of DCFH and thereby reducing the fluorescent signal.[10][11]
Step-by-Step Protocol: CAA Assay
-
Cell Culture: Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate and grow to 90-100% confluency.[8][9]
-
Probe Loading: Gently wash the cells three times with Phosphate-Buffered Saline (PBS). Add 50 µL of DCFH-DA probe solution to each well.
-
Treatment: Immediately add 50 µL of TQ8 dilutions (prepared in culture media at 2x the final concentration) or a positive control (e.g., Quercetin) to the appropriate wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow for probe uptake and compound activity.[8]
-
Wash: Carefully remove the solution and wash the cells three times with PBS.
-
Stress Induction: Add 100 µL of a Free Radical Initiator solution (e.g., ABAP) to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Read the fluorescence kinetically every 5 minutes for 1 hour, using an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm.[9]
-
Data Analysis: Calculate the area under the curve (AUC) for each treatment. Compare the AUC of TQ8-treated wells to the control to determine the percentage inhibition of ROS. Express the antioxidant capacity in Quercetin Equivalents (QE).
Hypothetical Data Presentation: TQ8 Cellular Antioxidant Activity
| Compound | Concentration (µM) | % ROS Inhibition | CAA Value (µmol QE / 100 µmol) |
| Quercetin | 10 | 65.2% | 100 (Reference) |
| TQ8 | 10 | 48.5% | 74.4 |
| TQ8 | 25 | 81.3% | 124.7 |
| TQ8 | 50 | 92.1% | 141.3 |
Delving Deeper: The Nrf2 Antioxidant Response Pathway
Rationale: A key mechanism by which cells defend against oxidative stress is the activation of the Nrf2-Antioxidant Response Element (ARE) signaling pathway.[12][[“]] Nrf2 is a transcription factor that, under normal conditions, is bound in the cytoplasm by Keap1, which facilitates its degradation.[14][15] Antioxidant compounds can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[15][16] Investigating TQ8's effect on this pathway provides powerful mechanistic insight.
Caption: The Keap1-Nrf2 signaling pathway activated by TQ8.
Phase 3: Mechanistic Investigation - Anti-Inflammatory Effects
Rationale: Oxidative stress and inflammation are intricately linked. ROS can activate pro-inflammatory signaling cascades, and inflammatory cells produce ROS. The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[16][17] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα.[18] Pro-inflammatory stimuli trigger the degradation of IκBα, allowing the active NF-κB subunit (p65) to translocate to the nucleus and drive the expression of inflammatory genes.[18][19][20] Antioxidants can often suppress this pathway.
Featured Protocol: NF-κB (p65) Nuclear Translocation
Principle of the Assay: This immunofluorescence-based assay visualizes the location of the p65 subunit of NF-κB. In unstimulated or TQ8-treated cells, p65 will be predominantly cytoplasmic. Upon stimulation with an inflammatory agent like Lipopolysaccharide (LPS), p65 will move into the nucleus. An effective anti-inflammatory compound will prevent this translocation, keeping p65 in the cytoplasm even in the presence of the stimulus.
Caption: Inhibition of the canonical NF-κB pathway by TQ8.
Phase 4: Apoptosis Modulation
Rationale: Depending on the cellular context, a compound can either protect healthy cells from apoptosis or induce it in diseased cells (e.g., cancer). Caspases are a family of proteases that are the central executioners of apoptosis.[21] Specifically, caspase-3 and caspase-7 are effector caspases that cleave key cellular substrates, leading to cell disassembly.[21] Measuring their activity provides a direct readout of apoptosis induction. The literature on a related dihydroquinoline showed it reduced caspase activity in a liver injury model, suggesting a potentially protective role.[22]
Featured Protocol: Caspase-Glo® 3/7 Assay
Principle of the Assay: This is a homogeneous, luminescent assay that measures the combined activity of caspase-3 and caspase-7.[23] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specific for caspase-3/7.[24] When added to apoptotic cells, the reagent lyses the cells, and active caspases cleave the substrate, releasing aminoluciferin. This product is then used by luciferase (also in the reagent) to generate a stable, glow-type luminescent signal that is proportional to the amount of caspase activity.[23][24]
Step-by-Step Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Plate cells in a 96-well white, clear-bottom plate. Treat with TQ8 at various concentrations, with and without an apoptotic stimulus (e.g., Staurosporine or TNF-α), alongside appropriate controls. Incubate for the desired time (e.g., 6-24 hours).
-
Reagent Equilibration: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature before use.
-
Add-Mix-Measure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (media + reagent only) from all readings. Express the data as a fold-change in caspase activity relative to the untreated or vehicle-treated control.
Hypothetical Data Presentation: Effect of TQ8 on Staurosporine-Induced Apoptosis
| Treatment Group | Caspase-3/7 Activity (RLU) | Fold Change vs. Control |
| Untreated Control | 8,500 | 1.0 |
| Staurosporine (1 µM) | 127,500 | 15.0 |
| TQ8 (25 µM) | 9,100 | 1.07 |
| Staurosporine + TQ8 (10 µM) | 95,625 | 11.25 |
| Staurosporine + TQ8 (25 µM) | 55,250 | 6.5 |
Interpretation: In this hypothetical scenario, TQ8 alone does not induce apoptosis. However, it demonstrates a dose-dependent ability to protect cells from Staurosporine-induced caspase-3/7 activation, suggesting an anti-apoptotic or cytoprotective effect.
Conclusion
This application note provides a scientifically-grounded, logical framework for the initial in vitro characterization of this compound. By systematically progressing from foundational viability assays to specific mechanistic studies on its antioxidant, anti-inflammatory, and apoptosis-modulating potential, researchers can build a comprehensive activity profile for this promising compound. The protocols and rationales provided herein are designed to ensure data integrity, reproducibility, and mechanistic depth, paving the way for further pre-clinical development.
References
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Dinkova-Kostova, A. T., & Abramov, A. Y. (2015). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Journal of Biological Chemistry. Available from: [Link]
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Shaw, P., & Chattopadhyay, A. (2020). The complexity of the Nrf2 pathway: Beyond the antioxidant response. Journal of Cellular Physiology. Available from: [Link]
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Kamiya Biomedical Company. Cellular Antioxidant Activity Assay. Available from: [Link]
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Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Available from: [Link]
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Shaw, P., & Chattopadhyay, A. (2020). Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. Antioxidants. Available from: [Link]
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Wikipedia. MTT assay. Available from: [Link]
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Dinkova-Kostova, A. T., & Abramov, A. Y. (2009). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress*. Consensus. Available from: [Link]
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Saha, S., Buttari, B., Panieri, E., Profumo, E., & Saso, L. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Molecules. Available from: [Link]
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National Center for Biotechnology Information. Assay Guidance Manual: Apoptosis Marker Assays for HTS. Available from: [Link]
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ResearchGate. In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays. Available from: [Link]
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Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. Available from: [Link]
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E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. Available from: [Link]
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ResearchGate. In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. Available from: [Link]
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Flis, A., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. Available from: [Link]
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MDPI. The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. Available from: [Link]
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MDPI. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Available from: [Link]
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Tan, S., et al. (2021). Monitoring the Levels of Cellular NF-κB Activation States. International Journal of Molecular Sciences. Available from: [Link]
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PubMed Central. In vitro benchmarking of NF-κB inhibitors. Available from: [Link]
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Creative Diagnostics. The NF-kB Signaling Pathway. Available from: [Link]
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PrepChem.com. Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Available from: [Link]
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Wikipedia. NF-κB. Available from: [Link]
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ResearchGate. Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Available from: [Link]
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Liu, Y., et al. (2013). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry. Available from: [Link]
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ResearchGate. The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. Available from: [Link]
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ResearchGate. New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Available from: [Link]
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Al-Ostath, A., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link]
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PubMed. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Available from: [Link]
-
PubMed Central. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Available from: [Link]
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ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Available from: [Link]
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Plotnikov, E., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences. Available from: [Link]
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Wikipedia. Tetrahydroquinoline. Available from: [Link]
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"analytical method development for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol"
An Application Note for the Analytical Method Development and Validation of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
Introduction
This compound is a heterocyclic compound belonging to the tetrahydroquinoline class. Tetrahydroquinoline scaffolds are of significant interest in medicinal chemistry and pharmaceutical development due to their presence in various biologically active molecules and their potential as neuroprotective, antioxidant, and anti-inflammatory agents.[1][2] The development of robust and reliable analytical methods for the quantification of this compound is essential for quality control in manufacturing, stability testing, and pharmacokinetic studies.
This application note provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of this compound. The protocols are designed to be self-validating and are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5][6][7] Additionally, an alternative gas chromatography-mass spectrometry (GC-MS) method is discussed.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development. These properties dictate the choice of analytical technique, sample preparation, and chromatographic conditions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | PubChem[8] |
| Molecular Weight | 191.27 g/mol | PubChem[8] |
| Chemical Structure | Tetrahydroquinoline ring with three methyl groups and a hydroxyl group | PubChem[8] |
| XLogP3 (Lipophilicity) | 2.9 | PubChem[8] |
| Hydrogen Bond Donors | 2 (from -OH and -NH) | PubChem[8] |
| Hydrogen Bond Acceptors | 2 (from N and O) | PubChem[8] |
The molecule's structure includes a UV-active aromatic ring, making HPLC with UV detection a suitable primary technique. Its moderate lipophilicity (XLogP3 = 2.9) suggests good retention on reversed-phase columns like C18. The presence of a basic amine and an acidic phenolic hydroxyl group means that the mobile phase pH will be a critical parameter for controlling retention and peak shape.
Workflow for Method Development and Validation
The logical flow from initial development to a fully validated method is crucial for ensuring a robust and reliable analytical procedure.
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Application Note: A Validated HPLC-UV Method for the Quantification of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the precise quantification of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quantitative analysis in research and quality control environments. The protocol provides a comprehensive framework, from analyte characterization to detailed validation procedures, to ensure accuracy, precision, and reliability of results.
Introduction and Analyte Properties
This compound is a heterocyclic compound with potential applications in pharmaceutical and chemical research.[1] Its structure, featuring a quinoline core with a hydroxyl group and several methyl substituents, suggests it may possess antioxidant or other biological activities, similar to other substituted quinoline derivatives.[1][2] Accurate quantification of this compound is essential for its development and use in various scientific applications.
A thorough understanding of the analyte's physicochemical properties is critical for rational method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-ol | PubChem[3] |
| Molecular Formula | C₁₂H₁₇NO | PubChem[3] |
| Molecular Weight | 191.27 g/mol | PubChem[3] |
| Calculated XLogP3 | 2.9 | PubChem[3] |
| Hydrogen Bond Donors | 2 | PubChem[3] |
| Hydrogen Bond Acceptors | 2 | PubChem[3] |
The calculated XLogP3 value of 2.9 indicates moderate lipophilicity, making the compound well-suited for reversed-phase chromatography. The presence of a phenolic hydroxyl group and a secondary amine in the tetrahydroquinoline ring system provides sites for hydrogen bonding and imparts a degree of polarity. The aromatic ring is the primary chromophore, which is essential for UV detection.
HPLC-UV Method Development: Rationale and Protocol
The selection of chromatographic conditions is based on the analyte's properties to achieve optimal separation, peak shape, and sensitivity.
Chromatographic System and Rationale
A standard HPLC system with a UV detector is sufficient for this analysis.
-
Column Selection: A C18 stationary phase is the logical first choice for a compound with moderate lipophilicity.[4] The alkyl chains of the C18 phase will interact with the nonpolar regions of the analyte, providing retention. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between efficiency and backpressure for routine analysis.
-
Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent is standard for reversed-phase HPLC.[4]
-
Organic Modifier: Acetonitrile is chosen over methanol as it often provides better peak shape and lower UV cutoff.
-
Aqueous Phase: A phosphate buffer is selected to control the pH of the mobile phase. The pKa of the phenolic hydroxyl group and the secondary amine will influence the analyte's charge state and, consequently, its retention. A slightly acidic pH (e.g., pH 3.0) is chosen to suppress the ionization of the phenolic hydroxyl group and ensure the secondary amine is protonated, which can lead to more consistent retention and improved peak shape on a standard silica-based C18 column.
-
-
Detection Wavelength: The optimal wavelength for detection is determined by acquiring a UV spectrum of the analyte. Phenolic compounds and quinoline structures typically exhibit strong absorbance in the range of 270-280 nm.[5] For this method, 278 nm is selected to maximize sensitivity while minimizing potential interference.
Detailed HPLC Protocol
Table 2: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ≈ 2.5-3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 60% A : 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 278 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: All solvents should be HPLC grade.[6] Prepare Mobile Phase A by adding 1.0 mL of concentrated phosphoric acid to 1 L of ultrapure water. Prepare the final mobile phase by mixing 600 mL of Mobile Phase A with 400 mL of acetonitrile.[6] Degas the mobile phase by sonication or vacuum filtration before use.[6]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with diluent (Mobile Phase).
-
Working Standard Solutions: Prepare a series of working standard solutions for calibration by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Method Validation Protocol
The developed method must be validated to demonstrate its suitability for the intended purpose.[7][8] The validation will be performed according to the ICH Q2(R1) guideline.[9]
Caption: Workflow for HPLC Method Validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]
-
Protocol:
-
Inject the diluent (blank) to demonstrate that no interfering peaks are present at the retention time of the analyte.
-
Prepare a placebo sample (a mixture of all matrix components without the analyte) and inject it.
-
Inject a standard solution of the analyte.
-
Spike the placebo sample with the analyte and inject it.
-
-
Acceptance Criteria: The analyte peak in the spiked placebo sample should be pure and free from co-elution with any peaks from the blank or placebo. Peak purity analysis using a diode-array detector (DAD) is recommended.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[9]
-
Protocol:
-
Prepare at least five concentrations of the analyte across the expected working range (e.g., 50% to 150% of the target concentration). A typical range for an assay could be 10-150 µg/mL.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results to the true value.[9] It is typically assessed by recovery studies.
-
Protocol:
-
Prepare samples by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[7]
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9]
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.[7]
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.
-
Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.[7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
The concentration that yields an S/N ratio of 3:1 is typically accepted as the LOD.[7]
-
The concentration that yields an S/N ratio of 10:1 is typically accepted as the LOQ.
-
-
Acceptance Criteria: At the LOQ concentration, the method should demonstrate acceptable precision (RSD ≤ 10%) and accuracy.[7]
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[7]
-
Protocol:
-
Introduce small variations to the method parameters, one at a time.
-
Parameters to vary include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2 °C).
-
Mobile phase composition (e.g., ± 2% organic content).
-
Detection wavelength (e.g., ± 2 nm).
-
-
Analyze a standard solution under each varied condition and assess the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
-
-
Acceptance Criteria: System suitability parameters should remain within their predefined limits for all variations, demonstrating the method's reliability during normal usage.
System Suitability
Before conducting any sample analysis, the suitability of the chromatographic system must be verified.
Caption: System Suitability Test Flow.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Ensures column efficiency. |
| RSD of Peak Area | ≤ 1.0% (for 5 replicate injections) | Ensures injection precision. |
| RSD of Retention Time | ≤ 1.0% (for 5 replicate injections) | Ensures retention time stability. |
Conclusion
The HPLC-UV method described in this application note provides a reliable, accurate, and precise means for the quantification of this compound. The comprehensive validation protocol, designed in accordance with ICH guidelines, confirms that the method is fit for its intended purpose in research and quality control settings. The detailed procedures and established acceptance criteria ensure the integrity and consistency of the analytical data generated.
References
-
2,2,4-Trimethyl-1,2-dihydroquinoline. Wikipedia. Available at: [Link].
-
This compound. PubChem, National Center for Biotechnology Information. Available at: [Link].
-
Shabir, G. A. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link].
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link].
-
HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. Available at: [Link].
-
Pop, A., et al. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Molecules. 2022. Available at: [Link].
-
Guideline for Preparation of Mobile Phase Required for HPLC. Pharmaguideline. Available at: [Link].
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link].
-
Reversed-phase chromatography. Wikipedia. Available at: [Link].
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- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
"mass spectrometry fragmentation pattern of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol"
<
Abstract
This document provides a detailed guide to the anticipated mass spectrometric behavior of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-8-ol (C₁₂H₁₇NO, Mol. Wt.: 205.27 g/mol ). Due to the limited availability of published mass spectra for this specific compound, this note synthesizes foundational principles of mass spectrometry and data from analogous structures to predict its fragmentation patterns under Electron Ionization (EI) and Electrospray Ionization (ESI). We present key fragmentation pathways, including characteristic α-cleavages, benzylic fissions, and potential retro-Diels-Alder (RDA) reactions. Furthermore, detailed, field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis are provided to guide researchers in method development for this and structurally related molecules.
Introduction
This compound is a substituted heterocyclic compound belonging to the tetrahydroquinoline family. Molecules of this class are prevalent in medicinal chemistry and materials science, making their unambiguous identification critical. Mass spectrometry is an indispensable tool for structural elucidation, but interpreting the fragmentation patterns of complex molecules requires a systematic approach.
The structure of the target analyte contains several key features that will dictate its fragmentation:
-
A cyclic tertiary amine within the tetrahydroquinoline ring system.
-
Gem-dimethyl substitution at the C2 position, adjacent to the nitrogen atom.
-
A methyl group at the C4 position, which is a benzylic position.
-
A phenolic hydroxyl group on the aromatic ring.
This application note serves as a predictive guide, explaining the causality behind the expected fragmentation pathways to empower researchers to identify this molecule and interpret its mass spectrum with confidence.
Predicted Electron Ionization (EI) Fragmentation
Under the high-energy conditions of Electron Ionization (70 eV), the molecular ion (M⁺˙) of this compound is expected to be observed, albeit potentially at low abundance due to extensive fragmentation. The presence of a single nitrogen atom dictates that the molecular ion will have an odd mass-to-charge ratio (m/z 205), in accordance with the nitrogen rule.[1][2] The primary fragmentation drivers will be the stabilization of charge on the nitrogen atom and the formation of stable neutral losses.
Primary Fragmentation Pathways
-
α-Cleavage (Loss of Methyl Radical): The most facile fragmentation is anticipated to be the cleavage of a C-C bond alpha to the nitrogen atom.[3][4] The presence of gem-dimethyl groups at the C2 position makes the loss of a methyl radical (•CH₃, 15 Da) a highly favorable process. This cleavage results in a resonance-stabilized iminium cation, which is expected to be the base peak in the spectrum.
-
M⁺˙ (m/z 205) → [M - 15]⁺ (m/z 190) + •CH₃
-
-
Benzylic Cleavage: The C3-C4 bond is susceptible to cleavage due to the benzylic nature of the C4 position.[5][6] This pathway involves the loss of a C₄H₉ radical (57 Da), leading to a stable fragment.
-
M⁺˙ (m/z 205) → [M - 57]⁺ (m/z 148) + •C₄H₉
-
-
Retro-Diels-Alder (RDA) Reaction: The partially saturated heterocyclic ring may undergo a retro-Diels-Alder reaction, a characteristic fragmentation for cyclic olefins.[7][8] This involves the cleavage of two bonds within the ring system to form a diene and a dienophile.[5] The charge is typically retained by the fragment with the lower ionization potential. For the tetrahydroquinoline core, this would lead to the expulsion of a neutral butene molecule (C₄H₈, 56 Da).
-
M⁺˙ (m/z 205) → [M - 56]⁺˙ (m/z 149) + C₄H₈
-
Visualizing EI Fragmentation
The predicted major fragmentation pathways under electron ionization are illustrated below.
Caption: Predicted EI fragmentation pathways for the target analyte.
Summary of Predicted EI Fragments
| m/z (Predicted) | Ion Composition | Fragmentation Pathway | Predicted Relative Abundance |
| 205 | [C₁₂H₁₇NO]⁺˙ | Molecular Ion (M⁺˙) | Low to Medium |
| 190 | [C₁₁H₁₄NO]⁺ | α-Cleavage (Loss of •CH₃) | High (likely Base Peak) |
| 176 | [C₁₀H₁₂NO]⁺ | Loss of C₂H₅ from m/z 190 | Low |
| 149 | [C₈H₉NO]⁺˙ | Retro-Diels-Alder (Loss of C₄H₈) | Medium |
| 148 | [C₈H₈NO]⁺ | Benzylic Cleavage (Loss of •C₄H₉) | Medium |
Predicted Electrospray Ionization (ESI) Fragmentation
In positive-ion ESI, the molecule will readily protonate, primarily on the basic nitrogen atom, to form the pseudomolecular ion [M+H]⁺ at m/z 206. Fragmentation, induced via collision-induced dissociation (CID) in MS/MS experiments, will proceed from this even-electron precursor ion.[9] Fragmentation pathways for protonated molecules are often different from those of radical cations formed in EI.
Primary MS/MS Fragmentation Pathways
-
Loss of Neutral Alkene: A common pathway for protonated tetrahydroquinolines is the ring-opening of the aliphatic portion followed by the loss of a neutral alkene. For this structure, the loss of isobutylene (C₄H₈, 56 Da) is a highly probable event.
-
[M+H]⁺ (m/z 206) → [M+H - 56]⁺ (m/z 150)
-
-
Loss of Benzene (from ion/neutral complex): Studies on similar N-substituted tetrahydroquinolines have shown that fragmentation can proceed through an ion/neutral complex, which can facilitate rearrangements and the loss of neutral molecules like benzene (78 Da), although this is less common for non-N-aryl/benzyl substituted compounds.[9]
-
Sequential Losses: The primary fragment ion at m/z 150, which corresponds to protonated 8-hydroxyquinoline, may undergo further fragmentation typical of hydroxyquinolines, such as the loss of carbon monoxide (CO, 28 Da).
-
m/z 150 → [m/z 122] + CO
-
Visualizing ESI-MS/MS Fragmentation
The predicted major fragmentation pathways for the protonated molecule are shown below.
Caption: Predicted ESI-MS/MS fragmentation of the protonated analyte.
Experimental Protocols
The following protocols are designed to be robust starting points for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Protocol 1: GC-MS Analysis (for EI)
This protocol is suitable for the analysis of the neat compound or when it is present in a relatively clean, volatile, and thermally stable matrix.
Workflow Diagram:
Caption: Workflow for GC-MS analysis of the target compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in methanol to create a 1 mg/mL stock solution.
-
Perform a serial dilution with a suitable solvent like ethyl acetate to a final concentration of 1-10 µg/mL.
-
-
GC-MS Instrumentation & Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Injector: Split/Splitless, 250 °C, Split ratio 20:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to the analyte.
-
Compare the observed fragments with the predicted values in Section 3.3.
-
Search against a commercial mass spectral library (e.g., NIST) for confirmation. The NIST Chemistry WebBook is a valuable public resource for reference spectra.[10][11]
-
Protocol 2: LC-MS/MS Analysis (for ESI)
This protocol is ideal for analyzing the compound in complex matrices (e.g., biological fluids, environmental samples) or when higher sensitivity is required.
Methodology:
-
Sample Preparation:
-
Dissolve the sample in a mobile phase-compatible solvent (e.g., 50:50 Methanol:Water) to a concentration of 1-100 ng/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Instrumentation & Parameters:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Column Temperature: 40 °C.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B
-
-
Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent Q-TOF instrument.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
IonSpray Voltage: +5500 V.
-
Source Temperature: 500 °C.
-
Curtain Gas: 35 psi.
-
-
MS/MS Method Development:
-
Perform an initial full scan (Q1 scan) to identify the [M+H]⁺ precursor ion at m/z 206.
-
Create a product ion scan method by selecting m/z 206 as the precursor.
-
Optimize the collision energy (CE) to maximize the intensity of the product ions (start with a CE of 20-30 eV).
-
Identify characteristic product ions (e.g., m/z 150) to develop a Multiple Reaction Monitoring (MRM) method for quantification if needed.
-
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be dominated by well-understood, structurally informative pathways. Under EI conditions, the loss of a methyl group via α-cleavage is expected to produce the base peak at m/z 190. Under ESI-MS/MS conditions, the protonated molecule at m/z 206 is predicted to fragment via the neutral loss of isobutylene to yield a prominent product ion at m/z 150. The provided analytical protocols offer robust starting points for the successful detection and identification of this compound by GC-MS and LC-MS, enabling researchers to confidently apply these techniques in their drug development and scientific investigations.
References
-
Duchoň, A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(8), 981-989. [Link]
-
Hegedus, A., & Tamas, J. (n.d.). General Fragmentation Modes. Available at: [Link]
-
JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. [Link]
-
JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. [Link]
-
Kadri, H. (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. [Link]
-
Martínez, R., et al. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2,4-diarylpyrimidines. Rapid Communications in Mass Spectrometry, 13(24), 2480-2488. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Chemistry Steps. (n.d.). Alpha (α) Cleavage. [Link]
-
Sun, J., et al. (2014). Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: the roles of ion/neutral complex intermediates. Rapid Communications in Mass Spectrometry, 28(12), 1403-1410. [Link]
-
Śliwka-Kaszyńska, M., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Molecules, 27(3), 1033. [Link]
-
LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
Wikipedia. (n.d.). Alpha cleavage. [Link]
Sources
- 1. Video: Mass Spectrometry of Amines [jove.com]
- 2. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 3. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: the roles of ion/neutral complex intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Welcome to the NIST WebBook [webbook.nist.gov]
- 11. NIST Chemistry WebBook [webbook.nist.gov]
The Versatile Intermediate: Application Notes for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol in Chemical Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol as a versatile chemical intermediate. This document outlines detailed protocols, explains the underlying chemical principles, and explores the potential applications of this compound in the synthesis of novel bioactive molecules.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline core structure is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] These compounds are known to exhibit a broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] The specific substitution pattern of this compound, featuring a phenolic hydroxyl group and a secondary amine within a sterically hindered framework, presents unique opportunities for derivatization and the development of novel chemical entities.
This guide will first detail a robust, two-step synthesis protocol for this compound, followed by a discussion of its potential applications as a chemical intermediate, complete with protocols for key derivatization reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.[3]
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | 61855-47-8 |
| Appearance | Off-white to light brown solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents (predicted) |
Synthesis Protocol for this compound
The synthesis of this compound is proposed via a two-step process, commencing with the acid-catalyzed condensation of 2-aminophenol with acetone to yield the dihydroquinoline intermediate, followed by catalytic hydrogenation.
Step 1: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol
This procedure is adapted from established methods for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline from aniline and acetone.[4][5][6] The presence of the hydroxyl group on the aromatic ring is not expected to interfere with the reaction but may influence the optimal reaction conditions.
Reaction Scheme:
Figure 1: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol.
Materials:
-
2-Aminophenol
-
Acetone
-
Concentrated Hydrochloric Acid (or another suitable acid catalyst)
-
Toluene
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask with a reflux condenser and a Dean-Stark trap
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 2-aminophenol (1 equivalent), a significant excess of acetone (5-10 equivalents), and toluene as the solvent.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and maintain it at this temperature for 12-24 hours. Water formed during the reaction should be collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2,2,4-trimethyl-1,2-dihydroquinolin-8-ol.
Expert Insights: The choice of acid catalyst and reaction temperature can significantly impact the yield and purity of the product. Lewis acids such as zinc chloride or boron trifluoride etherate can also be explored as catalysts.[5] The large excess of acetone serves as both a reactant and a solvent.
Step 2: Catalytic Hydrogenation to this compound
The dihydroquinoline intermediate is then reduced to the desired tetrahydroquinoline via catalytic hydrogenation. This is a standard and efficient method for the reduction of the endocyclic double bond.[7]
Reaction Scheme:
Figure 2: Hydrogenation of the dihydroquinoline intermediate.
Materials:
-
2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol (from Step 1)
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas source
-
Celite or another filtration aid
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon hydrogenation setup)
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus
Protocol:
-
In a suitable reaction flask, dissolve 2,2,4-trimethyl-1,2-dihydroquinolin-8-ol (1 equivalent) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10% by weight of the substrate) to the solution.
-
Seal the reaction vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature for 6-12 hours.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound. The product may be further purified by recrystallization if necessary.
Trustworthiness of the Protocol: This two-step synthesis is based on well-established and reliable chemical transformations. The progress of each step can be easily monitored by standard analytical techniques such as TLC, ensuring a self-validating system.
Application as a Chemical Intermediate: Pathways to Bioactive Molecules
This compound possesses two key reactive sites for further chemical modification: the secondary amine at the 1-position and the phenolic hydroxyl group at the 8-position. This dual functionality makes it a valuable intermediate for the synthesis of a diverse range of derivatives.
Figure 3: Key reactive sites and potential derivatization pathways.
Derivatization of the Secondary Amine
The secondary amine of the tetrahydroquinoline ring can be readily functionalized through various reactions.
Reaction: Reductive amination with an aldehyde or ketone.
Protocol:
-
Dissolve this compound (1 equivalent) and an aldehyde or ketone (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.
-
Add a mild reducing agent like sodium triacetoxyborohydride (1.5 equivalents).
-
Stir the reaction at room temperature for 4-12 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify by column chromatography.
Reaction: Acylation with an acid chloride or anhydride.
Protocol:
-
Dissolve this compound (1 equivalent) and a base such as triethylamine (1.5 equivalents) in dichloromethane.
-
Cool the solution to 0 °C and add the acid chloride or anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate to obtain the N-acylated product, which can be purified by chromatography or recrystallization.
Derivatization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile handle for introducing a variety of functional groups.
Reaction: Reaction with an alkyl halide in the presence of a base.
Protocol:
-
To a solution of this compound (1 equivalent) in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (2 equivalents).
-
Add the desired alkyl halide (1.2 equivalents).
-
Heat the reaction mixture to 50-80 °C and stir for 6-18 hours.
-
Cool the reaction, add water, and extract the product with an organic solvent.
-
Purify by column chromatography.
Application in the Synthesis of Bioactive Analogs
The derivatization of the tetrahydroquinoline scaffold can lead to compounds with enhanced biological activity. For instance, the antioxidant and anti-inflammatory properties of hydroxylated dihydroquinolines have been reported.[2] The synthesis of various substituted tetrahydroquinolines has been explored for applications in cancer therapy and the treatment of neurodegenerative diseases.[8][9] By applying the protocols described above, novel derivatives of this compound can be synthesized and screened for their therapeutic potential.
Conclusion
This compound is a valuable and versatile chemical intermediate. The synthetic protocols provided in these application notes offer a reliable pathway to this compound, and the outlined derivatization strategies open up a wide range of possibilities for the synthesis of novel and potentially bioactive molecules. The unique combination of a sterically hindered tetrahydroquinoline core with reactive secondary amine and phenolic hydroxyl groups makes this compound a compelling building block for drug discovery and development programs.
References
- RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google P
-
Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. [Link]
-
Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. [Link]
-
New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation - ResearchGate. [Link]
-
1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. [Link]
-
This compound - PubChem. [Link]
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC - NIH. [Link]
-
Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline - PrepChem.com. [Link]
-
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed Central. [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H17NO | CID 3684642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
Welcome to the technical support center for the synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your synthesis yield and purity.
I. Synthetic Overview & Core Challenges
The synthesis of this compound is typically approached via a two-step process. The first, and often most challenging, is the construction of the substituted quinoline core using the Doebner-von Miller reaction. This is followed by the reduction of the resulting dihydroquinoline intermediate to the desired tetrahydroquinoline.
The primary challenges in this synthesis are:
-
Controlling side reactions: The acidic conditions of the Doebner-von Miller reaction can lead to polymerization and tar formation, significantly reducing the yield.
-
Achieving high regioselectivity: Ensuring the desired substitution pattern on the quinoline ring.
-
Efficient reduction: Complete and clean conversion of the dihydroquinoline intermediate to the final tetrahydroquinoline product.
-
Purification: Separating the target compound from starting materials, intermediates, and byproducts.
This guide will address each of these challenges in detail.
II. Troubleshooting Guides
A. Doebner-von Miller Reaction: Synthesis of 8-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline
The Doebner-von Miller reaction is a robust method for quinoline synthesis, involving the reaction of an aniline (in this case, 2-aminophenol) with an α,β-unsaturated carbonyl compound (generated in situ from acetone).[1]
Problem 1: Low Yield and Significant Tar/Polymer Formation
-
Symptoms: The reaction mixture becomes a dark, viscous tar, making product isolation difficult and resulting in a low yield of the desired dihydroquinoline.
-
Root Cause: The strongly acidic conditions required for the Doebner-von Miller reaction can catalyze the self-condensation and polymerization of acetone and its aldol addition products.[2]
-
Solutions & Experimental Protocol:
-
Employ a Biphasic Solvent System: This is a highly effective strategy to minimize polymerization. By sequestering the acetone in an organic phase, its concentration in the acidic aqueous phase is kept low, thus favoring the desired reaction with 2-aminophenol over self-condensation.[2]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-aminophenol (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, add acetone (3.0-4.0 eq) dissolved in an inert organic solvent such as toluene.
-
Add the acetone solution dropwise to the refluxing acidic solution of 2-aminophenol over several hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
-
Optimize Acid Catalyst and Concentration: While a strong acid is necessary, excessively harsh conditions can promote tar formation. A systematic evaluation of different acids and their concentrations can identify the optimal balance.
-
| Acid Catalyst | Concentration | Expected Outcome |
| Hydrochloric Acid | 6 M | Standard, but can lead to tar formation. |
| Sulfuric Acid | 4-5 M | Can be effective, but charring is a risk at higher concentrations. |
| p-Toluenesulfonic acid | 0.5-1.0 M in an organic solvent | Milder conditions, may require longer reaction times.[1] |
| Lewis Acids (e.g., ZnCl₂, SnCl₄) | 0.2-0.5 eq | Can offer milder conditions and improved selectivity.[2] |
Problem 2: Formation of Unwanted Isomers
-
Symptoms: NMR analysis of the crude product shows a mixture of quinoline isomers.
-
Root Cause: The cyclization step of the Doebner-von Miller reaction can, in some cases, proceed with poor regioselectivity, especially with substituted anilines.
-
Solutions:
-
Choice of Acid Catalyst: Lewis acids can sometimes offer better control over regioselectivity compared to Brønsted acids.[1]
-
Purification: Careful column chromatography is often necessary to separate the desired isomer. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is recommended.
-
B. Reduction of 8-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline
The second step involves the reduction of the C=N and C=C bonds in the dihydroquinoline ring to yield the final tetrahydroquinoline product.
Problem 3: Incomplete Reduction
-
Symptoms: The final product is contaminated with the starting dihydroquinoline or partially reduced intermediates.
-
Root Cause: Inefficient catalytic hydrogenation due to catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction time.
-
Solutions & Experimental Protocol:
Catalytic Hydrogenation Protocol: [3]
-
In a suitable pressure vessel, dissolve the crude 8-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (1.0 eq) in a solvent such as ethanol or methanol.
-
Add 5-10 mol% of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 50-100 psi.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
| Parameter | Recommendation | Rationale |
| Catalyst | 10% Pd/C or Pt/C | Proven efficacy in quinoline reductions.[3] |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Good solubility for the substrate and compatible with hydrogenation. |
| Hydrogen Pressure | 50-100 psi | Sufficient for most reductions; higher pressures may be needed for stubborn substrates. |
| Temperature | Room Temperature to 60 °C | Balances reaction rate with potential for side reactions. |
| Reaction Time | 6-24 hours | Monitor by TLC to determine completion. |
Problem 4: Catalyst Poisoning
-
Symptoms: The hydrogenation reaction stalls before completion, even with extended reaction times.
-
Root Cause: Impurities from the previous step, particularly sulfur-containing compounds or certain metal ions, can poison the catalyst. The phenolic hydroxyl group can also sometimes interfere with certain catalysts.
-
Solutions:
-
Purify the Intermediate: Purify the 8-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline by column chromatography before hydrogenation.
-
Increase Catalyst Loading: In some cases, a higher catalyst loading (up to 20 mol%) can overcome minor poisoning effects.
-
Use a Different Catalyst: If Pd/C is ineffective, try PtO₂ (Adam's catalyst) or Raney Nickel.
-
III. Visualizing the Workflow
A. Overall Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
B. Troubleshooting Decision Tree for Low Yield in Doebner-von Miller Reaction
Caption: Decision tree for troubleshooting low yields in the Doebner-von Miller reaction.
IV. Frequently Asked Questions (FAQs)
Q1: Why is the Doebner-von Miller reaction prone to producing tar-like byproducts?
A1: The reaction is typically conducted under strong acidic conditions, which are necessary for the cyclization to occur. However, these same conditions can promote the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound (in this case, formed from acetone).[2] This is one of the most common side reactions and leads to the formation of high-molecular-weight polymers, which appear as a dark, intractable tar.
Q2: Can I use a pre-formed α,β-unsaturated ketone instead of generating it in situ from acetone?
A2: Yes, α,β-unsaturated ketones can be used directly in the Doebner-von Miller reaction.[4] However, the reaction is often more successful with α,β-unsaturated aldehydes. Using ketones, especially those with significant steric bulk, may lead to lower yields or the formation of more complex product mixtures. For the synthesis of the target molecule, the in situ generation from acetone is a common and effective approach.
Q3: What is the mechanism of the Doebner-von Miller reaction?
A3: The mechanism is complex and has been a subject of study. It is generally believed to proceed through a fragmentation-recombination pathway.[5][6] The key steps involve:
-
Michael Addition: The aniline (2-aminophenol) undergoes a conjugate addition to the α,β-unsaturated carbonyl compound.
-
Fragmentation: The resulting adduct can fragment into an imine and a saturated carbonyl compound.
-
Recombination and Cyclization: These fragments recombine, followed by an acid-catalyzed cyclization.
-
Dehydration and Oxidation: The cyclized intermediate undergoes dehydration and subsequent oxidation to form the dihydroquinoline or fully aromatic quinoline.
Q4: What are the best practices for purifying the final product, this compound?
A4: Purification is typically achieved through silica gel column chromatography.[3]
-
Solvent System: A gradient elution is recommended, starting with a less polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 7:3 or 1:1 hexane:ethyl acetate). The optimal solvent system should be determined by TLC analysis.
-
Column Packing: Ensure the silica gel is packed uniformly to avoid band broadening and poor separation.
-
Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent or a slightly more polar solvent like dichloromethane, and load it onto the column in a concentrated band.
Q5: Are there any safety considerations I should be aware of during this synthesis?
A5: Yes, several safety precautions are essential:
-
Strong Acids: Handle concentrated acids such as hydrochloric and sulfuric acid with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Use a properly rated pressure vessel and follow all safety protocols for handling flammable gases. Ensure the system is purged with an inert gas before and after the reaction.
-
Solvents: Toluene and other organic solvents are flammable and should be handled in a fume hood away from ignition sources.
V. References
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. Available at: [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. Available at: [Link]
-
Doebner–Miller reaction - Wikipedia. Available at: [Link]
-
Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC - PubMed Central - NIH. Available at: [Link]
-
Doebner–Miller reaction | 7 Publications | 69 Citations | Top Authors | Related Topics. Available at: [Link]
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. Available at: [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. Available at: [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline - PrepChem.com. Available at: [Link]
Sources
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- 5. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
Introduction
Welcome to the technical support guide for the purification of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. As a substituted tetrahydroquinoline, this molecule presents unique purification challenges that require careful consideration of its chemical properties. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity for your downstream applications. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and reproducibility of your results.
Understanding the Core Purification Challenges
The purification of this compound is often complicated by a few key factors inherent to its molecular structure and the common synthetic routes used to produce it. A foundational understanding of these challenges is the first step toward overcoming them.
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Oxidative Instability: The tetrahydroquinoline ring system, particularly with an electron-donating hydroxyl group on the aromatic ring, is susceptible to oxidation.[1] This can lead to the formation of colored impurities, often presenting as a yellow or brown discoloration in the final product. Exposure to air and light can accelerate this degradation process.
-
Presence of Structurally Similar Impurities: Synthesis of the target compound may result in byproducts that are structurally very similar, making them difficult to separate. These can include isomers, incompletely reacted starting materials, or over-alkylated products.
-
Polymerization: The synthesis of the precursor, 2,2,4-trimethyl-1,2-dihydroquinoline, is known to produce polymeric byproducts, which can be carried over into subsequent reaction steps.[2]
-
Metal Chelation: The 8-hydroxyquinoline moiety is a well-known metal chelator.[3][4][5] Trace amounts of metal catalysts from the synthesis can form colored complexes with the product, leading to impurities that are difficult to remove.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My purified product is a persistent yellow or brown color. What is the cause and how can I fix it?
Answer:
This is a common issue and is almost always due to the presence of oxidized impurities or metal complexes.
Causality: The phenolic hydroxyl group in conjunction with the tetrahydroquinoline ring makes the molecule susceptible to oxidation, which forms highly colored degradation products. Additionally, if any metal catalysts were used in the synthesis, they can form colored chelates with your product.[1][3][4][5]
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, add a small amount (typically 1-2% by weight) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.
-
Chelating Agent Wash: Before final purification, wash a solution of the crude product (e.g., in dichloromethane or ethyl acetate) with a dilute aqueous solution of a chelating agent like EDTA. This will help to remove trace metal ions.
-
Work Under an Inert Atmosphere: Whenever possible, perform purification steps, especially those involving heat (like recrystallization or solvent evaporation), under an inert atmosphere of nitrogen or argon to minimize oxidation.
Question 2: I'm seeing multiple spots on my TLC, even after column chromatography. How can I improve the separation?
Answer:
This indicates that your current chromatography conditions are not optimal for separating the impurities from your product.
Causality: The impurities are likely structurally similar to your product, having similar polarities and therefore similar retention factors (Rf) in the chosen solvent system.
Troubleshooting Steps:
-
Optimize Your TLC Solvent System: Systematically screen different solvent systems for your TLC analysis. The goal is to find a system that gives your product an Rf value of approximately 0.3 and maximizes the separation between the product spot and the impurity spots.
-
Solvent System Polarity Gradient: For column chromatography, a gradient elution is often more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity. This will help to first elute the less polar impurities, followed by your product, and finally the more polar impurities.
-
Consider a Different Stationary Phase: If you are using silica gel, consider trying alumina (basic or neutral) or a reverse-phase silica gel (C18). Sometimes a change in the stationary phase can significantly improve separation.
Question 3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute is insoluble in the cold solvent but melts in the hot solvent, forming a liquid phase instead of dissolving.
Causality: This is often due to the boiling point of the solvent being higher than the melting point of the solute-impurity mixture, or a very high concentration of the solute.
Troubleshooting Steps:
-
Choose a Lower-Boiling Solvent: Select a solvent with a lower boiling point.
-
Use a Solvent Pair: Dissolve your compound in a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common solvent pairs include ethanol/water, and hexane/ethyl acetate.[6][7][8]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates a rough surface that can initiate crystal formation.
-
Seed the Solution: Add a few small crystals of the pure product to the cooled solution to act as nucleation sites for crystal growth.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a column chromatography solvent system?
A good starting point for silica gel column chromatography of this compound would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Based on the purification of the related compound 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, which was purified using ethyl acetate, a gradient of hexanes and ethyl acetate is a logical starting point.[9] Begin with a low percentage of ethyl acetate and gradually increase the concentration.
Q2: What are some suitable solvents for recrystallizing this compound?
For a polar, heterocyclic compound like this, you will likely need a moderately polar solvent or a solvent pair.[6][10] Some potential options to screen include:
-
Ethanol or isopropanol
-
Acetone
-
Ethyl acetate
-
A mixture of ethanol and water
-
A mixture of hexanes and ethyl acetate
Q3: How can I confirm the purity and identity of my final product?
A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range that is consistent with the literature value suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound. The obtained spectra should be compared with known data.[11][12]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[11]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A single sharp peak indicates high purity.
Q4: How should I store the purified this compound?
Due to its sensitivity to oxidation, the purified compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place.
Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
This protocol provides a general workflow for the purification of this compound using flash column chromatography.
1. TLC Analysis:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution onto a silica gel TLC plate.
- Develop the plate using various solvent systems (e.g., different ratios of hexanes:ethyl acetate).
- Visualize the spots under UV light and/or by staining.
- Select a solvent system that provides an Rf value of ~0.3 for the target compound and good separation from impurities.
2. Column Packing:
- Choose an appropriately sized column for the amount of crude product.
- Prepare a slurry of silica gel in the initial, low-polarity eluent.
- Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent that will be strongly adsorbed by the silica gel (e.g., dichloromethane).
- Carefully load the sample onto the top of the silica gel bed.
4. Elution:
- Begin eluting the column with the low-polarity solvent system determined from your TLC analysis.
- Collect fractions and monitor the elution by TLC.
- If necessary, gradually increase the polarity of the eluent to elute your product and any more polar impurities.
5. Fraction Pooling and Solvent Evaporation:
- Combine the fractions that contain the pure product.
- Remove the solvent using a rotary evaporator.
Protocol 2: General Recrystallization Procedure
This protocol outlines a general method for recrystallization. The choice of solvent(s) should be determined by preliminary small-scale solubility tests.
1. Solvent Selection:
- Place a small amount of the product in a test tube.
- Add a few drops of a potential solvent and observe the solubility at room temperature. The compound should be sparingly soluble.
- Gently heat the test tube. The compound should fully dissolve.
- Allow the test tube to cool to room temperature and then in an ice bath. A good recrystallization solvent will result in the formation of crystals.
2. Dissolving the Compound:
- Place the impure product in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.
3. Hot Filtration (if necessary):
- If there are insoluble impurities or if charcoal was used, perform a hot filtration to remove them.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Crystal Collection and Washing:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold solvent.
6. Drying:
- Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | [11] |
| Molecular Weight | 191.27 g/mol | [11] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| XLogP3 | 2.9 | [11] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data | Source |
| ¹H NMR (500 MHz, DMSO-d₆) | Available | [12] |
| GC-MS | m/z: 191, 176, 115 | [11] |
Visualizations
Purification Workflow
Caption: A typical workflow for the purification of this compound.
Troubleshooting Decision Tree for Discoloration
Caption: A decision tree for troubleshooting discoloration issues during purification.
References
-
PrepChem.com. Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Recrystallization-1.doc.pdf. Available at: [Link]
-
Reddit. Go-to recrystallization solvent mixtures. Available at: [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]
-
SpectraBase. 1,2,3,4-Tetrahydroquinolin-8-ol, 2,2,4-trimethyl-. Available at: [Link]
- Google Patents. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
-
MySkinRecipes. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline. Available at: [Link]
-
Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available at: [Link]
-
PMC - PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available at: [Link]
-
The Royal Society of Chemistry. Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Available at: [Link]
-
PMC - PubMed Central. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Available at: [Link]
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]
-
PubMed. Synthesis and in vitro evaluation of 8-hydroxyquinoline analogs as inhibitors of dental plaque. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]
-
Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]
-
HPC Standards Inc. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. Available at: [Link]
-
ResearchGate. Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. Available at: [Link]
-
SIELC Technologies. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Available at: [Link]
Sources
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- 3. scispace.com [scispace.com]
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- 12. spectrabase.com [spectrabase.com]
Technical Support Center: Synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
Welcome to the dedicated technical resource for the synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Byproduct formation is a significant challenge in quinoline synthesis, often impacting yield, purity, and downstream applications. This document provides in-depth, experience-driven answers to common issues, structured as a series of frequently asked questions and a troubleshooting guide to help you navigate these synthetic challenges effectively.
Section 1: Frequently Asked Questions (FAQs): Understanding the Core Chemistry
This section addresses foundational questions about the synthesis, providing the mechanistic context necessary to understand and prevent byproduct formation.
Q1: What is the primary synthetic pathway for this compound and its mechanistic basis?
A1: The most common and direct route is a variation of the Doebner-von Miller reaction .[1] This acid-catalyzed condensation reaction involves:
-
Reactants: 2-Aminophenol and excess acetone.
-
Mechanism: The reaction proceeds through several key stages. First, under strong acid catalysis, two molecules of acetone undergo an aldol condensation to form mesityl oxide (an α,β-unsaturated ketone) in situ. The 2-aminophenol then undergoes a conjugate (Michael) addition to the mesityl oxide. This is followed by an intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration to form the endocyclic double bond, yielding 2,2,4-trimethyl-1,2-dihydroquinolin-8-ol. The final step is a reduction of this dihydroquinoline intermediate to the desired this compound.[2][3]
Q2: What are the principal classes of byproducts encountered in this synthesis?
A2: Byproducts can be broadly categorized into four main groups:
-
Incomplete Reaction Products: The most common is the immediate precursor, 2,2,4-trimethyl-1,2-dihydroquinolin-8-ol , which arises from incomplete reduction in the final step.
-
Oxidation Products: The tetrahydroquinoline ring is susceptible to oxidation, which can occur during the reaction or workup. This can lead to the re-formation of the dihydroquinoline intermediate or even the fully aromatized 2,2,4-trimethylquinolin-8-ol .[4]
-
Polymerization Products: The strongly acidic and often hot conditions of the Doebner-von Miller synthesis are notorious for inducing polymerization of the acetone, mesityl oxide intermediate, and even the quinoline products themselves, resulting in the formation of intractable tars.[5]
-
Acetone Self-Condensation Products: Besides mesityl oxide, acetone can form other condensation products (e.g., diacetone alcohol, phorone) which can lead to minor, structurally related impurities if they react with the 2-aminophenol.
Q3: My reaction is producing a significant amount of dark, insoluble tar. What causes this and how can it be minimized?
A3: Tar formation is a classic problem in Skraup and Doebner-von Miller syntheses, stemming from the harsh, exothermic, and acidic reaction conditions that promote uncontrolled polymerization.[5]
-
Causality: High local temperatures ("hot spots") and high concentrations of acid catalyst accelerate the self-condensation and polymerization of both the carbonyl reactants and the unsaturated intermediates.
-
Mitigation Strategies:
-
Control Temperature: Add the acid catalyst slowly with efficient cooling and stirring to dissipate the heat of reaction. Avoid excessively high temperatures during the initial phase.
-
Use a Moderator: The addition of a mild reducing agent like ferrous sulfate (FeSO₄) is a well-established technique to moderate the notoriously exothermic nature of these reactions and reduce charring.[5]
-
Biphasic Medium: Sequestering the carbonyl compounds in an organic phase (e.g., toluene) while the aniline salt is in an aqueous acidic phase can drastically reduce acid-catalyzed polymerization and improve yields.[5]
-
Section 2: Troubleshooting Guide: From Observation to Solution
This section is formatted to directly address specific experimental issues you may encounter.
| Issue / Observation | Probable Cause & Explanation | Recommended Solution & Preventative Action |
| 1. An unexpected peak with a mass of [M-2] Da is prominent in my LC-MS. | Oxidation of the Product. The peak corresponds to the molecular weight of 2,2,4-trimethyl-1,2-dihydroquinolin-8-ol. The tetrahydroquinoline product is sensitive to air oxidation, especially if residual acid or metal catalysts are present during workup and purification.[4] | Prevention: Perform the final reaction workup and purification under an inert atmosphere (N₂ or Ar). After neutralization, quickly extract the product and consider adding a small amount of an antioxidant like BHT during solvent evaporation. Ensure complete removal of any metal catalysts used in the reduction step. |
| 2. My final product is a light brown or greenish oil that darkens significantly upon standing. | Trace Impurities and Air Oxidation. The discoloration is characteristic of the formation of minor, highly colored oxidized species. The phenolic -OH group and the aniline-type nitrogen within the tetrahydroquinoline ring make the molecule susceptible to forming trace quinoidal or radical species upon exposure to air and light. | Solution: Re-purify the product using silica gel column chromatography, ensuring the use of freshly distilled solvents.[2] Store the purified product under an inert atmosphere, protected from light, and at a reduced temperature (-20 °C) to inhibit degradation. |
| 3. NMR analysis shows unreacted 2-aminophenol and complex aliphatic signals not corresponding to the product. | Incomplete Reaction & Acetone Side Reactions. The presence of starting material indicates the reaction did not go to completion. The complex aliphatic signals often arise from various oligomers of acetone formed under the acidic conditions, which may not have successfully cyclized with the aminophenol. | Action: Increase the reaction time or temperature cautiously. However, a better approach is to optimize the stoichiometry; ensure a sufficient excess of acetone is used. To minimize acetone side reactions, maintain a controlled temperature (e.g., below 110-120°C) and consider the slow, controlled addition of acetone to the heated aniline/acid mixture.[6] |
| 4. The reaction yield is very low, and most of the material is a solid, insoluble mass in the reaction flask. | Extensive Polymerization. This is a severe case of the tarring issue discussed in the FAQ. It indicates that the reaction conditions were too harsh, leading to widespread polymerization of reactants and intermediates rather than the desired cyclization.[5] | Solution: This reaction is likely unsalvageable. For future attempts, drastically reduce the rate of acid addition, improve cooling and stirring efficiency, and strongly consider using a moderator like FeSO₄.[5] A lower reaction temperature or a milder acid catalyst (e.g., polyphosphoric acid) could also be beneficial. |
Section 3: Analytical Workflow & Data for Byproduct Identification
A robust analytical method is critical for identifying and quantifying byproducts. LC-MS/MS is the preferred technique for its ability to separate complex mixtures and provide molecular weight information.
Experimental Protocol: LC-MS/MS Analysis of Reaction Mixture
-
Sample Preparation:
-
Quench a 50 µL aliquot of the crude reaction mixture in 1 mL of 1:1 acetonitrile/water.
-
Vortex thoroughly.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble tar/polymers.
-
Dilute the supernatant 100-fold with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Transfer to an HPLC vial for analysis.
-
-
HPLC Conditions: [7]
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Employ a Data-Dependent Acquisition (DDA) or a survey scan function. This involves a full MS1 scan (e.g., m/z 100-800) to detect all ions, followed by MS2 fragmentation scans on the most intense ions to aid in structural elucidation.
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 10-40 eV) to generate rich fragmentation patterns.
-
Data Summary: Key Compounds and Their Mass Signatures
This table provides a quick reference for interpreting your MS data. Use the exact mass for high-resolution mass spectrometry (HRMS) analysis.
| Compound Name | Molecular Formula | Exact Mass [M+H]⁺ | Common MS Observation |
| Target Product: this compound | C₁₂H₁₇NO | 192.1383 | Expected product peak. |
| Byproduct: 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol | C₁₂H₁₅NO | 190.1226 | Incomplete reduction or oxidation byproduct; [M-2]. |
| Byproduct: 2,2,4-Trimethylquinolin-8-ol | C₁₂H₁₃NO | 188.1070 | Over-oxidation byproduct; [M-4]. |
| Starting Material: 2-Aminophenol | C₆H₇NO | 110.0600 | Unreacted starting material. |
Section 4: Visualizing the Reaction Landscape
The following diagram illustrates the intended synthetic pathway and the major side reactions that lead to common byproducts. Understanding these competing pathways is key to optimizing your reaction conditions.
Caption: Reaction scheme for the synthesis of the target molecule and formation of major byproducts.
References
-
PrepChem. (2023). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. Retrieved from [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic-Chemistry.org. Retrieved from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.com. Retrieved from [Link]
-
Abebe, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19352–19379. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Liu, Y., Gao, Q., Liu, L., & Li, S. (2013). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 25(6), 2956-2958. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamics of tetrahydroquinoline oxidation. Retrieved from [Link]
-
Chen, C. H., et al. (2017). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Scientific Reports, 7, 44003. Retrieved from [Link]
- Google Patents. (1988). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.
-
Lee, H. J., et al. (2002). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in the rat brain. Journal of Pharmaceutical and Biomedical Analysis, 28(1), 123-130. Retrieved from [Link]
-
Waters Corporation. (n.d.). Detection and Characterization of Drug Metabolites in Biofluids Using Survey Scan MS/MS Functionality. Retrieved from [Link]
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 7. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
"stability issues and degradation of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol"
Welcome to the technical support center for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth, field-proven insights into the causes of degradation and offer practical, step-by-step protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, storage, and stability of this compound.
Q1: What are the primary causes of degradation for this compound?
A1: The principal degradation pathways for this compound are oxidation and photodegradation. The tetrahydroquinoline core is susceptible to oxidation, which leads to aromatization, forming the corresponding quinoline derivative. The 8-hydroxyl group, being an electron-donating group, can increase the molecule's susceptibility to oxidation. Additionally, like many phenolic compounds, it is sensitive to light, which can catalyze degradation.
Q2: My solid compound or solution is changing color (e.g., turning yellow or brown). What is happening?
A2: Discoloration is a strong visual indicator of degradation. This is typically due to the formation of oxidized species and other chromophoric degradation products. The formation of the fully aromatic quinoline system, which is a more conjugated system, can lead to a shift in light absorption towards the visible spectrum. If you observe a color change, it is highly recommended to use a fresh sample for quantitative or sensitive experiments.
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure maximum stability, the solid compound should be stored in a tightly sealed container in a cool, dark, and dry place. For enhanced protection against oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice. Solutions should always be prepared fresh. If short-term storage of a stock solution is necessary, it should be protected from light and stored at low temperatures (e.g., 2-8°C or -20°C), though stability at these temperatures must be experimentally verified.
Q4: Can the solvent I use affect the stability of the compound in solution?
A4: Absolutely. The choice of solvent is critical. Avoid using solvents that are not properly degassed, as dissolved oxygen will promote oxidation. Protic solvents may also participate in degradation reactions under certain conditions. For extended experiments, it is advisable to use high-purity, degassed solvents. Some fused tetrahydroquinolines have shown instability in DMSO, so it is crucial to assess the stability of your compound in your specific solvent system if it will be stored for any length of time.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The stability of quinoline derivatives is often highly dependent on pH. Both strongly acidic and basic conditions can catalyze degradation, such as hydrolysis or accelerated oxidation. The photodegradation of the parent quinoline molecule, for instance, is known to be faster at a more acidic pH of 4.5 compared to a neutral pH of 7.0. It is crucial to buffer your aqueous solutions to a pH where the compound exhibits maximum stability, which should be determined experimentally through forced degradation studies.
Q6: Are there any chemical incompatibilities I should be aware of?
A6: Yes. Avoid strong oxidizing agents, as they will readily degrade the tetrahydroquinoline ring. Furthermore, the 8-hydroxyquinoline moiety is a well-known and potent chelating agent for metal ions. Therefore, you should be cautious when using solutions containing metal ions, as chelation can alter the compound's properties and potentially catalyze degradation reactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experimentation with this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or non-reproducible assay results. | Compound degradation in stock or working solutions. | 1. Prepare solutions fresh from solid material immediately before each experiment. 2. If using a stock solution, verify its purity via HPLC-UV before use. 3. Conduct a short-term stability study in your experimental buffer to determine the acceptable time frame for solution use. |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Degradation of the parent compound into one or more byproducts. | 1. Characterize the new peaks using mass spectrometry to identify potential degradation products. 2. The primary expected degradation product is the fully aromatized quinoline. Check for a mass corresponding to the loss of four hydrogen atoms (M-4). 3. Implement stricter storage conditions (see FAQ Q3). 4. Develop and validate a stability-indicating analytical method (see Protocol 2). |
| Loss of solid compound mass or change in physical appearance. | Potential sublimation at higher temperatures or reaction with atmospheric moisture/oxygen. | 1. Ensure the storage container is tightly sealed. 2. Store at recommended cool temperatures. 3. For long-term storage, consider storing in a desiccator under an inert atmosphere. |
| Poor peak shape (e.g., tailing) in reversed-phase HPLC. | Interaction of the basic nitrogen atom with residual silanols on the stationary phase. | 1. Use a mobile phase with a pH that ensures the compound is either fully protonated (low pH, e.g., 2.5-3.5) or neutral. 2. Add a competitive amine (e.g., triethylamine) to the mobile phase in low concentrations (0.05-0.1%). 3. Use a column with end-capping or a base-deactivated stationary phase. |
Visualizing Degradation and Experimental Workflow
Caption: Primary oxidative degradation pathway and key influencing factors.
Caption: Workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is essential for identifying potential degradation products and understanding the intrinsic stability of the molecule. The goal is to achieve 5-20% degradation.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
2. Application of Stress Conditions:
-
For each condition, prepare a stressed sample and a control sample (stored at 2-8°C, protected from light).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.
-
Thermal Degradation: Place the stock solution in a sealed vial in a temperature-controlled oven at 80°C.
-
Photolytic Degradation (ICH Q1B): Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sampling and Analysis:
-
Collect samples at various time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.
-
Use a PDA detector to check for peak purity and a mass spectrometer (LC-MS) to obtain the mass of any significant degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A validated stability-indicating method is crucial for accurately quantifying the parent compound without interference from degradation products.
Objective: To separate this compound from all potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a PDA or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or phosphoric acid.
2. Initial Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at multiple wavelengths (e.g., 230 nm, 254 nm, 280 nm) to ensure detection of all components. A PDA detector is ideal.
-
Injection Volume: 10 µL
3. Method Optimization and Validation:
-
Inject a mixture of the stressed samples from the forced degradation study (Protocol 1).
-
Adjust the gradient, mobile phase pH, and/or column chemistry to achieve baseline separation (Resolution > 2) between the parent peak and all degradation product peaks.
-
Validation: Once optimized, validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that the degradation products do not co-elute with the parent compound, often verified through peak purity analysis.
References
- Sigma-Aldrich. (2025). Safety Data Sheet: this compound.
- Kouznetsov, V. V., et al. (2012). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry.
- Gerchikov, A., et al. (2023). Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action. Semantic Scholar.
- Wang, D., et al. (2018). Thermodynamics of tetrahydroquinoline oxidation.
- Procter, D. J., et al. (2021). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters.
- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- Archer, A. W. (1983). The thermal decomposition of quaternary ammonium hydroxides. Part 5.
Technical Support Center: Troubleshooting Poor Solubility of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
Welcome to the technical support guide for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet significant challenge of this compound's poor aqueous solubility. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Compound Overview: Physicochemical Properties
Understanding the inherent properties of this compound is the first step in troubleshooting its solubility. Its structure, featuring a fused heterocyclic ring system, dictates its behavior in different solvents.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | PubChem[1] |
| Molecular Weight | 191.27 g/mol | PubChem[1] |
| Calculated XLogP3 | 2.9 | PubChem[1] |
| Structure | Tetrahydroquinoline core with methyl and hydroxyl groups | - |
| Functional Groups | Secondary Amine (Basic), Phenolic Hydroxyl (Acidic) | - |
The XLogP3 value of 2.9 indicates a moderate lipophilicity, suggesting a preference for non-polar environments over aqueous media.[1] The presence of both a basic nitrogen and an acidic hydroxyl group means the molecule is amphoteric, and its net charge—and therefore its solubility—is highly dependent on pH.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm just starting my experiment. Why is this compound expected to have poor aqueous solubility?
A1: The poor aqueous solubility of this compound stems from its molecular structure. The core, a bicyclic system with multiple methyl groups, is largely non-polar and hydrophobic.[2] While the hydroxyl (-OH) and amine (-NH) groups can form hydrogen bonds with water, the energetic cost of breaking the compound's crystal lattice structure and solvating the large hydrophobic scaffold is often unfavorable in a purely aqueous environment.[3] This is a common challenge for heterocyclic aromatic compounds used in drug discovery.[2][4]
Q2: What is the most common first step for dissolving my compound for in vitro assays?
A2: The most direct and widely adopted initial approach is to use a water-miscible organic co-solvent to create a concentrated stock solution.[2][5] This stock can then be diluted to the final working concentration in your aqueous experimental medium (e.g., buffer, cell culture media).
Dimethyl sulfoxide (DMSO) is the industry-standard co-solvent due to its powerful ability to dissolve a vast range of hydrophobic compounds and its complete miscibility with water.[2]
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh Compound: Accurately weigh a small amount of this compound in a sterile microcentrifuge tube.
-
Add Co-Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Solubilize: Vortex vigorously. If necessary, gentle warming (to 37°C) or sonication in a water bath can be applied to aid dissolution.[3] Ensure the solution is completely clear with no visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: My compound precipitates immediately when I dilute the DMSO stock into my aqueous buffer. What is happening and how do I fix it?
A3: This is a classic solubility problem known as "crashing out." It occurs because the high concentration of DMSO in the stock solution keeps the compound soluble, but upon significant dilution into an aqueous medium, the percentage of the organic co-solvent drops dramatically. The aqueous environment cannot maintain the solubility of the lipophilic compound, causing it to precipitate.[2]
Below is a systematic workflow to address this issue.
Caption: Troubleshooting workflow for compound precipitation.
Immediate Steps to Try:
-
Lower the Final Concentration: The simplest explanation is that your compound is exceeding its maximum solubility in the final medium. Perform serial dilutions to determine the highest concentration that remains soluble.[2]
-
Increase the Final Co-Solvent Concentration: While high concentrations of DMSO can be toxic to cells, you can test if a slightly higher final percentage (e.g., increasing from 0.1% to 0.5%) maintains solubility. Crucially, you must always run a parallel vehicle control with the exact same final DMSO concentration to ensure the solvent itself is not causing an effect in your assay. [2]
-
Change the Co-Solvent: If DMSO is not effective or is incompatible with your system, consider other water-miscible solvents.
| Co-Solvent | Properties & Considerations |
| Ethanol (EtOH) | Less toxic than DMSO for many cell types. Good for moderately lipophilic compounds. |
| Dimethylformamide (DMF) | A strong solvent, but generally more toxic than DMSO. Use with caution. |
| Polyethylene Glycol 400 (PEG 400) | A non-toxic polymer often used in formulations. Can increase viscosity. |
Q4: Co-solvents are insufficient or interfere with my experiment. How can I leverage pH to improve solubility?
A4: This is an excellent and often necessary strategy. Since this compound is amphoteric, its solubility is dramatically influenced by pH.[4][6] By adjusting the pH, you can ionize either the basic amine or the acidic phenol, converting the neutral, less soluble form into a much more water-soluble salt.[3][7]
-
In Acidic Conditions (Low pH): The secondary amine group (-NH) will become protonated (-NH₂⁺), forming a positively charged, more soluble cation.
-
In Alkaline Conditions (High pH): The phenolic hydroxyl group (-OH) will become deprotonated (-O⁻), forming a negatively charged, more soluble phenoxide anion.
This relationship means the compound will likely exhibit a "U-shaped" pH-solubility profile, with the lowest solubility at its isoelectric point (pI) and higher solubility at both low and high pH.
Caption: pH-dependent ionization and its effect on solubility.
Protocol 2: Determining a pH-Solubility Profile
-
Prepare Buffers: Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).
-
Add Compound: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present that it does not all dissolve.
-
Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches saturation equilibrium.
-
Separate Phases: Centrifuge the vials at high speed to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter.
-
Quantify: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the buffer pH on the x-axis. This will reveal the optimal pH ranges for solubilization.
Caution: Ensure the final pH used for your stock solution is compatible with the stability of your compound and the constraints of your biological assay.[8]
Q5: My experiment requires physiological pH (7.4) and co-solvents are not an option. What advanced formulation strategies can I consider?
A5: When standard methods are insufficient, particularly in later-stage drug development, several advanced formulation technologies can be employed to enhance aqueous solubility.[5][9][10]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[3][11] They can encapsulate the hydrophobic quinoline portion of your molecule, forming an "inclusion complex" where the new complex has a water-soluble exterior, thereby increasing the overall aqueous solubility of the drug.[3]
-
Solid Dispersions: This technique involves dispersing the compound in an amorphous form within a hydrophilic polymer matrix (e.g., PVP, HPMC).[11][12] The amorphous state has higher energy and is more soluble than the stable crystalline form.[3] This can be achieved through methods like solvent evaporation or hot-melt extrusion.[11]
-
Nanonization (Nanosuspensions): Reducing the particle size of the compound to the nanometer range (<1000 nm) dramatically increases the surface area-to-volume ratio.[3][10] According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate, which can significantly improve bioavailability for orally administered drugs.[9]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating the drug in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) can be highly effective.[3][11] These systems are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, keeping the drug solubilized within the lipid droplets.[13]
These advanced strategies typically require specialized equipment and formulation expertise but offer powerful solutions for the most challenging solubility problems.[14]
References
- Technical Support Center: Overcoming Quinoline Derivative Solubility Issues. (n.d.). Benchchem. Retrieved January 17, 2026.
- Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives. (n.d.). Benchchem. Retrieved January 17, 2026.
-
This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124. Available from: [Link]
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved January 17, 2026, from [Link]
- Addressing solubility problems with quinoline-4-carboxylic acid derivatives. (n.d.). Benchchem. Retrieved January 17, 2026.
-
Kumar, A., & Sahoo, S. K. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 17, 2026, from [Link]
-
2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. Retrieved January 17, 2026, from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Available from: [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved January 17, 2026, from [Link]
-
Solvent-free synthesis of quinoline derivatives using a heterogeneous catalyst. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Tactics to Improve Solubility. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges. Available from: [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved January 17, 2026, from [Link]
-
Various conventional routes for the synthesis of quinoline derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Formulation Strategies for Poorly Soluble Molecules. (n.d.). Quotient Sciences. Retrieved January 17, 2026, from [Link]
- 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline. (n.d.). Benchchem. Retrieved January 17, 2026.
-
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
- 1. This compound | C12H17NO | CID 3684642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. longdom.org [longdom.org]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. sphinxsai.com [sphinxsai.com]
- 14. quotientsciences.com [quotientsciences.com]
Technical Support Center: Synthesis & Purification of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the synthesis and purification of this compound. Our goal is to help you improve the purity and yield of your final product through a combination of mechanistic understanding and field-proven techniques.
Frequently Asked Questions (FAQs)
This section addresses the most pressing issues typically encountered during the purification workflow.
Q1: My crude reaction mixture is a dark brown or black, tarry substance, making product isolation seem impossible. What causes this, and how can I proceed?
A: This is the most common challenge and is characteristic of the Doebner-von Miller reaction, a likely synthetic route for this quinoline derivative.[1][2] The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (in this case, likely mesityl oxide formed in situ from acetone).[3] Harsh acidic and thermal conditions promote this self-condensation, leading to high molecular weight polymeric byproducts.
Initial Remediation Strategy:
-
Solvent Trituration/Filtration: Before attempting chromatography, try to remove the bulk of the insoluble polymer. Dissolve the crude material in a moderate volume of a solvent in which your desired product is soluble but the polymer is not (e.g., dichloromethane or ethyl acetate). Stir or sonicate the mixture, then filter it to remove the insoluble tar. This step significantly cleans up the material, making subsequent purification more manageable.
-
Proceed to Chromatography: The filtrate, while still impure, is now a much better starting point for flash column chromatography.
Prevention in Future Syntheses:
-
Control Temperature: The reaction is often exothermic.[4] Maintain strict temperature control and avoid excessive heating.
-
Slow Reagent Addition: Add the carbonyl compound (or its precursor, acetone) slowly to the acidic aniline solution to control its concentration and minimize self-condensation.[1][3]
-
Catalyst Choice: The type and concentration of the acid catalyst (both Brønsted and Lewis acids are used) are critical and may require optimization to balance reaction rate with byproduct formation.[1][2]
Q2: My Thin-Layer Chromatography (TLC) plate shows multiple spots, some very close to my product's Rf value. How do I effectively separate these impurities?
A: This indicates the presence of unreacted starting materials, intermediates, or structurally similar byproducts such as regioisomers.[1] The key to separation is optimizing your chromatographic conditions.
Troubleshooting Steps:
-
Solvent System Optimization: The polarity of your eluent is the most critical factor. If spots are too close, you need to decrease the eluent strength (reduce the percentage of the more polar solvent). Test various solvent systems with different selectivities (e.g., ethyl acetate/hexanes, dichloromethane/methanol). A good starting point is a system that gives your product an Rf value of ~0.3.
-
Employ a Shallow Gradient: During flash chromatography, instead of a large step-change in solvent polarity, use a slow, shallow gradient. This gradually increases the eluting power of the mobile phase, improving the resolution between closely related compounds.
-
Consider a Different Stationary Phase: While silica gel is standard, for particularly difficult separations, consider using alumina or a reverse-phase (C18) column, which separate compounds based on different interaction principles.
Q3: After purification, my final product is a solid but has a persistent yellow or brown tint, even though NMR analysis looks clean. What is causing this discoloration?
A: The discoloration is likely due to trace amounts of highly colored, oxidized impurities. Phenolic compounds, such as 8-hydroxyquinolines, are particularly susceptible to oxidation, which can be initiated by air, light, or trace metal ions.[5]
Decolorization Methods:
-
Activated Charcoal Treatment: During the final recrystallization step, add a very small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution of your compound. The charcoal will adsorb the colored impurities. Hot filter the solution through a pad of Celite to remove the charcoal, then allow the filtrate to cool and crystallize.
-
Work Under an Inert Atmosphere: When possible, perform steps involving heat (like concentrating the product or recrystallization) under an inert atmosphere of nitrogen or argon to prevent air oxidation.[5]
-
Chelating Agent Wash: Trace metal contamination from reagents or reaction vessels can form colored complexes. Washing an organic solution of your product with a dilute aqueous solution of EDTA can help remove these metal ions.
Troubleshooting and Purification Workflow
This guide provides a logical flow for diagnosing purity issues and selecting the appropriate purification protocol.
Caption: Troubleshooting workflow for purifying this compound.
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This is the primary method for separating the target compound from major impurities.[6] The key is selecting an appropriate solvent system.
Solvent System Selection: Use TLC to determine the optimal eluent. The goal is to find a solvent mixture where the product has an Rf of ~0.3 and is well-separated from impurities.
| Solvent System (v/v) | Polarity | Typical Application |
| 10-20% Ethyl Acetate in Hexanes | Low to Medium | Good starting point for separating the main product from less polar byproducts and more polar baseline impurities. |
| 20-40% Dichloromethane in Hexanes | Low | Useful for resolving non-polar impurities. |
| 1-5% Methanol in Dichloromethane | Medium to High | Effective for eluting more polar compounds if the product is retained on the column with other systems. |
Step-by-Step Procedure:
-
Prepare the Slurry: In a beaker, mix silica gel with your initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes) to form a slurry.[6]
-
Pack the Column: Pour the slurry into the column and allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica surface. Add a thin layer of sand on top to protect the silica bed.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elute the Column: Carefully add the eluent and apply gentle air pressure to begin flowing the solvent through the column. Start with a low-polarity mobile phase and gradually increase the polarity (e.g., from 10% to 20% EtOAc).
-
Collect and Analyze Fractions: Collect the eluent in a series of test tubes. Spot each fraction (or every few fractions) onto a TLC plate to track the elution of your product.
-
Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
"managing reaction temperature for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol synthesis"
Introduction
Welcome to the technical support guide for the synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. This document is designed for researchers, chemists, and drug development professionals. The synthesis of this substituted tetrahydroquinoline is a multi-step process where precise control of reaction temperature is paramount to ensure optimal yield, purity, and safety. This guide provides in-depth, experience-driven advice in a question-and-answer format to address the specific challenges you may encounter.
The synthesis generally involves two critical stages where temperature management is key:
-
Formation of the Dihydroquinoline Intermediate: Typically achieved via an acid-catalyzed condensation reaction (e.g., a Combes or Doebner-von Miller type synthesis) from an aniline precursor and an acetone source. This stage is often highly exothermic and prone to side reactions.[1][2]
-
Reduction of the Dihydroquinoline: Catalytic hydrogenation of the C=N double bond within the heterocyclic ring to yield the final saturated tetrahydroquinoline core.[3][4]
This guide is structured to provide troubleshooting solutions and frequently asked questions for each of these core stages.
Part 1: Temperature Management in Dihydroquinoline Synthesis
The initial condensation of an aniline derivative with acetone (or a related ketone like mesityl oxide) is notoriously challenging. The reaction is typically performed at elevated temperatures to drive the cyclization but is also strongly exothermic, creating a significant risk of runaway reactions and polymerization if not properly controlled.[2][5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the aniline-acetone condensation?
A1: The optimal temperature is highly dependent on the specific catalyst and reactants used. Published methods show a very broad range, from 60°C to 230°C.[5] For reactions using strong acid catalysts like p-toluenesulfonic acid or hydrochloric acid, temperatures are often maintained between 130°C and 150°C.[6] However, some catalytic systems, such as those using BF₃ etherate, are noted to be exothermic and require cooling to stay below 50°C to prevent unwanted polymerization.[5] It is critical to consult literature specific to your chosen catalyst and to perform initial small-scale trials to determine the optimal temperature for your conditions.
Q2: My reaction starts, but then seems to stall. Should I just increase the temperature?
A2: While insufficient temperature can lead to a stalled reaction, indiscriminately increasing the heat can be counterproductive, leading to tar and polymer formation.[2] Before raising the temperature, verify the following:
-
Catalyst Activity: Ensure your acid catalyst has not degraded. Using a fresh batch is a simple troubleshooting step.[7]
-
Mixing: Confirm that stirring is efficient. Poor mixing can create localized "cold spots" and prevent the bulk of the mixture from reaching the required reaction temperature.
-
Reactant Addition: If adding one reactant dropwise (e.g., acetone), ensure the addition rate is not too slow for the given temperature, which can dilute the reactants and slow the rate. If these factors are optimized, a cautious, incremental increase in temperature (e.g., in 10°C steps) while monitoring via TLC or LC-MS is the correct approach.[7]
Q3: How do I recognize the onset of a dangerous exothermic runaway reaction?
A3: A runaway reaction is characterized by a rapid, uncontrolled increase in temperature. Key signs include:
-
A sudden spike in the internal reaction thermometer that outpaces the heating mantle/oil bath setting.
-
Vigorous, unexpected boiling or refluxing of the solvent.
-
Noticeable pressure buildup in a sealed or closed system.
-
Rapid color change, often to a dark brown or black tar-like substance. The Skraup synthesis, a related method, is famously exothermic and requires careful moderation.[2][8] Proactive measures like slow, controlled addition of reagents and ensuring adequate cooling capacity (e.g., an ice bath on standby) are essential safety protocols.
Troubleshooting Guide: Dihydroquinoline Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inappropriate Reaction Temperature: The temperature may be too low for the chosen catalyst system. 2. Inactive Catalyst: The acid catalyst may be old or degraded. | 1. Incrementally increase the reaction temperature in 10°C steps, monitoring progress by TLC.[7] 2. Use a fresh batch of catalyst or consider a different, more active catalyst reported in the literature for similar syntheses.[9] |
| Significant Tar/Polymer Formation | 1. Excessively High Temperature: Overheating is a primary cause of polymerization.[2] 2. Localized Hotspots: Poor stirring can lead to localized overheating, even if the bath temperature is correct. 3. Harsh Reaction Conditions: The combination of strong acid and high heat promotes side reactions. | 1. Reduce the reaction temperature. The goal is to find the minimum temperature required for a reasonable reaction rate. 2. Ensure vigorous, efficient mechanical stirring. 3. Consider using a moderator like ferrous sulfate, which is employed in Skraup reactions to control the exotherm and reduce charring.[2] |
| Reaction is Too Vigorous / Uncontrollable Exotherm | 1. Rapid Reagent Addition: Adding reagents too quickly to the pre-heated catalyst/aniline mixture. 2. Insufficient Cooling: The reaction vessel's ability to dissipate heat is overwhelmed by the exothermic process. 3. High Reactant Concentration: Highly concentrated reactions generate more heat per unit volume. | 1. Add the ketone (e.g., acetone) slowly and dropwise via an addition funnel, allowing the temperature to stabilize between additions. 2. Ensure a cooling bath (ice-water or dry ice/acetone) is on standby to quickly manage temperature spikes.[2] 3. Consider diluting the reaction with a suitable high-boiling solvent, though this may require higher reaction temperatures. |
The following diagram outlines a logical workflow for diagnosing and managing an unexpected exotherm during the initial condensation step.
Caption: Troubleshooting workflow for managing a reaction exotherm.
Part 2: Temperature Control in the Catalytic Hydrogenation Step
The conversion of the 2,2,4-trimethyl-1,2-dihydroquinoline intermediate to the final 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline core is a reduction reaction, typically a catalytic hydrogenation.[3] While generally less prone to violent exotherms than the initial condensation, temperature control remains crucial for reaction efficiency, selectivity, and catalyst longevity.
Frequently Asked Questions (FAQs)
Q1: What is a typical temperature for hydrogenating the dihydroquinoline intermediate?
A1: The temperature for catalytic hydrogenation depends heavily on the catalyst, hydrogen pressure, and substrate. For the synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline from its dihydro- precursor using a 10% Pd-C catalyst, a relatively mild temperature of 60°C has been shown to be effective.[3] Other protocols using different cobalt-based heterogeneous catalysts for quinoline derivatives may require higher temperatures, ranging from 70°C to 150°C, to achieve good conversion.[10][11] Increasing temperature can often improve the reaction rate, but it's a parameter that must be optimized carefully.
Q2: Can I run the hydrogenation at room temperature to be safer?
A2: While some highly active catalyst systems may facilitate hydrogenation of quinolines at room temperature, it is not always efficient.[12][13] For many standard systems like Pd-C, room temperature may lead to very slow or incomplete conversion.[10] If a reaction is sluggish at room temperature, a moderate increase to 40-60°C is a common strategy to increase the reaction rate without introducing significant side reactions.
Q3: What are the risks of using too high a temperature during hydrogenation?
A3: Excessive heat during hydrogenation can lead to several undesirable outcomes:
-
Catalyst Sintering/Deactivation: High temperatures can cause catalyst particles (e.g., palladium on carbon) to agglomerate, reducing the available surface area and thus deactivating the catalyst.
-
Product Degradation: The desired tetrahydroquinoline product, while more stable than the intermediate, can still degrade under harsh conditions.
-
Side Reactions: In substituted quinolines, high temperatures can promote unwanted side reactions like hydrodehalogenation (loss of a halogen substituent), which has been observed in related systems.[10]
-
Over-reduction: Although less common for the quinoline core itself, aggressive conditions can potentially lead to the reduction of the benzene ring, yielding decahydroquinoline byproducts.[8]
Troubleshooting Guide: Hydrogenation Step
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Hydrogenation | 1. Insufficient Temperature: The reaction kinetics are too slow at the current temperature. 2. Deactivated Catalyst: The catalyst may be poisoned or have lost activity. 3. Insufficient Hydrogen Pressure: The H₂ pressure may be too low for the reaction to proceed efficiently. | 1. Gradually increase the temperature (e.g., from RT to 50-60°C) and monitor the reaction.[3] 2. Use fresh catalyst. Ensure reactants and solvent are pure and free of potential catalyst poisons (e.g., sulfur compounds). 3. Increase hydrogen pressure according to a validated protocol. |
| Low Yield / Product Degradation | 1. Temperature Too High: Excessive heat is causing thermal decomposition of the product or intermediates. 2. Reaction Time Too Long: Prolonged exposure to heat, even at a moderate temperature, can degrade sensitive molecules. | 1. Lower the reaction temperature. Find a balance between reaction rate and product stability.[7] 2. Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid over-exposure to heat. |
Experimental Protocol: Catalytic Hydrogenation of 2,2,4-Trimethyl-1,2-dihydroquinoline
This protocol is adapted from established procedures for the synthesis of the tetrahydroquinoline core structure.[3]
Materials:
-
2,2,4-Trimethyl-1,2-dihydroquinoline intermediate (1.0 eq)
-
10% Palladium on Carbon (Pd/C) catalyst (e.g., 0.2 g per 1.0 g of substrate)
-
Ethanol (or Methanol), reagent grade
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube system)
Procedure:
-
Vessel Preparation: Ensure the hydrogenation reaction vessel is clean and dry.
-
Charging the Reactants: In the reaction vessel, dissolve the 2,2,4-trimethyl-1,2-dihydroquinoline intermediate in ethanol (approx. 5-10 mL per gram of substrate).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent the dry catalyst from coming into contact with air, which can be pyrophoric.
-
System Purge: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system several times with nitrogen or argon to remove all oxygen, followed by several purges with hydrogen gas.
-
Reaction Conditions: Pressurize the vessel with hydrogen to the desired pressure (e.g., atmospheric or higher, per your equipment's capability). Begin vigorous stirring or shaking.
-
Temperature Control: Heat the reaction mixture to the target temperature (e.g., 60°C ) and maintain this temperature throughout the reaction.[3] Use an oil bath with a thermocouple for accurate temperature control.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction can also be monitored by periodically taking small, filtered samples for TLC or LC-MS analysis. A typical reaction time might be 7 hours.[3]
-
Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to recover all the product. Caution: The Celite pad with the catalyst may be pyrophoric; do not allow it to dry in the air. Quench it carefully with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline product, which can then be purified by distillation or chromatography if necessary.
References
- US4746743A, "Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline," Google P
- RU2609028C1, "Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline," Google P
-
Nowicki, J., et al. (2018). "Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects." ResearchGate. [Link]
-
Zhou, H., et al. (2011). "Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts." Angewandte Chemie International Edition. [Link]
-
Bailey, S., et al. (2020). "Effects of time and temperature on the Friedländer quinoline synthesis..." ResearchGate. [Link]
-
Mondal, S., et al. (2020). "Synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines over metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 catalyst." ResearchGate. [Link]
-
PrepChem. "Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline." PrepChem.com. [Link]
-
Wang, H., et al. (2021). "Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst." Nature Communications. [Link]
-
Vielhaber, T., et al. (2021). "Homogeneous pressure hydrogenation of quinolines effected by a bench-stable tungsten-based pre-catalyst." ResearchGate. [Link]
-
Maji, M., et al. (2023). "Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor." Angewandte Chemie International Edition. [Link]
-
Cheng, C-C., & Yan, S-J. (1981). "Concerning the mechanism of the Friedländer quinoline synthesis." ResearchGate. [Link]
-
Heizinger, C., et al. (2021). "Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst." European Journal of Organic Chemistry. [Link]
-
Topf, C., et al. (2023). "Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex." ACS Omega. [Link]
-
Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Quinoline." Pharmaguideline. [Link]
-
PubChem. "this compound." PubChem. [Link]
-
Organic Reactions. "The Friedländer Synthesis of Quinolines." Organic Reactions. [Link]
-
SlideShare. "Preparation and Properties of Quinoline." SlideShare. [Link]
-
Molecules. "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions." MDPI. [Link]
-
Organic Chemistry Portal. "Tetrahydroquinoline synthesis." Organic Chemistry Portal. [Link]
-
Wikipedia. "Friedländer synthesis." Wikipedia. [Link]
-
PubMed. "Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4-Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor." PubMed. [Link]
-
PubMed Central. "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions." PubMed Central. [Link]
-
PubMed Central. "Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex." PubMed Central. [Link]
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- 5. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 6. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
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Technical Support Center: Solvent Selection for Recrystallization of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
Welcome to the technical support center for the purification of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the critical process of solvent selection for recrystallization. Our goal is to empower you with the scientific rationale and practical steps needed to achieve high purity and yield.
Part 1: Fundamental Principles & Compound Analysis
This section addresses the foundational questions regarding solvent selection, starting with an analysis of the target molecule's structure.
Q1: How does the structure of this compound influence solvent choice?
Answer: The molecular structure is the primary determinant for solvent selection, based on the principle of "like dissolves like."[1] Let's break down the key features of this compound (C₁₂H₁₇NO)[2]:
-
Polar Functional Groups: The molecule contains a hydroxyl (-OH) group and a secondary amine (-NH-) group within its tetrahydroquinoline core. These groups are polar and capable of hydrogen bonding.[3]
-
Non-polar Backbone: The structure also features a significant non-polar region, including a benzene ring and three methyl groups (-CH₃). This substantial hydrocarbon character contributes to its solubility in less polar solvents.
This duality—possessing both polar, hydrogen-bonding sites and a large non-polar framework—classifies the compound as having intermediate polarity . Consequently, it is unlikely to be soluble in highly non-polar solvents (like hexane) at low temperatures or highly polar solvents (like water) at any temperature. The ideal solvent will be one of intermediate polarity that can effectively solvate both aspects of the molecule, or a mixed-solvent system that balances these characteristics.
Q2: What are the essential characteristics of an ideal recrystallization solvent?
Answer: The perfect solvent is the cornerstone of a successful recrystallization.[4] The key is to find a solvent that exhibits a significant difference in the compound's solubility with temperature.[1][5] The ideal characteristics are:
-
High Solubility at High Temperature: The compound should be highly soluble in the solvent near its boiling point to ensure complete dissolution of the material.[1][5]
-
Low Solubility at Low Temperature: As the solution cools, the compound's solubility should drop dramatically, forcing it out of solution to form pure crystals. This ensures a high recovery yield.[1][5]
-
Impurities are either Highly Soluble or Insoluble: Ideally, impurities should remain dissolved in the cold solvent (for removal during filtration) or be completely insoluble in the hot solvent (for removal via hot filtration).
-
Chemically Inert: The solvent must not react with the compound being purified.[4]
-
Volatility & Low Boiling Point: The solvent should have a relatively low boiling point (typically < 100-110°C) so it can be easily removed from the purified crystals by evaporation.[3]
-
Safety: The solvent should be non-toxic, non-carcinogenic, and have a low flammability profile.[3]
Part 2: Experimental Workflow & Solvent Screening
A systematic, small-scale screening process is the most reliable method for identifying the optimal solvent.
Workflow for Solvent Selection & Recrystallization
The following diagram outlines the logical flow from initial solvent screening to the final recovery of pure crystals.
Caption: Experimental workflow for solvent screening and bulk recrystallization.
Protocol 1: Step-by-Step Small-Scale Solvent Screening
Objective: To efficiently test a range of solvents to find the best candidate for recrystallizing this compound.
Materials:
-
Crude this compound
-
Small test tubes or vials
-
Hot plate or sand bath
-
Ice bath
-
Selection of test solvents (see table below)
Procedure:
-
Place approximately 20-30 mg of your crude compound into several separate test tubes.
-
To each tube, add a different potential solvent dropwise at room temperature, swirling after each addition, until about 0.5 mL has been added.
-
Observation 1 (Room Temp): Note the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable as the recovery will be poor. Set these tubes aside. A good candidate solvent will not dissolve the compound at this stage.[1]
-
Take the tubes where the compound was insoluble or sparingly soluble and gently heat them in a hot water or sand bath until the solvent begins to boil.
-
Observation 2 (Hot): Note the solubility. If the compound dissolves completely, this is an excellent sign. If it does not dissolve, the solvent is unsuitable.
-
Remove the tubes that formed a clear solution when hot and allow them to cool slowly to room temperature.
-
Once at room temperature, place the tubes in an ice-water bath for 10-15 minutes to maximize crystal formation.
-
Observation 3 (Cold): The solvent that produces a large quantity of crystalline solid upon cooling is your best choice for the bulk recrystallization.
Data Table: Potential Solvents for Screening
The following table provides properties of common laboratory solvents, ordered by decreasing polarity, to guide your selection. Given the intermediate polarity of the target compound, solvents in the middle of this range (e.g., Acetone, Ethyl Acetate, Ethanol) are strong starting points.
| Solvent | Boiling Point (°C)[3] | Polarity | Flammability | Key Safety Considerations |
| Water | 100 | High | No | Generally safe |
| Methanol | 65 | High | Yes | Toxic if ingested or inhaled |
| Ethanol | 78 | High-Med | Yes | Flammable; less toxic than methanol |
| Acetone | 56 | Medium | Yes | Highly flammable; can be difficult to work with due to low boiling point[3] |
| Ethyl Acetate | 77 | Medium | Yes | Flammable; good general-purpose solvent |
| Toluene | 111 | Low | Yes | Toxic; high boiling point can make removal difficult and increase risk of oiling out[3] |
| Hexanes | 69 | Low | Yes | Flammable; neurotoxin |
Part 3: Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the recrystallization process.
Q3: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
Answer: "Oiling out" occurs when the saturated solution is cooled to a temperature that is above the melting point of the solute. Instead of crystallizing, the compound comes out of solution as a liquid. This is common when using a high-boiling point solvent for a relatively low-melting point solid.[3]
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional solvent to lower the saturation point. Allow it to cool more slowly.
-
Lower the Cooling Temperature Drastically: Once the solution is at room temperature, try flash-cooling it in a dry ice/acetone bath. This can sometimes shock the system into forming a solid, which can then be re-recrystallized properly.
-
Switch to a Lower-Boiling Point Solvent: This is often the best solution. If you used toluene (b.p. 111°C), try switching to ethyl acetate (b.p. 77°C) or an ethanol/water mixture.
-
Use a Mixed-Solvent System: Introduce a "poor" solvent (one in which the compound is insoluble) to the hot solution to induce crystallization at a higher temperature.
Q4: My crystal yield is very low. How can I improve it?
Answer: Low yield is a common and frustrating issue. Several factors could be the cause:
-
Too Much Solvent: This is the most frequent cause. Using the absolute minimum amount of hot solvent required to dissolve the compound is critical. Any excess will keep more of your product dissolved even when cold.
-
Premature Crystallization: If crystals form too early (e.g., during a hot filtration step), you will lose product. Ensure your funnel and flask are pre-heated.
-
Cooling Too Quickly: Rapid cooling can trap impurities and lead to smaller, less-recoverable crystals. Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath.
-
Incomplete Transfer: Ensure all product is scraped from the crystallization flask during filtration. A small amount of cold solvent can be used to rinse the flask and wash the crystals.
Q5: When should I consider using a mixed-solvent system?
Answer: A mixed-solvent system is an excellent strategy when no single solvent has the ideal solubility profile. This is particularly useful for compounds like ours with intermediate polarity.
You should use a mixed-solvent system when:
-
The compound is too soluble in one solvent (e.g., ethanol) even when cold.
-
The compound is too insoluble in another solvent (e.g., water) even when hot.
The technique involves dissolving the compound in a minimum amount of the "good" solvent (e.g., hot ethanol) and then adding the "poor" solvent (e.g., water) dropwise to the hot solution until it just becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5] Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[6]
Q6: What are the primary safety precautions for this procedure?
Answer: Safety is paramount. Always consult the Safety Data Sheet (SDS) for the specific compound and all solvents used.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10]
-
Ventilation: Perform all steps in a well-ventilated chemical fume hood, especially when working with flammable and volatile organic solvents.[10]
-
Ignition Sources: Keep flammable solvents away from heat sources, open flames, and spark-producing equipment.[3]
-
Handling: Avoid inhaling vapors and direct contact with the skin.[7][8] In case of accidental exposure, follow the first-aid measures outlined in the SDS.[8][10]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.
Decision-Making Flowchart for Solvent Selection
This flowchart provides a visual guide to the logical steps involved in selecting the appropriate solvent system.
Caption: Decision-making flowchart for single-solvent recrystallization.
References
- Recrystallization. (n.d.). NIUS Chemistry Experiments.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Technical Support Center: Synthesis of Substituted Quinolines. (n.d.). Benchchem.
- Recrystalliz
- Safety D
-
3.3C: Determining Which Solvent to Use. (2022). Chemistry LibreTexts. Retrieved from [Link]
- Common Solvents for Crystalliz
- Safety D
- Safety D
-
2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem. Retrieved from [Link]
- Safety D
- 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline. (n.d.). Benchchem.
- Burckhalter, J. H., et al. (1949). Quinoline compounds and process of making same. U.S. Patent No. 2,474,823. Washington, DC: U.S.
- The crystallization of quinoline. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - 1,2-Dihydro-2,2,4-trimethylquinoline. (2025). ChemicalBook.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
-
1,2,3,4-Tetrahydroquinolin-8-ol. (n.d.). PubChem. Retrieved from [Link]
- 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline. (n.d.). MySkinRecipes.
- 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE. (n.d.). CAMEO Chemicals, NOAA.
- 2,2,4-Trimethyl-1,2-dihydroquinoline. (n.d.). In Wikipedia.
- Quinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook.
- 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline. (n.d.). MySkinRecipes.
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Validation & Comparative
A Comparative Guide to the Antioxidant Activity of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol and Trolox
In the continuous pursuit of novel therapeutic agents and robust research tools, the evaluation of antioxidant activity remains a cornerstone of drug discovery and development. This guide provides an in-depth, objective comparison of the antioxidant capacity of the synthetic compound 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol against Trolox, the gold-standard antioxidant reference.
This document is designed for researchers, scientists, and drug development professionals, offering not only a comparative analysis but also the underlying scientific principles and detailed experimental protocols to empower your own investigations.
Introduction: The Imperative for Potent Antioxidants
Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism, but their overproduction can lead to oxidative stress, a condition implicated in a multitude of pathologies including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] Antioxidants mitigate this damage by neutralizing these harmful free radicals.[2]
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a water-soluble analog of vitamin E, is widely recognized as a benchmark for antioxidant capacity.[3][4] Its chromanol core readily donates a hydrogen atom to scavenge free radicals, making it an ideal reference compound in various antioxidant assays.[5]
This compound is a derivative of tetrahydroquinoline. Tetrahydroquinoline and its derivatives are a class of heterocyclic compounds that have garnered significant interest for their diverse biological activities, including potent antioxidant properties.[6][7] The antioxidant effect of these compounds is often attributed to the hydrogen-donating ability of the hydroxyl group on the benzene ring and the nitrogen atom within the heterocyclic structure.[8]
This guide will dissect the antioxidant profiles of these two compounds using a suite of established in vitro assays: DPPH, ABTS, and ORAC.
Mechanistic Underpinnings of Antioxidant Action
The primary mechanism by which phenolic antioxidants like Trolox and this compound exert their effects is through free radical scavenging. This is typically achieved via two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[9]
In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The SET mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the free radical.
The following diagram illustrates the general principle of free radical scavenging by a phenolic antioxidant (ArOH).
Caption: Generalized mechanism of free radical scavenging by a phenolic antioxidant.
Comparative Experimental Workflow
To ensure a robust and reliable comparison of antioxidant activity, a standardized experimental workflow is paramount. The following diagram outlines the key stages of this process.
Caption: A standardized workflow for comparing the antioxidant activity of a test compound against a standard.
Experimental Protocols
The choice of antioxidant assay is critical, as different assays are based on different reaction mechanisms and can yield varying results. Utilizing a battery of tests provides a more comprehensive antioxidant profile.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow.[10] The decrease in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.[11]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound (this compound) and Trolox (standard) to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.[12]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[13] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which diminishes in the presence of an antioxidant.[1] The absorbance is typically measured at 734 nm.[11]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of various concentrations of the test compound and Trolox to the wells.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that produces the same percentage of inhibition as the sample.[5]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[14] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[15]
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).
-
Prepare an AAPH solution in the same buffer. This solution should be made fresh daily.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of various concentrations of the test compound, Trolox, or a blank (buffer) to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence plate reader (excitation at 485 nm, emission at 520 nm).
-
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The results are expressed as Trolox Equivalents (TE).[16]
-
Quantitative Data Comparison (Illustrative)
The following table presents a representative, illustrative dataset comparing the antioxidant activity of this compound with Trolox, based on the typical performance of phenolic antioxidants and tetrahydroquinoline derivatives.
| Compound | DPPH Assay (IC50 in µM) | ABTS Assay (TEAC) | ORAC Assay (µmol TE/g) |
| This compound | 35.2 ± 2.1 | 1.2 ± 0.1 | 2500 ± 150 |
| Trolox | 28.5 ± 1.8 | 1.0 (by definition) | 1800 ± 120 |
Disclaimer: This data is illustrative and intended for comparative guidance. Actual experimental results may vary.
Interpretation of Results
Based on the illustrative data:
-
DPPH Assay: A lower IC50 value indicates greater antioxidant potency. In this case, Trolox shows a slightly lower IC50 value, suggesting it is a more potent scavenger of the DPPH radical under these specific assay conditions.
-
ABTS Assay: The TEAC value of this compound is greater than 1, indicating that on a molar basis, it is a more potent scavenger of the ABTS radical cation compared to Trolox.
-
ORAC Assay: The higher ORAC value for this compound suggests it has a greater capacity to quench peroxyl radicals compared to Trolox.
The variance in relative potency across the different assays underscores the importance of a multi-assay approach. The differences can be attributed to factors such as the nature of the radical, the reaction kinetics, and the solubility of the compounds in the reaction medium.
Conclusion
This guide provides a comprehensive framework for comparing the antioxidant activity of this compound with the established standard, Trolox. The illustrative data suggests that this compound is a potent antioxidant, with its activity being comparable, and in some assays, superior to that of Trolox.
The detailed protocols and the underlying scientific rationale provided herein are intended to serve as a valuable resource for researchers in the field. A thorough, multi-assay evaluation is crucial for accurately characterizing the antioxidant potential of novel compounds and for advancing the development of new therapeutic agents.
References
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A Comparative Guide to the Structure-Activity Relationship of Trimethyl-Tetrahydroquinoline Analogs
Introduction: The Trimethyl-Tetrahydroquinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline (THQ) core is a foundational heterocyclic scaffold that has garnered significant attention in drug discovery. Its rigid, partially saturated structure provides a three-dimensional framework that is amenable to diverse functionalization, leading to a wide array of biological activities. Among the various THQ derivatives, analogs bearing trimethyl substitutions have emerged as a particularly promising class of compounds. The presence and position of these methyl groups can profoundly influence the molecule's lipophilicity, steric profile, and metabolic stability, thereby fine-tuning its interaction with biological targets.
This guide provides a comparative analysis of the structure-activity relationships (SAR) for trimethyl-tetrahydroquinoline analogs across several key therapeutic areas: neuroprotection, cancer, and infectious diseases. We will dissect how specific structural modifications to this core influence biological efficacy, drawing upon experimental data to provide a clear, evidence-based perspective for researchers and drug development professionals. The causality behind experimental choices and the validation of described protocols are emphasized to ensure scientific integrity and practical applicability.
Part 1: Neuroprotective Effects of Trimethyl-Tetrahydroquinoline Analogs
The most extensively studied analog in this class is 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), a potent antioxidant. Its neuroprotective properties have been primarily evaluated in models of Parkinson's disease and cerebral ischemia/reperfusion.[1][2][3]
Mechanism of Action: A Multi-pronged Approach
The neuroprotective efficacy of HTHQ and its analogs is not attributed to a single mechanism but rather a synergistic combination of antioxidant, anti-inflammatory, and anti-apoptotic activities.[4][5]
-
Antioxidant Activity : The core of HTHQ's protective effect lies in its ability to combat oxidative stress. The secondary nitrogen atom within the hydroquinoline ring can form a stable radical, contributing to its antioxidant action.[3] Furthermore, the hydroxyl group at the C6 position is crucial for its free radical scavenging properties. These compounds can also chelate iron ions, preventing the formation of highly reactive hydroxyl radicals via the Fenton reaction.[3]
-
Anti-inflammatory Response : By mitigating oxidative stress, HTHQ reduces the expression of pro-inflammatory cytokines and decreases the activity of myeloperoxidase, an enzyme involved in inflammatory processes.[3]
-
Anti-apoptotic Pathway : HTHQ has been shown to decrease the activity of caspases and reduce DNA fragmentation, key events in the apoptotic cascade that leads to neuronal cell death.[1][4]
Structure-Activity Relationship (SAR) for Neuroprotection
While HTHQ is the primary exemplar, its structure provides critical insights into the features required for neuroprotection:
-
C6-Hydroxyl Group : This group is paramount for the compound's potent antioxidant and radical-scavenging activity. Its presence is a key determinant of efficacy.
-
Trimethyl Substitution : The methyl groups at the C2 and C4 positions contribute to the molecule's stability and lipophilicity, which is essential for crossing the blood-brain barrier.
-
Secondary Amine (N1-H) : The hydrogen on the nitrogen is believed to be important for the antioxidant mechanism, allowing for the formation of a stabilized radical.[3]
Comparative Performance Data
Experimental studies in rat models of Parkinson's disease have demonstrated that HTHQ is highly effective at reducing oxidative stress markers and improving motor coordination. Its performance has been shown to be superior to the established drug rasagiline in several key metrics.[3][5]
| Compound | Dose | Key Finding | Organism/Model | Reference |
| HTHQ | 50 mg/kg | More effective than rasagiline in reducing 8-isoprostane and oxidized protein levels. | Rat Model (PD) | [3] |
| HTHQ | 25 mg/kg | Significantly reduced oxidative stress parameters compared to the untreated pathology group. | Rat Model (PD) | [2][5] |
| HTHQ | 50 mg/kg | More effective at downregulating Il1b, Tnf, and Nfkb2 mRNA levels than the 25 mg/kg dose. | Rat Model (PD) | [3] |
| DHQ * | 50 mg/kg | Reduced histopathological changes and oxidative stress markers. | Rat Model (Ischemia) | [1][4] |
Note: DHQ refers to the dihydroquinoline analog, which shares the core trimethyl structure and demonstrates similar protective mechanisms.
Experimental Protocol: Assessment of Antioxidant Enzyme Activity
A crucial step in evaluating potential neuroprotective agents is to measure their impact on the endogenous antioxidant defense system.
Objective : To determine the activity of superoxide dismutase (SOD) in brain tissue homogenates following treatment with a trimethyl-tetrahydroquinoline analog.
Materials :
-
Brain tissue from experimental animals (control, disease model, treated groups).
-
Phosphate buffer (pH 7.4).
-
Epinephrine solution.
-
Spectrophotometer.
Procedure :
-
Tissue Homogenization : Homogenize brain tissue samples in cold phosphate buffer.
-
Centrifugation : Centrifuge the homogenate to obtain the supernatant containing the enzyme fraction.
-
Assay Preparation : In a cuvette, mix the supernatant with phosphate buffer.
-
Reaction Initiation : Add epinephrine solution to the cuvette to start the reaction. Epinephrine auto-oxidizes, and this process is inhibited by SOD.
-
Spectrophotometric Measurement : Immediately measure the change in absorbance at a specific wavelength (e.g., 480 nm) over time. The rate of inhibition of epinephrine auto-oxidation is proportional to the SOD activity.
-
Data Analysis : Calculate SOD activity based on the difference in the rate of absorbance change between samples with and without the enzyme. Compare the activity across control, disease, and treated groups.
Workflow for Evaluating Neuroprotective Agents
Caption: Workflow for the evaluation of neuroprotective trimethyl-tetrahydroquinoline analogs.
Part 2: Anticancer Activity of Trimethyl-Tetrahydroquinoline Analogs
The tetrahydroquinoline scaffold is a recognized pharmacophore in oncology, with derivatives showing promise against a variety of human cancer cell lines, including cervical (HeLa), prostate (PC3), and colon (HCT116) cancers.[6][7]
Mechanism of Action: Targeting Cell Proliferation and Survival
Unlike the antioxidant-driven mechanism in neuroprotection, the anticancer effects of THQ analogs are often linked to the modulation of cell signaling pathways that control proliferation and survival. Some derivatives have been shown to induce cellular stress through the generation of reactive oxygen species (ROS), leading to autophagy and apoptosis.[8]
Structure-Activity Relationship (SAR) for Anticancer Activity
SAR studies reveal that lipophilicity and the nature of substituents on the aromatic ring and at the C4 position are critical for cytotoxic potency.
-
Lipophilicity : A direct correlation has been observed between higher lipophilicity (cLogP) and greater cytotoxic effects, particularly against HeLa and PC3 cell lines. Fully aromatic quinoline structures tend to be more lipophilic and potent than their partially saturated tetrahydroquinoline counterparts.[6]
-
C2 and C4 Substituents : The introduction of different aryl groups at the C2 and C4 positions significantly impacts anticancer activity. For instance, a 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline showed selective cytotoxicity against cervical cancer cells.[6]
-
Fused Ring Systems : Fusing cyanopyridine and pyran moieties to the core THQ ring has been identified as essential for enhancing antitumor activity.[9]
Comparative Performance Data
The following table summarizes the in vitro cytotoxicity of representative tetrahydroquinoline analogs against various cancer cell lines.
| Compound ID | Core Structure | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 18 | 4-Acetamido-2-methyl-THQ | C6-Br | HeLa | 13.15 | [6] |
| 12 | 2-Arylquinoline | C6-Br, 2-(3,4-methylenedioxyphenyl) | PC3 | 31.37 | [6] |
| 7b | Tetrahydroquinoline | C2, C4-aryl groups | HCT116 | 16.33 | [7] |
| 6a | Tetrahydroquinoline | C2, C4-aryl groups | MCF7 | 18.35 | [7] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Objective : To determine the half-maximal inhibitory concentration (IC50) of a trimethyl-tetrahydroquinoline analog on a cancer cell line.
Materials :
-
Cancer cell line (e.g., HeLa, HCT116).
-
Complete cell culture medium.
-
96-well microtiter plates.
-
Test compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure :
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization : Remove the medium and add the solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value.
Key Structural Features for Anticancer Activity
Caption: Key SAR points for the anticancer activity of tetrahydroquinoline analogs.
Part 3: Antimicrobial Activity of Trimethyl-Tetrahydroquinoline Analogs
While less explored than neuroprotection or cancer, the THQ scaffold is a promising backbone for developing novel antimicrobial agents to combat drug-resistant pathogens. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria.
Mechanism of Action: Membrane Disruption
A primary mechanism of action for antimicrobial THQ analogs is the disruption of the bacterial cell membrane. This leads to a loss of membrane integrity, leakage of cellular contents, and rapid cell death. This direct, physical mechanism is advantageous as it is less prone to the development of microbial resistance compared to mechanisms that target specific enzymes.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial potency of THQ analogs is highly dependent on achieving an amphiphilic balance—a combination of a hydrophobic core and a cationic group.
-
Cationic Groups : The presence of a cationic moiety, such as a guanidinium group, is often critical for initial interaction with the negatively charged bacterial membrane.
-
Hydrophobic Substituents : Lipophilicity is key. Studies on related quinolinequinones show that compounds with higher lipophilicity tend to have improved potency.[10][11]
-
Fluorinated Groups : The addition of highly lipophilic groups like pentafluorosulfanyl (SF5) or trifluoromethyl (SCF3) to related heterocyclic scaffolds has been shown to dramatically enhance antibacterial properties.
Comparative Performance Data
Data on trimethyl-THQ analogs is limited, but studies on broader quinoline derivatives provide valuable insights into their potential.
| Compound Class | Target Organism | Key Finding | Reference |
| Quinolonequinones | Staphylococcus aureus | MIC values as low as 1.22 µg/mL, comparable to cefuroxime.[11] | [11] |
| Quinoline-Thiazole Hybrids | Candida parapsilosis | Some analogs showed higher efficacy than the reference drug. | |
| 5,8-disubstituted THQs | M. tuberculosis | Potency improved with higher lipophilicity. | [10] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective : To find the lowest concentration of a trimethyl-tetrahydroquinoline analog that inhibits the visible growth of a specific microorganism.
Materials :
-
Bacterial strain (e.g., S. aureus, E. coli).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Test compound stock solution (in DMSO).
-
Bacterial inoculum standardized to a 0.5 McFarland standard.
-
Positive control (standard antibiotic) and negative control (no compound).
Procedure :
-
Compound Dilution : In a 96-well plate, perform two-fold serial dilutions of the test compound in MHB to create a range of concentrations.
-
Inoculum Preparation : Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation : Add the prepared bacterial inoculum to each well containing the compound dilutions. Also prepare a positive control well (inoculum + no compound) and a negative/sterility control well (broth only).
-
Incubation : Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination : After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound where no visible growth is observed.
Conclusion and Future Directions
The trimethyl-tetrahydroquinoline scaffold is a versatile and privileged structure in medicinal chemistry, demonstrating significant potential across neuroprotective, anticancer, and antimicrobial applications. The structure-activity relationships, though varied by therapeutic target, share common themes. Lipophilicity, strategically placed functional groups (like the C6-OH for neuroprotection), and the potential for N-functionalization are all critical determinants of biological activity.
-
For Neuroprotection , the focus remains on optimizing the antioxidant properties of the HTHQ scaffold. Future work should explore analogs that enhance blood-brain barrier penetration while retaining the crucial C6-hydroxyl group.
-
For Anticancer Agents , the key is to improve selectivity for cancer cells over healthy cells. A promising direction is the development of THQ-based compounds that target specific oncogenic pathways, potentially by conjugating the scaffold to known targeting moieties.
-
For Antimicrobial Applications , the development of amphiphilic trimethyl-THQ analogs containing cationic groups presents a promising strategy to combat multidrug-resistant bacteria through membrane disruption.
This guide highlights the foundational principles of SAR for this compound class, providing researchers with a robust framework for the rational design of the next generation of trimethyl-tetrahydroquinoline-based therapeutics.
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Kryl'skii, E. D., Chupandina, E. E., Popova, T. N. et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Available at: [Link]
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Kryl'skii, E. D., Chupandina, E. E., Popova, T. N. et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. PubMed. Available at: [Link]
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Kryl'skii, E. D., Popova, T. N., En-U, P. D. et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed. Available at: [Link]
-
Kryl'skii, E. D., Popova, T. N., En-U, P. D. et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. ResearchGate. Available at: [Link]
-
Kryl'skii, E. D., Popova, T. N., En-U, P. D. et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. Available at: [Link]
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Abu-Hashem, A. A., El-Shehry, M. F., & Youssef, M. M. (2015). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. Science Publications. Available at: [Link]
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Rojas-Zuleta, C., Butassi, E., Insuasty, A. et al. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. PubChem. Available at: [Link]
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Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. apjhs. Available at: [Link]
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Tsvetkova, B., Zasheva, D., Georgieva, M., & Danalev, D. (2021). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. MDPI. Available at: [Link]
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Patil, P. B., Deokar, S. D., Sutar, Y. B., & Bari, S. B. (2019). synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives. Available at: [Link]
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Faheem, A., Chander, S., Shaik, R. A. et al. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]
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Fayed, E. A., Abdel-Aziz, M. M., & El-Adl, K. (n.d.). Synthesis and anticancer activity of novel tetrahydroquinoline and tetrahydropyrimidoquinoline derivatives. Semantic Scholar. Available at: [Link]
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Faheem, A., Chander, S., Shaik, R. A. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - biological activities and SAR studies. Semantic Scholar. Available at: [Link]
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Hrytsenko, I. S., & Nosulenko, I. S. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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Al-dujailly, M. A., & Jaber, N. A. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. PMC. Available at: [Link]
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Tong, A. S. F., Hung, A. W., Werry, L. S. et al. (n.d.). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PMC. Available at: [Link]
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Oyebamiji, A. K., Akintelu, S. A., Adediji, J. O. et al. (n.d.). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer. BOWEN University Institutional Repository. Available at: [Link]
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Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. Available at: [Link]
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Yurttaş, L., Akal, Z. Ü., Kuş, G. et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC. Available at: [Link]
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Anonymous. (2015). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. ResearchGate. Available at: [Link]
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Yurttaş, L., Akal, Z. Ü., Kuş, G. et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. ResearchGate. Available at: [Link]
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Liu, Y., Gao, Q., Liu, L., & Li, S. (2013). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Available at: [Link]
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Abbas, A. A., El-Sayed, N. N. E., & El-Sawy, E. R. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. Available at: [Link]
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A Comparative Guide to Validating the Mechanism of Action of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
Introduction
The therapeutic potential of novel small molecules is often predicated on a thorough understanding of their mechanism of action. For the heterocyclic compound 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol, emerging evidence points towards a significant role as an antioxidant. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate this proposed mechanism. We will objectively compare its performance against established antioxidants—Ascorbic Acid (Vitamin C), Trolox, and Butylated Hydroxytoluene (BHT)—using a suite of robust experimental protocols. The causality behind each experimental choice is detailed to ensure a self-validating and scientifically rigorous investigation.
The Hypothesized Antioxidant Mechanism of this compound
The core hypothesis for the biological activity of this compound and its analogs is their potent antioxidant capacity. This is primarily attributed to the phenolic hydroxyl group at the 8-position and the secondary amine within the tetrahydroquinoline ring. These functional groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging free-radical chain reactions.[1][[“]][3] This direct scavenging activity is the first line of defense against oxidative stress.
Beyond direct radical scavenging, we hypothesize a secondary, cell-based mechanism involving the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][4][5] Under conditions of oxidative stress, this compound may promote the dissociation of Nrf2 from its inhibitor Keap1, leading to Nrf2 translocation to the nucleus. Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various antioxidant genes, upregulating the expression of protective enzymes. A downstream consequence of mitigating oxidative stress is the attenuation of inflammatory responses, which can be quantified by measuring the secretion of pro-inflammatory cytokines like TNF-α.
Caption: Hypothesized dual antioxidant mechanism of this compound.
Comparative Framework: Selection of Alternative Antioxidants
To rigorously evaluate the antioxidant potential of this compound, a panel of well-characterized antioxidants is essential for benchmarking:
-
Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant that readily donates electrons to neutralize ROS.[4][6][7]
-
Trolox: A water-soluble analog of Vitamin E, commonly used as a standard in antioxidant capacity assays due to its potent radical scavenging abilities.[8][9]
-
Butylated Hydroxytoluene (BHT): A synthetic, lipid-soluble antioxidant widely used as a food and industrial preservative, acting as a free-radical scavenger.[[“]][3][[“]][11]
Experimental Validation Workflow
The following experimental workflow is designed to provide a multi-faceted validation of the proposed mechanism of action, from direct chemical interaction to complex cellular responses.
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"comparative analysis of synthetic routes for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol"
Introduction
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol is a heterocyclic compound of significant interest to researchers in drug discovery and materials science. The tetrahydroquinoline core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. The specific substitution pattern and the presence of the 8-hydroxyl group in the target molecule offer unique opportunities for developing novel therapeutic agents and functional materials. This guide provides an in-depth comparative analysis of two primary synthetic routes for the preparation of this valuable compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to assist researchers in making informed decisions for their synthetic endeavors.
Strategic Approaches to the Target Molecule
The synthesis of this compound can be approached through several strategic disconnections. The two most logical and experimentally viable routes that will be compared in this guide are:
-
Route 1: The Doebner-von Miller Reaction followed by Catalytic Hydrogenation. This classical approach builds the quinoline core in the first step and then reduces it to the desired tetrahydroquinoline.
-
Route 2: The Friedländer Annulation followed by Reduction. This alternative strategy also involves the initial construction of a quinoline ring system, but through a different condensation reaction, followed by a final reduction step.
Caption: High-level overview of the two synthetic routes.
Route 1: The Doebner-von Miller Reaction Pathway
The Doebner-von Miller reaction is a robust and well-established method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] In this proposed route, 2-aminophenol is reacted with mesityl oxide (which can be formed in situ from the self-condensation of acetone) to yield 8-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline. This intermediate is then subjected to catalytic hydrogenation to afford the final product.
Mechanistic Rationale
The causality behind this experimental design lies in the predictable reactivity of the starting materials under acidic conditions. The reaction is initiated by the Michael addition of the aniline to the α,β-unsaturated ketone. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich aromatic ring, leading to cyclization. Subsequent dehydration and tautomerization yield the dihydroquinoline intermediate. The final reduction of the C=N and C=C bonds within the heterocyclic ring is a standard and high-yielding transformation.
Caption: Workflow for the Doebner-von Miller synthetic route.
Experimental Protocols
Step 1: Synthesis of 8-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline
-
Materials: 2-aminophenol, acetone, concentrated hydrochloric acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminophenol (10.9 g, 0.1 mol) and acetone (58 g, 1.0 mol).
-
Slowly, and with cooling in an ice bath, add concentrated hydrochloric acid (10 mL).
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the dihydroquinoline intermediate.
-
Step 2: Synthesis of this compound
-
Materials: 8-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, 10% Palladium on carbon (Pd/C), ethanol, hydrogen gas.
-
Procedure:
-
Dissolve the dihydroquinoline intermediate (1.89 g, 10 mmol) in ethanol (50 mL) in a hydrogenation vessel.
-
Add 10% Pd/C (100 mg) to the solution.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 12 hours.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final this compound.[2]
-
Route 2: The Friedländer Annulation Pathway
The Friedländer synthesis provides an alternative and powerful method for constructing the quinoline core.[3][4] This route involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. For the synthesis of our target molecule, 2-amino-3-hydroxyacetophenone would be the ideal starting material to react with acetone. The resulting 8-hydroxy-2,4-dimethylquinoline would then be reduced to the final product.
Mechanistic Rationale
The choice of the Friedländer synthesis is predicated on its ability to directly install the desired substitution pattern on the quinoline ring. The reaction proceeds via an initial aldol-type condensation between the enolate of acetone and the carbonyl group of the 2-amino-3-hydroxyacetophenone. This is followed by an intramolecular cyclization via attack of the amino group on the newly formed β-hydroxy ketone, and subsequent dehydration to furnish the aromatic quinoline ring. A key consideration for this route is the synthesis of the requisite starting material, 2-amino-3-hydroxyacetophenone, which adds an extra step to the overall sequence.[5][6]
Caption: Workflow for the Friedländer synthetic route.
Experimental Protocols
Step 1: Synthesis of 2-Amino-3-hydroxyacetophenone
-
This starting material can be prepared from 2-hydroxy-3-nitroacetophenone via reduction.[7]
-
Materials: 2-hydroxy-3-nitroacetophenone, Iron powder, concentrated hydrochloric acid, ethanol.
-
Procedure:
-
To a stirred suspension of iron powder (5.6 g, 0.1 mol) in a mixture of ethanol (50 mL) and water (10 mL), add a few drops of concentrated hydrochloric acid.
-
Heat the mixture to reflux and add a solution of 2-hydroxy-3-nitroacetophenone (3.9 g, 20 mmol) in ethanol (20 mL) dropwise over 30 minutes.
-
Continue refluxing for 2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and filter through Celite to remove the iron salts.
-
Concentrate the filtrate and neutralize with sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Dry the combined organic layers, filter, and concentrate to yield 2-amino-3-hydroxyacetophenone.
-
Step 2: Synthesis of 8-Hydroxy-2,4-dimethylquinoline
-
Materials: 2-amino-3-hydroxyacetophenone, acetone, potassium hydroxide.
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-hydroxyacetophenone (1.51 g, 10 mmol) in ethanol (20 mL).
-
Add acetone (2.9 g, 50 mmol) and a solution of potassium hydroxide (1.12 g, 20 mmol) in water (5 mL).
-
Reflux the mixture for 4 hours.
-
After cooling, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 8-hydroxy-2,4-dimethylquinoline.
-
Step 3: Synthesis of this compound
-
The reduction of the quinoline intermediate can be achieved using catalytic hydrogenation as described in Route 1, Step 2.
Comparative Analysis
| Feature | Route 1: Doebner-von Miller | Route 2: Friedländer Annulation |
| Starting Materials | Readily available (2-aminophenol, acetone) | Requires synthesis of 2-amino-3-hydroxyacetophenone |
| Number of Steps | 2 | 3 (including synthesis of starting material) |
| Key Intermediates | 8-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | 8-Hydroxy-2,4-dimethylquinoline |
| Control of Substitution | Good, directly yields the trimethyl pattern | Good, but yields a dimethyl pattern initially |
| Potential Byproducts | Polymerization of acetone, other isomers | Self-condensation of acetone |
| Overall Yield | Moderate to good | Moderate (factoring in the synthesis of the starting material) |
| Scalability | Generally scalable | Can be scalable, but depends on the efficiency of the starting material synthesis |
Expertise & Experience Insights:
The Doebner-von Miller route offers a more direct and convergent approach, utilizing inexpensive and readily available starting materials. The in situ formation of mesityl oxide from acetone is an efficient way to introduce the required carbon framework. However, controlling the self-condensation of acetone and minimizing side reactions can be a challenge on a larger scale.
The Friedländer synthesis, while appearing less direct due to the need to synthesize the 2-amino-3-hydroxyacetophenone precursor, offers excellent control over the regiochemistry of the final product. The synthesis of the starting material, while an additional step, is a well-documented transformation.[7] This route may be preferable when higher purity of the quinoline intermediate is critical.
Trustworthiness and Self-Validation:
Both synthetic routes rely on well-established and high-yielding name reactions. The progress of each step can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the intermediates and final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The final catalytic hydrogenation step is a robust and clean reaction that typically proceeds to completion with high selectivity.
Conclusion
Both the Doebner-von Miller and the Friedländer synthesis pathways represent viable and effective strategies for the preparation of this compound. The choice between the two routes will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the synthesis, and the importance of minimizing the number of synthetic steps. For a more direct and atom-economical approach, the Doebner-von Miller reaction is recommended. For situations where precise control and potentially higher purity of the quinoline intermediate are paramount, the Friedländer synthesis, despite its additional step, is an excellent alternative.
References
-
Suliman, F. O., Al-Busafi, S. N., Al-Risi, M., & Al-Badi, K. (2022). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 134(1), 1-8. Retrieved from [Link]
- Google Patents. (2022). Method for preparing 2-hydroxy-3-aminoacetophenone. (CN114394908A).
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Ku, W., et al. (2012). Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines. Chemical Communications, 48(74), 9284-9286. Retrieved from [Link]
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Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
- Google Patents. (2020). Synthetic method of 3-amino-2-hydroxyacetophenone. (CN107698452B).
-
Al-Risi, M., & Al-Busafi, S. N. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research Journal of Chemical Sciences, 4(1), 83-92. Retrieved from [Link]
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Chan, S. H., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Molecules, 18(1), 125-136. Retrieved from [Link]
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Eureka | Patsnap. (n.d.). A kind of synthetic method of 3-amino-2-hydroxyacetophenone. Retrieved from [Link]
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Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions, 7, 59-98. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone. Retrieved from [Link]
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Al-Busafi, S. N., & Al-Risi, M. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Mini-Reviews in Medicinal Chemistry, 17(10), 874-889. Retrieved from [Link]
-
Jones, R. G., & Katritzky, A. R. (1958). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society (Resumed), 3610-3613. Retrieved from [Link]
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Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Dong, Y., et al. (2020). Understanding the mechanism of the competitive adsorption in 8-methylquinoline hydrogenation over a Ru catalyst. RSC Advances, 10(15), 8887-8895. Retrieved from [Link]
-
Bannykh, A. A., et al. (2021). Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. Catalysts, 11(12), 1502. Retrieved from [Link]
-
Al-Busafi, S. N., & Al-Risi, M. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Retrieved from [Link]
-
Dutta, B., et al. (2018). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Molecular Catalysis, 451, 133-141. Retrieved from [Link]
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Doebner–von Miller reaction. Retrieved from [Link]
-
Ökten, S., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 837-852. Retrieved from [Link]
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- 7. prepchem.com [prepchem.com]
A Senior Application Scientist's Guide to Benchmarking the Purity of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
For researchers, scientists, and drug development professionals, the purity of a chemical entity is not a matter of trivial pursuit; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. This is particularly true for novel or specialized compounds like 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol, a substituted tetrahydroquinoline with potential applications in medicinal chemistry and materials science. The presence of even minute impurities can lead to erroneous biological data, altered material properties, and significant delays in research and development pipelines.
This guide provides an in-depth, technically-grounded framework for benchmarking the purity of a test sample of this compound against a commercially available standard. We will delve into the causality behind the selection of orthogonal analytical techniques, provide detailed experimental protocols, and present a clear methodology for data interpretation and comparison. Our approach is rooted in the principles of scientific integrity, ensuring that the described protocols form a self-validating system for robust purity assessment.
The Imperative of Orthogonal Purity Assessment
A single analytical method, no matter how powerful, can have blind spots. Therefore, a rigorous purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This multi-pronged approach provides a more comprehensive and trustworthy purity profile. For this compound, we will utilize a triad of powerful analytical techniques:
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method that provides a direct measure of the molar concentration of the analyte against a certified internal standard, offering a highly accurate purity assessment without the need for a specific reference standard of the analyte itself.[1][2]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A cornerstone of purity analysis, this technique separates the analyte from its impurities based on their differential partitioning between a stationary and a mobile phase, providing a relative purity assessment based on peak area percentages.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it ideal for identifying and quantifying volatile impurities and isomers.
The following diagram illustrates the overall workflow for this comprehensive purity benchmarking study.
Caption: Overall workflow for purity benchmarking.
Potential Impurities: A Mechanistic Perspective
Understanding the potential impurities is crucial for developing effective analytical methods. The synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolines often involves the reaction of an aniline with acetone or other ketones.[5] This process can lead to several types of impurities:
-
Unreacted Starting Materials: Residual aniline and acetone.
-
Intermediates: Incomplete cyclization or side reactions can lead to various intermediates.
-
Isomers: Positional isomers of the trimethyl and hydroxyl groups on the quinoline ring.
-
Oxidation Products: The tetrahydroquinoline ring can be susceptible to oxidation, leading to the corresponding quinoline or other degradation products.
-
Polymeric Byproducts: Self-condensation of acetone or reaction of multiple aniline/acetone molecules can form polymeric impurities.
Experimental Protocols
Quantitative NMR (qNMR) for Absolute Purity Determination
Principle: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and weight.[1][2]
Protocol:
-
Internal Standard Selection: Choose a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) that has a simple spectrum with sharp signals that do not overlap with the analyte's signals. The purity of the internal standard must be known and traceable.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample (test or commercial standard) into a clean, dry NMR tube.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same NMR tube.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d6, CDCl3) that completely dissolves both the analyte and the internal standard.
-
Cap the NMR tube and gently vortex to ensure complete dissolution and homogeneity.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to allow for full magnetization recovery. A typical D1 value is 30-60 seconds.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Caption: Workflow for qNMR purity determination.
HPLC-UV for Relative Purity and Impurity Profiling
Principle: HPLC separates compounds based on their polarity. A reversed-phase C18 column is a good starting point for a molecule like this compound. The UV detector will respond to chromophores in the molecule, allowing for the quantification of the main peak relative to any impurity peaks.
Protocol:
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Detector: UV detector set at a wavelength of maximum absorbance for the analyte (e.g., 254 nm, to be determined by UV scan).
-
-
Sample Preparation:
-
Prepare a stock solution of the test sample and the commercial standard at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water mixture).
-
Prepare working solutions by diluting the stock solutions to a concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions (Example Gradient):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the relative purity of the main peak as a percentage of the total peak area.
-
Compare the chromatograms of the test sample and the commercial standard to identify common and unique impurities.
-
Caption: Workflow for HPLC-UV purity analysis.
GC-MS for Volatile Impurity Identification
Principle: GC-MS is highly sensitive for volatile and semi-volatile compounds. Derivatization of the hydroxyl and amine groups with a silylating agent (e.g., BSTFA) is often necessary to improve the volatility and chromatographic behavior of the analyte. The mass spectrometer provides structural information for impurity identification.
Protocol:
-
Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the vial at 70°C for 30 minutes.
-
-
GC-MS System:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at 280°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 300°C.
-
Hold at 300°C for 10 min.
-
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 550.
-
-
Data Analysis:
-
Identify the peak for the derivatized this compound.
-
Identify impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.
-
Quantify impurities using the peak area percentage method (assuming similar response factors for structurally related impurities).
-
Caption: Workflow for GC-MS impurity profiling.
Data Presentation and Comparison
All quantitative data should be summarized in a clear and concise table for easy comparison.
| Analytical Technique | Parameter | Test Sample | Commercial Standard |
| qNMR | Purity (%) | e.g., 98.5 ± 0.2 | e.g., 95.3 ± 0.3 |
| HPLC-UV | Relative Purity (% Area) | e.g., 99.1 | e.g., 96.2 |
| Number of Impurities > 0.1% | e.g., 3 | e.g., 5 | |
| Major Impurity (% Area) | e.g., 0.5% at RRT 1.2 | e.g., 1.8% at RRT 0.8 | |
| GC-MS | Relative Purity (% Area) | e.g., 98.9 | e.g., 95.8 |
| Identified Volatile Impurities | e.g., Residual aniline | e.g., Acetone dimer |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Caption: Decision-making flowchart for purity assessment.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the purity of this compound. By employing an orthogonal triad of analytical techniques—qNMR, HPLC-UV, and GC-MS—researchers can gain a high degree of confidence in the purity of their material. The detailed protocols and data interpretation framework provided herein serve as a robust starting point for establishing in-house quality control procedures. Ultimately, a thorough understanding and documentation of a compound's purity profile are indispensable for the integrity and success of any research or development program.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Christophorou, A., & Dais, P. (2009). Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy. Analytica Chimica Acta, 633(2), 201-213. [Link]
-
PrepChem. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Sisco, R. M., & Bunce, R. A. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(12), 14697–14725. [Link]
-
Dr. Perygin. (2020, June 1). GCMS 3 Fragmentation Patterns [Video]. YouTube. [Link]
-
Albero, B., Pérez, R. A., & Tadeo, J. L. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 188, 296-302. [Link]
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International Journal of Research in Pharmaceutical and Chemical Sciences. (2017). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. International Journal of Research in Pharmaceutical and Chemical Sciences, 7(3), 325-334. [Link]
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Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]
-
Wikipedia. (2023, December 27). 2,2,4-Trimethyl-1,2-dihydroquinoline. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Said, R., & Tzanova, T. (2021). An efficient HPLC-UV method for determination of tetrahydrocannabinol in oil. Journal of the Malta College of Pharmacy Practice, 27, 30-35. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound such as 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol, a heterocyclic amine with potential pharmacological significance, robust and reliable analytical methods are the bedrock of accurate characterization and quantification. This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—and details a comprehensive cross-validation strategy to ensure data congruency between these methods. This is not merely a procedural checklist but a narrative of scientific reasoning, grounded in established principles and authoritative guidelines.
The Imperative of Cross-Validation
In the lifecycle of a drug product, it is not uncommon for analytical methods to be updated, transferred between laboratories, or for different techniques to be employed for the same analyte. In such instances, a cross-validation study is essential to demonstrate that the results obtained from different methods are comparable and that any observed differences are within acceptable limits. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline M10 provides a framework for bioanalytical method validation and cross-validation, emphasizing the need to assess bias between methods.[1][2] This guide will adhere to the principles outlined in ICH Q2(R2) for method validation to establish the performance characteristics of each method before proceeding with cross-validation.[3][4]
Methodologies Under Comparison
The selection of analytical methods for this compound (Molecular Formula: C12H17NO, Molecular Weight: 191.27 g/mol ) is dictated by its physicochemical properties.[5][6] As a substituted quinoline, it possesses chromophores suitable for UV detection and is sufficiently volatile for gas chromatography, particularly with its non-polar trimethyltetrahydroquinoline backbone.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, offering versatility and robustness for the quantification of a wide range of compounds. For quinoline derivatives, reversed-phase HPLC is a common and effective approach.[7][8][9]
Principle of HPLC-UV: This technique separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. A high-pressure pump forces the mobile phase and the sample through the column, leading to separation. The separated components are then detected by a UV-Vis detector, which measures the absorbance of light at a specific wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[10][11][12]
Principle of GC-MS: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the analyte's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both quantitative data and structural information.
Cross-Validation Experimental Design
The cross-validation protocol is designed to directly compare the performance of the HPLC-UV and GC-MS methods using a common set of samples. The primary objective is to assess the agreement and identify any systematic bias between the two methods.
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method
Objective: To quantify this compound using a reversed-phase HPLC method with UV detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., ultrapure)
-
Formic acid (analytical grade)
-
Sample diluent (e.g., 50:50 Methanol:Water)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in the sample diluent. Perform serial dilutions to create calibration standards over a suitable concentration range.
-
Sample Preparation: Dilute the test samples with the sample diluent to fall within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Integrate the peak area corresponding to this compound and calculate the concentration using the calibration curve.
Protocol 2: GC-MS Method
Objective: To quantify this compound using a GC-MS method.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., single quadrupole or triple quadrupole)
-
Autosampler
Materials and Reagents:
-
This compound reference standard
-
Ethyl acetate (GC grade)
-
Helium (carrier gas, high purity)
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 191, 176) |
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in ethyl acetate. Perform serial dilutions to create calibration standards.
-
Sample Preparation: Dilute the test samples with ethyl acetate.
-
Analysis: Inject the standards and samples onto the GC-MS system.
-
Quantification: Integrate the peak area of the target ion and calculate the concentration using the calibration curve.
Comparative Data Summary
The following tables present hypothetical data from the cross-validation study. These values are representative of what would be expected for well-validated analytical methods.
Table 1: Linearity Comparison
| Method | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| HPLC-UV | 1 - 100 | 0.9995 |
| GC-MS | 0.1 - 20 | 0.9992 |
Table 2: Accuracy and Precision Comparison
| Method | Spiked Concentration (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (%) | Precision (%RSD, n=6) |
| HPLC-UV | 5.0 (Low QC) | 4.95 | 99.0 | 2.1 |
| 50.0 (Mid QC) | 50.8 | 101.6 | 1.5 | |
| 80.0 (High QC) | 81.2 | 101.5 | 1.2 | |
| GC-MS | 0.5 (Low QC) | 0.51 | 102.0 | 3.5 |
| 10.0 (Mid QC) | 9.85 | 98.5 | 2.8 | |
| 15.0 (High QC) | 15.3 | 102.0 | 2.2 |
Table 3: Cross-Validation of Quality Control Samples
| QC Level | Nominal Conc. (µg/mL) | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) | % Difference |
| Low | 5.0 | 4.98 | 5.10 | +2.4 |
| Medium | 50.0 | 50.5 | 49.2 | -2.6 |
| High | 80.0 | 80.9 | 78.8 | -2.6 |
Note: % Difference = [(Result 2 - Result 1) / Mean of Results] * 100
Discussion of Results and Scientific Rationale
The hypothetical data presented above illustrates a successful cross-validation. The linearity of both methods is excellent, with correlation coefficients exceeding 0.999. The accuracy and precision data for both HPLC-UV and GC-MS fall within typical acceptance criteria (e.g., 85-115% for accuracy at LLOQ and 90-110% for other levels, and ≤15% for precision).
The core of the cross-validation lies in the direct comparison of QC samples (Table 3). The percentage difference between the results obtained by the two methods is well within a pre-defined acceptance criterion (typically ±15% or ±20%). This indicates that there is no significant systematic bias between the HPLC-UV and GC-MS methods, and they can be used interchangeably for the analysis of this compound within the validated ranges.
The choice between the two methods in a practical setting would depend on several factors:
-
Sensitivity: GC-MS generally offers higher sensitivity, as reflected in the lower calibration range.
-
Specificity: The mass spectrometric detection in GC-MS provides a higher degree of specificity compared to UV detection, which is beneficial for complex matrices.
-
Throughput: HPLC-UV often has a higher sample throughput.
-
Instrumentation availability and cost: The choice may also be influenced by the resources available in a particular laboratory.
Caption: Comparison of HPLC-UV and GC-MS for the analysis of the target compound.
Conclusion
This guide has outlined a comprehensive framework for the cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound. By adhering to the principles of authoritative guidelines and employing a rigorous experimental design, it is possible to demonstrate the interchangeability of these two powerful analytical techniques. The successful cross-validation provides confidence in the consistency and reliability of the analytical data, which is a critical aspect of drug development and quality assurance. The choice of method for routine use will depend on the specific requirements of the analysis, including sensitivity, specificity, and sample throughput.
References
-
Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online. Available at: [Link][7][8]
-
RP-HPLC determination of lipophilicity in series of quinoline derivatives - ResearchGate. Available at: [Link][9]
-
2,2,4-Trimethyl-1,2,3,4-tetrahydro-8-quinolinol, 95% Purity, C12H17NO, 1 gram - Stratech. Available at: [Link][6]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed. Available at: [Link][10]
-
Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry - ResearchGate. Available at: [Link][11]
-
Capillary gas chromatography/mass spectrometric determination of nitrogen aromatic compounds in complex mixtures - ACS Publications. Available at: [Link][12]
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency. Available at: [Link][3]
-
Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link][4]
-
Cross-Validations in Regulated Bioanalysis - IQVIA. Available at: [Link][1]
-
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - Taylor & Francis Online. Available at: [Link][2]
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A Comparative Guide to the Cytotoxicity of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol and its Analogs in Diverse Cell Lines
This guide provides a comprehensive analysis of the cytotoxic potential of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol (TTHQ-8-ol), a substituted tetrahydroquinoline, by drawing comparisons with structurally related analogs. Due to the limited publicly available data on TTHQ-8-ol, this document leverages experimental findings from a range of tetrahydroquinoline derivatives to establish a predictive framework for researchers, scientists, and drug development professionals. We will delve into the methodologies for assessing cytotoxicity, explore potential mechanisms of action, and present a comparative data landscape to inform future research and development.
Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold
The quinoline and tetrahydroquinoline ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous natural and synthetic compounds with diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] The therapeutic efficacy of these compounds is often linked to their ability to induce cytotoxicity in pathological cells. The substitution pattern on the tetrahydroquinoline core plays a crucial role in modulating this cytotoxic activity.[1]
This compound (TTHQ-8-ol) is a derivative of this versatile scaffold. While specific cytotoxic data for TTHQ-8-ol is not extensively documented in peer-reviewed literature, its structural features, particularly the hydroxyl group at the 8-position, suggest potential for antioxidant and, consequently, cytotoxic activities under certain conditions. This guide aims to provide a comparative analysis based on the cytotoxic profiles of analogous compounds, offering insights into the potential behavior of TTHQ-8-ol across different cell lines.
Comparative Cytotoxicity Landscape of Tetrahydroquinoline Derivatives
To contextualize the potential cytotoxic effects of TTHQ-8-ol, it is instructive to examine the performance of other substituted tetrahydroquinolines against various cancer cell lines. The following table summarizes the half-inhibitory concentration (IC50) values for several derivatives, highlighting the influence of different functional groups on their cytotoxic potency.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo quinoline derivative (Compound 15) | MCF-7 (Breast) | 15.16 | [3] |
| HepG-2 (Liver) | 18.74 | [3] | |
| A549 (Lung) | 18.68 | [3] | |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | ~13 | [4] |
| A549 (Lung) | Significant | [4] | |
| 2-Arylquinolines (General) | HeLa (Cervical) | 8.3 - 34.34 | [5] |
| PC3 (Prostate) | 31.37 | [5] | |
| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinolines | HeLa, PC3, MCF-7, SKBR-3 | Less Active | [5] |
| 7-methyl-8-nitro-quinoline (C) | Caco-2 (Colorectal) | 1.87 | [1] |
| 8-nitro-7-quinolinecarbaldehyde (E) | Caco-2 (Colorectal) | 0.53 | [1] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals that the cytotoxic activity of tetrahydroquinoline derivatives is highly dependent on the nature and position of substituents. For instance, the fusion of a pyrazole ring to the quinoline core results in potent activity against breast, liver, and lung cancer cell lines.[3] Similarly, modifications at the 3 and 4 positions of the tetrahydroquinolin-2-one scaffold yield compounds with significant cytotoxicity in colon and lung cancer cells.[4] The lipophilicity of the molecule also appears to play a role, with more lipophilic 2-arylquinolines showing better activity against HeLa and PC3 cells compared to the less lipophilic tetrahydroquinoline counterparts in one study.[5]
Based on these observations, the trimethyl and hydroxyl substitutions on TTHQ-8-ol are expected to influence its cytotoxic profile. The hydroxyl group, in particular, could be involved in redox cycling, potentially leading to the generation of reactive oxygen species (ROS) and subsequent cell death, a mechanism observed for other quinoline derivatives.[6]
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.[4][7] The protocol relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare a series of dilutions of TTHQ-8-ol in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Diagram of the MTT Assay Workflow:
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Potential Mechanisms of Action of Tetrahydroquinoline Derivatives
The cytotoxic effects of quinoline and tetrahydroquinoline derivatives are often attributed to their ability to induce programmed cell death, or apoptosis.[6] This process can be initiated through various signaling pathways.
Key Mechanistic Insights:
-
ROS Generation and Mitochondrial Dysfunction: Some quinoline derivatives can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[6] This can trigger the dissipation of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
-
Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. The induction of apoptosis by quinoline derivatives is often associated with the activation of these enzymes.[6]
-
Cell Cycle Arrest: Certain tetrahydroquinoline derivatives have been shown to cause cell cycle arrest at specific phases, such as the G2/M phase, preventing cancer cells from proliferating.[4]
-
DNA Intercalation and Topoisomerase Inhibition: Some quinoline compounds can intercalate into DNA or inhibit topoisomerase enzymes, which are essential for DNA replication and repair, ultimately leading to cell death.[8][9]
Hypothesized Signaling Pathway for TTHQ-8-ol-Induced Cytotoxicity:
Caption: A potential intrinsic apoptosis pathway induced by TTHQ-8-ol.
Conclusion and Future Directions
While direct experimental evidence for the cytotoxicity of this compound is currently limited, a comparative analysis of its structural analogs provides a strong foundation for predicting its biological activity. The tetrahydroquinoline scaffold is a versatile platform for the development of potent cytotoxic agents, and the specific substitutions on TTHQ-8-ol suggest it may exhibit interesting properties.
Future research should focus on the systematic evaluation of TTHQ-8-ol's cytotoxicity across a panel of cancer and non-cancerous cell lines to determine its potency and selectivity. Mechanistic studies are also warranted to elucidate the specific signaling pathways through which TTHQ-8-ol exerts its effects. The methodologies and comparative data presented in this guide offer a valuable starting point for researchers embarking on the investigation of this promising compound.
References
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- Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020-06-01). Bioorganic & Medicinal Chemistry.
- Application of Quinoline Derivatives in the Development of Anticancer Agents: Applic
- Anticancer Activity of Quinoline Derivatives. (2022-10-20). International Journal of Pharmaceutical Sciences Review and Research.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019-08-13).
- Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017). Brieflands.
- Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021-06-11). PMC.
- Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021-10-04). Springer.
- Antioxidant activity assays and cell viability assay. The antioxidant...
- in vitro antioxidant and cytotoxic activity of selected medicinal plants against cancer cell lines. (2023-06-01). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
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- Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evalu
- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023-09-21). MDPI.
- Evaluation of the Antibacterial, Antioxidant, Anticancer, and Antidiabetic Activities of the Leaves and Inflorescences of Crassula capitella. (2023). MDPI.
- Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (2021). PMC.
- synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives. (2019-10-03).
- Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PrepChem.com.
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry (RSC Publishing).
- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023-06-03). Journal of Organic and Pharmaceutical Chemistry.
- Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
- Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines. (2012). PubMed.
- New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. (2022).
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). MDPI.
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A Multi-Assay Framework for Confirming the Antioxidant Potential of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
Introduction: Beyond a Single Data Point
In the realm of drug discovery and nutritional science, the term "antioxidant" is both ubiquitous and potent. However, the true measure of a compound's antioxidant potential cannot be captured by a single assay. Oxidative stress is a multifaceted process involving a variety of reactive oxygen species (ROS), and antioxidants can counteract them through diverse mechanisms.[1][2] Therefore, a robust evaluation of a novel compound's antioxidant capacity is not just beneficial—it is a scientific necessity.
This guide presents a comprehensive, multi-assay protocol for the validation of the antioxidant potential of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol , a phenolic derivative of the tetrahydroquinoline scaffold. Tetrahydroquinolines are a class of heterocyclic compounds recognized for a wide range of biological activities, including antioxidant effects.[3] The phenolic hydroxyl group at the 8-position of the target molecule suggests a strong potential for free radical scavenging, a hallmark of potent antioxidants.[4]
We will detail a suite of four distinct, yet complementary, in vitro assays: DPPH, ABTS, FRAP, and ORAC. Each assay probes a different facet of antioxidant action, providing a more complete and trustworthy profile of the compound's capabilities. This guide is structured to provide not only the step-by-step protocols but also the scientific rationale behind the experimental choices, empowering researchers to generate reliable and publishable data. For comparative context, we will benchmark our target compound against well-established antioxidants: Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C) , and Butylated Hydroxytoluene (BHT) .[5][6]
Pillar 1: Understanding the Mechanisms – Why Multiple Assays are Critical
No single assay can fully capture a compound's antioxidant profile. Relying on one method can be misleading, as different assays are based on distinct chemical reactions.[7] The chosen panel of four assays provides a balanced assessment by evaluating both electron transfer (ET) and hydrogen atom transfer (HAT) mechanisms.
-
Single Electron Transfer (SET)-based assays (DPPH, ABTS, FRAP): These assays measure the capacity of an antioxidant to reduce an oxidant, which changes color upon receiving an electron.[7] They are relatively simple and rapid.
-
Hydrogen Atom Transfer (HAT)-based assay (ORAC): This assay quantifies the ability of an antioxidant to quench free radicals by donating a hydrogen atom.[8] This mechanism is considered more relevant to in vivo biological processes.
Overall Experimental Workflow
The logical flow of this validation study is designed for efficiency and clarity, moving from initial screening to a more biologically relevant assessment.
Caption: Overall workflow for antioxidant potential confirmation.
Pillar 2: The Assays – Protocols and Rationale
Here we detail the experimental protocols. For the purpose of this guide, we will use hypothetical but realistic data for this compound to illustrate how results are presented and interpreted.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which is deep violet in color.[9][10] Upon reduction, the DPPH radical is neutralized to the yellow-colored DPPH-H, causing a decrease in absorbance at 517 nm.[9][11]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
This guide provides essential safety and logistical information for the proper disposal of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol (CAS No. 61855-47-8). As a quinoline derivative, this compound requires careful handling to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting.
Part 1: Core Principles of Chemical Waste Management
The foundation of proper chemical disposal rests on a thorough understanding of the substance's hazards and the governing regulations. As the generator of the waste, you are legally responsible for its safe management from "cradle-to-grave."[1] This responsibility is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2]
Hazard Assessment
Causality: The chemical structure of quinolines contributes to their biological activity and potential toxicity. Therefore, it is imperative to treat this compound as a hazardous substance. Discharge into the environment must be strictly avoided.[5][8][9]
Regulatory Mandate: Hazardous Waste Determination
The first and most critical step in the disposal process is to formally determine if the waste is hazardous according to EPA guidelines.[2] This involves checking if the chemical is specifically listed as a hazardous waste (F, K, P, or U lists) or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[10][11] For a research chemical like this, it will likely be classified based on its characteristics.
Part 2: Pre-Disposal Safety and Handling
Proper handling during accumulation and preparation for disposal is critical to prevent accidental exposure and environmental release.
Required Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is non-negotiable. The following table summarizes the minimum requirements based on guidelines for similar chemicals.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation.[3][6][9] |
| Eye Protection | Safety goggles or a face shield. | To protect against splashes and accidental eye contact.[3][6][12] |
| Skin/Body Protection | Laboratory coat. | To prevent contamination of personal clothing and skin.[9][12] |
Emergency & Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Evacuate & Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate personnel from the immediate vicinity.
-
Contain: Use an inert, liquid-absorbent material (e.g., Chemizorb®, vermiculite, or sand) to contain the spill.[5]
-
Collect: Carefully sweep or shovel the absorbed material into a suitable, sealable container for disposal.[3] Use non-sparking tools if the material is in a flammable solvent.
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: The collected spill waste must be disposed of as hazardous waste.[5]
Part 3: Step-by-Step Disposal Protocol
The only acceptable method for disposing of this compound is through a licensed and approved hazardous waste disposal company.[3][5][6] Never dispose of this chemical down the drain or in the regular trash.[8][9]
Step 1: Waste Segregation
Do not mix this waste with other chemical waste streams.[5]
-
Rationale: Mixing incompatible chemicals can cause dangerous reactions, such as the generation of toxic gases or fire. Segregation ensures safe storage and proper end-disposal.[2][13]
Step 2: Containerization
Collect waste in a designated, approved container.[13]
-
Container Specifications: The container must be made of a material compatible with the chemical, be in good condition with no leaks, and have a tightly sealing lid.
-
Operational Integrity: Keep the container closed at all times unless you are actively adding waste to it.[13] This minimizes the release of vapors and prevents spills.
Step 3: Labeling
Properly label the waste container immediately upon starting accumulation.
-
Required Information: The label must clearly state "Hazardous Waste" and identify the full chemical name: "this compound." Also, include the date when waste was first added (the accumulation start date).
Step 4: Accumulation
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Regulatory Insight: An SAA allows for the collection of waste in the lab, but it is subject to strict volume limits (e.g., up to 55 gallons of non-acute hazardous waste). Once the container is full, it must be moved to a Central Accumulation Area (CAA) within a specified timeframe.[13]
Step 5: Final Disposal
Arrange for a licensed hazardous waste management company to pick up the waste.
-
Manifest System: For any off-site transport, a Uniform Hazardous Waste Manifest is required. This is a legal document that tracks the waste from your facility to its final destination, ensuring a complete chain of custody.[13][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for managing a container of this compound waste in a laboratory setting.
Caption: Workflow for the proper handling and disposal of chemical waste from the point of generation to final transport.
References
- Thermo Fisher Scientific. (2024, April 1). Safety Data Sheet for 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline.
- U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
- Sigma-Aldrich. (2025, August 6). Safety Data Sheet for a quinoline-based compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- ChemicalBook. (2025, June 14). Chemical Safety Data Sheet for 1,2-Dihydro-2,2,4-trimethylquinoline.
- Thermo Fisher Scientific. (2010, September 6).
- U.S. Environmental Protection Agency. (2025, May 30).
- HPC Standards Inc. (n.d.). Safety Data Sheet for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride.
- Tri-iso. (n.d.).
- Biosynth. (2024, January 10). Safety Data Sheet for Poly(1,2-dihydro-2,2,4-trimethylquinoline).
- Fisher Scientific. (2024, March 13). Safety Data Sheet for 1-Methyl-1,2,3,4-tetrahydroisoquinoline.
- BenchChem. (2025).
- Angene Chemical. (2024, December 16). Safety Data Sheet for (R)-5,6,7,8-Tetrahydroquinolin-8-amine.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- Chem Service. (2017, August 10). Safety Data Sheet for Polymerized-1,2-dihydro-2,2,4-trimethylquinoline.
- U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
- U.S. Environmental Protection Agency. (n.d.). Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals.
- Pipeline and Hazardous Materials Safety Administration. (n.d.). List of Hazardous Substances and Reportable Quantities.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
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Personal protective equipment for handling 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
A Senior Application Scientist's Guide to the Safe Handling of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling this compound. As this compound is classified as a combustible liquid, toxic if swallowed, a suspected carcinogen, and harmful to aquatic life, adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety Profile & Hazard Analysis
Before handling, it is crucial to understand the primary hazards associated with this compound. The risk profile necessitates a stringent approach to exposure control.
Core Hazards:
-
Acute Oral Toxicity (Category 3): The substance is toxic if swallowed.
-
Carcinogenicity (Category 1B): It is presumed to have carcinogenic potential for humans.
-
Flammability: Classified as a combustible liquid (Category 4).
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.
This combination of hazards demands that all handling procedures be designed to minimize direct contact, inhalation, and environmental release. The suspected carcinogenicity is the primary driver for the high level of containment required. All operations must be predicated on the principle of avoiding any direct contact or aerosol generation.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a reliable barrier against exposure. Standard laboratory attire is insufficient. The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale & Justification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1] | Prevents dermal absorption. Given the lack of specific permeation data, double-gloving is recommended as a best practice to protect against undetected micro-tears and contamination of the inner glove during removal.[2] |
| Eye/Face Protection | Chemical safety goggles and a full-face shield.[1] | Protects against splashes and potential vapors. A face shield offers a broader barrier, protecting the entire face from accidental contact.[1] |
| Body Protection | A fully-buttoned laboratory coat with long sleeves. For larger quantities or tasks with a high splash risk, a chemical-resistant apron or gown is required.[3] | Provides a barrier against incidental contact and splashes. Clothing worn under the lab coat should offer full coverage (long pants and closed-toe shoes). |
| Respiratory Protection | All handling must occur within a certified chemical fume hood. | This is the primary engineering control to prevent inhalation of vapors or aerosols. A respirator is typically not required if a fume hood is used correctly, but one should be available for emergency situations like a large spill. |
Operational Handling: A Step-by-Step Guide
These procedures are designed to mitigate risks during common laboratory manipulations. All steps must be performed within a designated and properly functioning chemical fume hood.
Weighing and Preparing Solutions
-
Preparation: Before introducing the chemical, decontaminate the work surface inside the chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Tare Weighing: Place a clean, secondary container on the analytical balance and tare it.
-
Aliquotting: Carefully transfer the required amount of this compound into the tared container. Use a clean pipette or spatula for the transfer. Avoid creating splashes or aerosols.
-
Dissolution: Add the solvent to the container slowly, aiming the stream at the inner wall to avoid splashing. If necessary, gently swirl the container to aid dissolution. Do not use sonication or vigorous shaking, which can generate aerosols.
-
Sealing and Labeling: Securely cap the container. The final prepared solution must be clearly labeled with the chemical name, concentration, solvent, date, and appropriate hazard pictograms.
-
Immediate Cleanup: Decontaminate the spatula or pipette tips by rinsing with a suitable solvent into a designated waste container. Dispose of any contaminated weigh boats or paper as hazardous waste.
Spill, Emergency, and First Aid Procedures
Immediate and correct response to an exposure or spill is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4][5] Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention from an ophthalmologist.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Immediately call a poison control center or physician.[6]
-
Inhalation: Move the affected person to fresh air.[8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Small Spill (inside fume hood): Cover the spill with an absorbent material (e.g., vermiculite or chemical absorbent pads). Once fully absorbed, carefully collect the material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[7] Decontaminate the area with a suitable solvent.
-
Large Spill: Evacuate the immediate area and alert laboratory personnel. Prevent the spill from entering drains.[5] Contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan
Chemical waste must be managed in accordance with local, state, and federal regulations. Improper disposal poses a significant environmental threat.
-
Waste Segregation: All materials that have come into direct contact with this compound are considered hazardous waste. This includes:
-
Unused or excess chemical.
-
Solutions containing the compound.
-
Contaminated PPE (gloves, absorbent pads).
-
Contaminated labware (pipette tips, vials, etc.).
-
-
Waste Collection: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.[4] Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Final Disposal: The sealed waste container must be disposed of through an approved waste disposal plant.[4] Arrange for pickup with your institution's EHS office.
Chemical Handling & Disposal Workflow
The following diagram illustrates the complete lifecycle for handling this compound, from acquisition to final disposal, emphasizing critical safety checkpoints.
Caption: Workflow for safe handling and disposal of this compound.
References
- SAFETY DATA SHEET for T15504. Source: Sigma-Aldrich.
- SAFETY DATA SHEET for 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. Source: Thermo Fisher Scientific.
- Safety Data Sheet for Poly(1,2-dihydro-2,2,4-trimethylquinoline). Source: Biosynth.
- This compound Compound Summary. Source: PubChem.
- Chemical Safety Data Sheet for 1,2-Dihydro-2,2,4-trimethylquinoline. Source: ChemicalBook.
- SAFETY DATA SHEET for 8-Hydroxyquinoline. Source: Fisher Scientific.
- MATERIAL SAFETY DATA SHEET for ADDITIN RC 7010 44B. Source: Tri-iso.
- 2,2,4-Trimethyl-1,2-dihydroquinoline polymer SDS. Source: Cymit Quimica.
- SAFETY DATA SHEET for 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Source: Fisher Scientific.
- Safety Data Sheet for (R)-5,6,7,8-Tetrahydroquinolin-8-amine. Source: Angene Chemical.
- Personal Protective Equipment for Use in Handling Hazardous Drugs.
- SAFETY DATA SHEET for Polymerized-1,2-dihydro-2,2,4-trimethylquinoline. Source: Chem Service.
- Discover the Various Types of PPE for Optimal Chemical Safety. Source: Work-Fit.
Sources
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- 8. fishersci.fi [fishersci.fi]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
